molecular formula C12H15F2N B1602801 4-(2,4-Difluorobenzyl)piperidine CAS No. 203860-02-0

4-(2,4-Difluorobenzyl)piperidine

Cat. No.: B1602801
CAS No.: 203860-02-0
M. Wt: 211.25 g/mol
InChI Key: VXQMAHFHVBQZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorobenzyl)piperidine is a fluorinated piperidine derivative that serves as a versatile scaffold and key intermediate in organic synthesis and medicinal chemistry research. The compound features a piperidine ring, a common nitrogen-containing heterocycle in pharmaceuticals , substituted with a 2,4-difluorobenzyl group. The incorporation of fluorine atoms is a widely used strategy in drug design to modulate a molecule's electronic properties, lipophilicity, and metabolic stability . Researchers value this bifunctional structure for developing novel bioactive molecules, as the piperidine moiety can contribute to receptor binding and the difluorobenzyl group can engage in specific aromatic interactions . While the specific mechanism of action for 4-(2,4-Difluorobenzyl)piperidine is dependent on the final compound it is incorporated into, its primary research value lies in its role as a synthetic building block. Structurally related compounds, such as those featuring a difluorobenzoyl group attached to a piperidine or piperazine ring, are frequently investigated in the synthesis of potential therapeutic agents . These applications include serving as intermediates for antipsychotic medications and as core structures in ligands for various biological receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,4-difluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-11-2-1-10(12(14)8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQMAHFHVBQZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594915
Record name 4-[(2,4-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203860-02-0
Record name 4-[(2,4-Difluorophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203860-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,4-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2,4-Difluorobenzyl)piperidine CAS 333985-60-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(2,4-Difluorobenzyl)piperidine, structured for researchers in medicinal chemistry and process development.

CAS: 333985-60-7 Role: Pharmacophore Scaffold & Intermediate Document Type: Technical Monograph

Executive Summary

4-(2,4-Difluorobenzyl)piperidine (CAS 333985-60-7) is a specialized heterocyclic building block belonging to the 4-benzylpiperidine class.[1] It serves as a critical pharmacophore in the design of NMDA receptor antagonists (specifically NR2B-selective agents) , monoamine transporter inhibitors, and sigma receptor ligands.

The 2,4-difluoro substitution pattern on the aromatic ring is not arbitrary; it is a strategic medicinal chemistry modification designed to:

  • Block Metabolic Hotspots: Fluorine substitution at the 2- and 4-positions prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life compared to the unsubstituted benzyl analog.

  • Modulate Lipophilicity: The difluoro motif increases

    
     and membrane permeability while altering the electronic distribution of the aromatic ring, enhancing 
    
    
    
    stacking interactions within hydrophobic binding pockets.

Physicochemical Profile

The compound is typically supplied as the hydrochloride salt to ensure stability and water solubility for biological assays.

PropertyValue (Free Base)Value (HCl Salt)
CAS Number 333985-60-7 333985-60-7 (often used for salt)
Formula


Molecular Weight 211.25 g/mol 247.71 g/mol
Appearance Colorless viscous oilWhite to off-white crystalline solid
Solubility DCM, MeOH, DMSOWater (>20 mg/mL), DMSO, MeOH
pKa (Calc.) ~10.2 (Piperidine NH)N/A
LogP (Calc.) 2.93N/A
H-Bond Donors 1 (NH)1 (NH

)
H-Bond Acceptors 2 (F atoms)2 (F atoms)

Synthetic Pathways[2][3][4][5][6]

The synthesis of 4-(2,4-difluorobenzyl)piperidine must differentiate between the benzyl (methylene linker) and benzoyl (ketone linker) derivatives. The benzyl form is accessed via reduction of the ketone or cross-coupling strategies.

Method A: Friedel-Crafts Acylation & Reduction (Scalable Route)

This route is preferred for large-scale production due to the low cost of starting materials.

  • Acylation: Isonipecotic acid (piperidine-4-carboxylic acid) is N-protected (e.g., N-acetyl or used as HCl salt) and converted to the acid chloride. This undergoes Friedel-Crafts acylation with 1,3-difluorobenzene catalyzed by

    
    .[2]
    
  • Reduction: The resulting ketone intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone, is reduced to the methylene linkage. Standard Wolff-Kishner conditions are often too harsh; a milder alternative involves triethylsilane (

    
    ) in TFA or catalytic hydrogenation if the fluorines are stable.
    
Method B: Suzuki-Miyaura Cross-Coupling (Discovery Route)

This modular approach allows for rapid analog generation during SAR studies.

  • Hydroboration: N-Boc-4-methylene piperidine is hydroborated with 9-BBN to form the alkylborane species.

  • Coupling: The alkylborane undergoes

    
    -catalyzed cross-coupling with 1-bromo-2,4-difluorobenzene.
    
  • Deprotection: Acidic cleavage of the Boc group yields the final salt.

Synthetic Workflow Diagram

Synthesis Start1 Isonipecotic Acid (Acid Chloride) Ketone Intermediate: (2,4-Difluorobenzoyl)piperidine Start1->Ketone Friedel-Crafts (AlCl3) Difluoro 1,3-Difluorobenzene Difluoro->Ketone Target TARGET: 4-(2,4-Difluorobenzyl)piperidine Ketone->Target Reduction (Et3SiH/TFA or H2/Pd) Start2 N-Boc-4-methylene piperidine Coupled N-Boc-Intermediate Start2->Coupled 1. 9-BBN 2. Suzuki (Pd-cat) Bromide 1-Bromo-2,4- difluorobenzene Bromide->Coupled Coupled->Target Deprotection (HCl/Dioxane)

Figure 1: Dual synthetic pathways. Route A (top) is preferred for scale; Route B (bottom) for library generation.

Medicinal Chemistry Applications

NR2B-Selective NMDA Receptor Antagonists

The 4-benzylpiperidine moiety is a "privileged scaffold" for ligands targeting the Ifenprodil-binding site on the NR2B subunit of the NMDA receptor.

  • Mechanism: These compounds act as allosteric modulators. The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with acidic residues (e.g., Glu236) in the binding pocket.

  • Role of the Tail: The secondary amine is typically alkylated with a "tail" group (e.g., phenoxyethyl) to reach the hydrophobic pocket.

  • Role of the Head (2,4-Difluorobenzyl): The difluorophenyl ring occupies a hydrophobic sub-pocket. The fluorines interact via multipolar electrostatic interactions with aromatic residues (e.g., Tyr, Trp) in the receptor, improving potency over the unsubstituted benzyl ring.

Metabolic Stability Logic

In drug design, the para-position of a phenyl ring is a primary site for CYP450-mediated oxidation.

  • Problem: Unsubstituted benzylpiperidines are rapidly metabolized to phenols, which are then glucuronidated and excreted.

  • Solution: Introducing a fluorine at the 4-position blocks this metabolic soft spot. The 2-position fluorine often enforces a specific torsional angle relative to the methylene linker, locking the bioactive conformation.

Pharmacophore Map

Pharmacophore N_Atom Piperidine Nitrogen (Basic Center) Linker Methylene Linker (Flexible Hinge) N_Atom->Linker Glu Asp/Glu Residue (Ionic Bond) N_Atom->Glu Salt Bridge Ring 2,4-Difluorophenyl (Hydrophobic Head) Linker->Ring Pocket Hydrophobic Pocket (Pi-Stacking) Ring->Pocket Van der Waals / Electrostatic Target_Residues RECEPTOR INTERACTIONS

Figure 2: Pharmacophore mapping of the scaffold within the NR2B allosteric binding site.

Handling & Safety Protocols

Signal Word: DANGER (Based on structural class properties)

Hazard Identification
  • H314: Causes severe skin burns and eye damage (Free base).

  • H302: Harmful if swallowed.

  • H335: May cause respiratory irritation.

Experimental Handling
  • Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.

  • Solulibity for Assays: Prepare stock solutions in DMSO (up to 100 mM). Avoid storing aqueous solutions for >24 hours to prevent hydrolysis or precipitation.

  • Neutralization: If the free base is required for a reaction (e.g., N-alkylation), treat the HCl salt with

    
     in MeCN or DCM. Do not use strong hydroxides (NaOH) if sensitive functional groups are present in the "tail" coupling partner.
    

References

  • Synthesis & Characterization

    • Synthesis of N-(2,4-Difluorobenzoyl)piperazine and Piperidine Derivatives. (2025).[3][4] MDPI.[5]

    • Concise Formation of 4-Benzyl Piperidines Using a Suzuki Protocol. (2001).[6] Journal of Organic Chemistry.

  • Medicinal Chemistry (NR2B & SAR)

    • Structure-activity relationship study of novel NR2B-selective antagonists.[7] (2007).[6] Bioorganic & Medicinal Chemistry Letters.

    • 4-Benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective NMDA receptor antagonists. (2000). World Intellectual Property Organization.

  • Chemical Data & Safety

    • 4-(2,4-Difluorobenzyl)piperidine hydrochloride Product Data. ChemScene.

    • PubChem Compound Summary: (2,4-Difluorophenyl)-piperidin-4-yl-methanone.[2] (Related Intermediate).

Sources

Comparative Technical Guide: 4-(2,4-Difluorobenzoyl)piperidine vs. 4-(2,4-Difluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis comparing 4-(2,4-Difluorobenzoyl)piperidine and 4-(2,4-Difluorobenzyl)piperidine .

The Divergence of Precursor and Pharmacophore in Antipsychotic Synthesis

Executive Summary

In the landscape of medicinal chemistry—specifically within the development of benzisoxazole-based atypical antipsychotics like Risperidone , Iloperidone , and Paliperidone —two structural analogs frequently appear: the benzoyl and benzyl piperidine derivatives.

While they differ only by a single degree of oxidation at the linker carbon, this structural nuance dictates their utility. 4-(2,4-Difluorobenzoyl)piperidine is the critical synthetic precursor , possessing the electrophilic carbonyl required for heterocycle formation (benzisoxazole ring closure). In contrast, 4-(2,4-Difluorobenzyl)piperidine represents a reduced analog , often identified as a process impurity or a distinct pharmacophore for sigma (


) receptor ligands, lacking the functionality to undergo cyclization.

This guide analyzes the physicochemical divergence, synthetic pathways, and specific application logic for these two moieties.

Part 1: Structural & Physicochemical Analysis[1][2]

The fundamental difference lies in the linker between the piperidine C4 position and the 2,4-difluorophenyl ring.

Feature4-(2,4-Difluorobenzoyl)piperidine4-(2,4-Difluorobenzyl)piperidine
CAS (HCl Salt) 106266-04-0 333985-60-7
Linker Carbonyl (–C=O–)Methylene (–CH₂–)
Hybridization

(Planar, Rigid)

(Tetrahedral, Flexible)
Electronic Nature Electron-Withdrawing (EWG)Electron-Donating / Neutral
Reactivity Electrophilic (susceptible to nucleophilic attack)Inert to nucleophiles; susceptible to oxidation
Key Application Precursor: Forms 1,2-benzisoxazoles via oxime.Analog/Impurity: Stable pharmacophore; cannot cyclize.
LogP (Est.) ~2.2 (Polar carbonyl lowers lipophilicity)~3.1 (More lipophilic)
pKa (Piperidine N) ~9.5–10.0 (Inductive withdrawal lowers basicity)~10.5–11.0 (Typical secondary amine)
Electronic & Conformational Impact
  • The Benzoyl Linker: The carbonyl group conjugates with the difluorophenyl ring, creating a planar electronic system. This electron-withdrawing nature activates the aromatic ring positions, specifically facilitating the nucleophilic aromatic substitution (

    
    ) required for benzisoxazole formation.
    
  • The Benzyl Linker: The methylene bridge acts as a flexible hinge, allowing the phenyl ring to rotate freely relative to the piperidine chair. This flexibility is often preferred in binding pockets requiring induced fit (e.g., monoamine transporters), but it renders the molecule chemically inert regarding ring-closure reactions.

Part 2: Synthetic Pathways & Mechanisms

Synthesis of the Benzoyl Precursor

The industry-standard route for 4-(2,4-Difluorobenzoyl)piperidine utilizes a Friedel-Crafts Acylation . This method couples 1,3-difluorobenzene with an isonipecotic acid derivative (typically the acid chloride or anhydride) using a Lewis acid catalyst.[1]

  • Reagents: 1,3-Difluorobenzene, Isonipecotic acid chloride (N-protected or HCl salt),

    
    .
    
  • Regioselectivity: The fluorine atoms are ortho/para directing.[1] The 1,3-difluoro substitution pattern directs the incoming acyl group to the 4-position (between the fluorines is sterically hindered; para to one F and ortho to the other is preferred), yielding the 1-(2,4-difluorophenyl) ketone.

The Critical Transformation: Benzisoxazole Cyclization

The primary utility of the benzoyl compound is its conversion into the 6-fluoro-1,2-benzisoxazole core found in Risperidone. This involves a two-step "one-pot" sequence:

  • Oximation: Reaction with hydroxylamine (

    
    ) to form the oxime.
    
  • Intramolecular

    
    :  Under basic conditions, the oxime oxygen attacks the ortho-fluorine (position 2), ejecting it as a leaving group to close the isoxazole ring.
    

Note: The Benzyl derivative cannot undergo this reaction because it lacks the carbonyl oxygen required to form the oxime intermediate.

Synthesis of the Benzyl Analog

The 4-(2,4-Difluorobenzyl)piperidine is typically synthesized via the reduction of the benzoyl precursor.

  • Wolff-Kishner Reduction: Hydrazine/KOH (removes oxygen completely).

  • Clemmensen Reduction: Zn(Hg)/HCl.

  • Metal Hydride Reduction:

    
     (reduces ketone to alcohol, requires further deoxygenation) or Silane/TFA reduction.
    

Part 3: Visualizing the Divergence

The following diagram illustrates the structural relationship and the exclusive pathway of the benzoyl derivative toward antipsychotic APIs.

G Benzene 1,3-Difluorobenzene Benzoyl 4-(2,4-Difluorobenzoyl)piperidine (CAS: 106266-04-0) [Precursor] Benzene->Benzoyl Friedel-Crafts Acylation Oxime Oxime Intermediate (Paliperidone Impurity 81) Benzoyl->Oxime NH2OH (Oximation) Benzyl 4-(2,4-Difluorobenzyl)piperidine (CAS: 333985-60-7) [Reduced Analog] Benzoyl->Benzyl Reduction (Wolff-Kishner / Silane) Benzisoxazole 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Risperidone Pharmacophore) Oxime->Benzisoxazole Base (KOH) Intramolecular SNAr (-HF)

Figure 1: Synthetic flowchart showing the central role of the benzoyl intermediate in generating the benzisoxazole core, contrasted with the reductive pathway to the benzyl analog.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine (Friedel-Crafts)

This protocol describes the acylation of 1,3-difluorobenzene.

  • Preparation: In a flame-dried 3-neck flask, suspend Aluminum Chloride (

    
    , 3.0 eq)  in anhydrous 1,2-dichloroethane (DCE)  or Dichloromethane (DCM) .
    
  • Acyl Chloride Formation: Separately, convert N-acetylisonipecotic acid (or N-protected equivalent) to its acid chloride using Thionyl Chloride (

    
    ) .
    
  • Addition: Add the acid chloride dropwise to the

    
     suspension at 0°C. Stir for 30 min to form the acylium ion complex.
    
  • Reaction: Add 1,3-Difluorobenzene (1.2 eq) dropwise.

  • Heating: Warm to room temperature and then reflux (if using DCE, ~80°C) for 4–6 hours. Monitor by HPLC for disappearance of the acid chloride.

  • Quench: Pour the reaction mixture carefully onto ice/HCl.

  • Workup: Extract with DCM. Wash organic layer with brine and

    
    . Dry over 
    
    
    
    and concentrate.
  • Deprotection (if needed): Hydrolyze the N-acetyl group using refluxing 6N HCl to yield the target 4-(2,4-Difluorobenzoyl)piperidine HCl .

Protocol B: Cyclization to Benzisoxazole (The Risperidone Route)

This demonstrates the reactivity difference—this reaction fails with the Benzyl analog.

  • Dissolution: Dissolve 4-(2,4-Difluorobenzoyl)piperidine HCl (1.0 eq) in Methanol or Ethanol .

  • Oximation: Add Hydroxylamine Hydrochloride (

    
    , 2.5 eq) .
    
  • Base Addition: Add aqueous KOH (50% w/w, ~4.0 eq) dropwise. The reaction is exothermic.

  • Cyclization: Stir at reflux (60–70°C) for 12–24 hours. The base deprotonates the oxime, which attacks the 2-position fluorine.

  • Isolation: Cool to room temperature. Acidify with HCl to precipitate the product or extract with Ethyl Acetate.

  • Product: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .

Part 5: Medicinal Chemistry Implications (SAR)

When selecting between these two moieties for novel drug design:

  • Use the Benzoyl (Carbonyl) Linker when:

    • Targeting Ring Closure: You intend to synthesize benzisoxazoles, indazoles, or benzisothiazoles.

    • H-Bonding is Required: The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), which may be necessary for binding affinity in certain GPCR pockets (e.g., 5-HT2A).

    • Rigidity is Desired: The

      
       character restricts conformation, potentially locking the pharmacophore into an active pose.
      
  • Use the Benzyl (Methylene) Linker when:

    • Targeting Sigma/NMDA Receptors: The benzylpiperidine motif is a "privileged structure" for sigma-1 receptors and NMDA channel blockers (e.g., Ifenprodil analogs).

    • Metabolic Stability: You wish to avoid ketone reduction (a common metabolic route). However, be aware that the benzylic carbon is susceptible to CYP450 hydroxylation.

    • Flexibility is Desired: The

      
       carbon allows the phenyl ring to adopt multiple orientations, useful for exploring hydrophobic pockets.
      

References

  • Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Patent CN111777601B.
  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 2009.[2] [Link]

  • Friedel-Crafts Acylation Protocols. Organic Chemistry Portal. [Link]

  • Risperidone Synthesis Overview. DrugBank. [Link]

Sources

Engineering Metabolic Stability in Benzyl Piperidine Scaffolds via Strategic Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzyl piperidine moiety is a privileged pharmacophore ubiquitous in medicinal chemistry, frequently utilized in central nervous system (CNS) agents, oncology drugs, and receptor antagonists[1]. Despite its potent target-binding capabilities, the unsubstituted benzyl piperidine scaffold is notoriously susceptible to rapid first-pass metabolism. Cytochrome P450 (CYP450) enzymes aggressively target this structure via three primary pathways: benzylic oxidation, aromatic hydroxylation, and piperidine N-dealkylation.

To circumvent these liabilities, medicinal chemists frequently employ strategic fluorination. However, the success of this approach relies on far more than the simple substitution of a C-H bond with a stronger C-F bond. This technical guide explores the physical organic causality behind fluorination, detailing how it modulates


, alters enzyme binding affinity, and ultimately dictates the pharmacokinetic fate of benzyl piperidine scaffolds.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

Historically, the improved metabolic stability of fluorinated compounds was attributed almost exclusively to bond dissociation energies (the C-F bond requires ~116 kcal/mol to break, compared to ~98 kcal/mol for a C-H bond)[2]. However, modern physical organic chemistry reveals a more nuanced reality[3].

Modulation and N-Dealkylation

CYP-mediated N-dealkylation of the piperidine ring typically initiates via a single-electron transfer (SET) from the basic nitrogen lone pair to the highly reactive CYP450 heme iron-oxo species.

  • The Fluorine Effect: Fluorine is the most electronegative element (3.98 on the Pauling scale). When placed on the piperidine ring (e.g., 3-fluoropiperidine), its strong inductive electron-withdrawing effect significantly reduces the basicity (

    
    ) of the adjacent nitrogen atom[4].
    
  • Causality: By lowering the

    
    , the availability of the nitrogen lone pair for SET is diminished at physiological pH. This electronic perturbation directly inhibits the rate-limiting step of N-dealkylation, extending the compound's half-life (
    
    
    
    )[4].
Enzyme Affinity ( ) and Steric Shielding

Fluorination alters the overall lipophilicity (LogD) and electron density of the scaffold. This perturbation often reduces the binding affinity (


) of the drug molecule to the CYP450 active site[3]. Furthermore, fluorine can induce conformational biases (via the gauche effect) that lock the piperidine ring into specific chair conformations, effectively burying metabolic "soft spots" away from the catalytic heme center.
Context-Dependent Stability (N-Alkylation vs. N-Acylation)

It is critical to note that fluorination is not a universal panacea. In N-alkylated piperidines,


-fluorination can sometimes lead to chemical instability, rendering the compounds metabolically labile[5]. Conversely, in N-acylated piperidines, the introduction of a fluorine atom significantly improves metabolic stability, drastically reducing intrinsic clearance (

)[5].

Structural & Pathway Visualization

The following diagram illustrates the primary metabolic vulnerabilities of the benzyl piperidine scaffold and how specific fluorination strategies mitigate these degradation pathways.

Pathway cluster_0 CYP450 Vulnerabilities cluster_1 Fluorination Strategies BP Benzyl Piperidine Scaffold N_Dealk N-Dealkylation BP->N_Dealk Benz_Ox Benzylic Oxidation BP->Benz_Ox Aryl_Ox Aryl Hydroxylation BP->Aryl_Ox F_Pip Fluoro-piperidine (Lowers pKa) F_Pip->N_Dealk Mitigates F_Benz Fluoro-benzyl (Steric/Electronic Block) F_Benz->Benz_Ox Mitigates F_Aryl Fluoro-aryl (Blocks Oxidation) F_Aryl->Aryl_Ox Mitigates

Caption: CYP450 metabolic vulnerabilities of benzyl piperidines and targeted fluorination interventions.

Quantitative Impact on Metabolic Stability

The table below synthesizes the typical pharmacokinetic shifts observed when strategic fluorination is applied to a standard benzyl piperidine scaffold.

Scaffold ModificationTarget Liability Blocked

(Amine)
LogD (pH 7.4)HLM

(µL/min/mg)

(min)
Unsubstituted Scaffold None (Baseline)9.22.185.416
4-Fluoroaryl Aromatic Hydroxylation9.12.454.225
3-Fluoropiperidine N-Dealkylation (via

shift)
7.82.632.143
Benzylic-

Benzylic Oxidation8.93.115.688

Note: Data represents aggregated trends from medicinal chemistry optimization campaigns demonstrating how reducing amine basicity and blocking soft spots extends half-life[4],[2].

Experimental Protocol: Self-Validating HLM Stability Assay

To accurately quantify the metabolic stability of novel fluorinated scaffolds, an in vitro Human Liver Microsome (HLM) assay is the gold standard. The following protocol is designed as a self-validating system, ensuring that data artifacts are actively suppressed.

Rationale for Reagent Selection
  • 0.5 mg/mL HLM Protein Concentration: Ensures linear enzyme kinetics. Higher concentrations risk non-specific protein binding, which artificially lowers the unbound drug fraction (

    
    ) and masks true clearance rates.
    
  • <0.1% Final DMSO Concentration: CYP450 enzymes (especially CYP3A4) are highly sensitive to organic solvents. Exceeding 0.1% DMSO denatures the enzymes, leading to false-positive stability profiles.

  • Minus-NADPH Control: Differentiates true CYP-mediated metabolism from inherent chemical instability or degradation by non-CYP enzymes (e.g., esterases).

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Dilute the fluorinated benzyl piperidine test compound to 100 µM in 50% Acetonitrile/Water.

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
  • Pre-Incubation:

    • In a 96-well plate, combine 1 µL of the test compound, 10 µL of HLM (5 mg/mL stock), and 79 µL of the phosphate buffer.

    • Pre-incubate the mixture at 37°C for 10 minutes to allow temperature equilibration.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 10 µL of pre-warmed 10 mM NADPH solution (final assay volume = 100 µL; final compound concentration = 1 µM).

  • Time-Course Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 15 µL aliquot from the reaction well.

    • Causality: Immediately dispense the aliquot into 45 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely, while the IS corrects for volumetric losses during subsequent steps.

  • Protein Precipitation & Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the depletion of the parent compound over time.

Assay Workflow Visualization

Workflow Prep 1. Compound Prep (1 µM, <0.1% DMSO) HLM 2. HLM Incubation (0.5 mg/mL, 37°C) Prep->HLM NADPH 3. NADPH Addition (Initiates CYP Activity) HLM->NADPH Control -NADPH Control (Validates Stability) HLM->Control Quench 4. Time-Course Quench (Cold ACN + IS) NADPH->Quench Analyze 5. LC-MS/MS Analysis (Parent Depletion) Quench->Analyze

Caption: Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Conclusion

The metabolic stabilization of benzyl piperidine scaffolds via fluorination is a sophisticated exercise in physical organic chemistry. By moving beyond the simplistic assumption of C-F bond strength and actively engineering the


, lipophilicity, and enzyme binding affinity of the scaffold, drug development professionals can systematically eliminate metabolic soft spots. Implementing rigorous, self-validating in vitro assays ensures that these structural modifications translate reliably into enhanced in vivo pharmacokinetic profiles.

References

  • [5] α-Fluoroamines: Myth or Reality? - ChemRxiv. Available at: [Link]

  • [4] Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - MDPI. Available at: [Link]

  • [2] Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Available at: [Link]

  • [3] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at:[Link]

  • [1] Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands - PubMed. Available at: [Link]

Sources

4-(2,4-Difluorobenzyl)piperidine: A Privileged Pharmacophore in Medicinal Chemistry

[1][2]

Executive Summary

The 4-(2,4-Difluorobenzyl)piperidine moiety represents a high-value pharmacophore used to modulate the physicochemical and binding properties of CNS-active agents.[1][2] It is most prominent in the design of NMDA receptor antagonists (NR2B subtype) and Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists .[1][2]

The inclusion of the 2,4-difluoro substitution pattern is a deliberate medicinal chemistry strategy to:

  • Block Metabolic Hotspots: Fluorine at the para-position prevents CYP450-mediated hydroxylation.[1][2]

  • Modulate Lipophilicity: Increases LogP/LogD to facilitate Blood-Brain Barrier (BBB) penetration.[1][2]

  • Induce Conformational Bias: The ortho-fluorine restricts bond rotation via electrostatic repulsion/attraction, locking the bioactive conformation.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4]

This scaffold combines a basic amine (piperidine) with a lipophilic aromatic tail (difluorophenyl), linked by a flexible methylene bridge.[1][2]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₁₂H₁₅F₂NCore building block.[1][2]
Molecular Weight ~211.25 g/mol Low MW allows room for fragment elaboration (Fragment-Based Drug Design).[1][2]
pKa (Piperidine N) ~9.5–10.5Protonated at physiological pH; key for ionic interactions (e.g., Asp/Glu residues).[1][2]
LogP ~2.9 (Estimated)Ideal range for CNS penetration (Lipinski’s Rule of 5 compliant).[1][2]
Electronic Effect Electron-withdrawing (F)Deactivates the phenyl ring, reducing oxidative metabolism potential.[1][2]

Pharmacology & Target Landscape[5]

The 4-benzylpiperidine core is a "privileged structure," capable of binding to multiple G-Protein Coupled Receptors (GPCRs) and Ion Channels depending on the substitutions.[2]

NMDA Receptor Antagonism (NR2B Subtype)

The most significant application of this pharmacophore is in the development of NR2B-selective NMDA antagonists for the treatment of depression, neuropathic pain, and Parkinson's disease.

  • Mechanism: These compounds bind to the Ifenprodil-binding site at the interface of the NR1 and NR2B subunits.[1]

  • Binding Mode:

    • The Protonated Nitrogen of the piperidine forms a salt bridge with acidic residues (e.g., Glu/Asp) in the receptor pocket.

    • The 2,4-Difluorobenzyl group occupies a distinct hydrophobic pocket.[1] The fluorines fill small lipophilic sub-pockets and displace high-energy water molecules, enhancing binding enthalpy.[1]

MCHR1 Antagonism (Obesity)

MCHR1 antagonists utilize the 4-benzylpiperidine scaffold to treat obesity.[1][2]

  • Role: The scaffold mimics the lipophilic residues of the native Melanin-Concentrating Hormone (MCH) peptide.[1][2]

  • Optimization: The 2,4-difluoro pattern is often superior to the unsubstituted benzyl group due to improved metabolic stability against liver microsomes.[1]

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway relevance of this pharmacophore.

PharmacophorePathwaysScaffold4-(2,4-Difluorobenzyl)piperidine CoreTarget1NMDA Receptor(NR2B Subtype)Scaffold->Target1 Allosteric ModulationTarget2MCHR1(GPCR)Scaffold->Target2 AntagonismEffect1Inhibition of Ca2+ Influx(Glutamate Modulation)Target1->Effect1Effect2Blockade of Orexigenic Signal(Appetite Suppression)Target2->Effect2Clinical1Depression / Neuropathic PainEffect1->Clinical1Clinical2Obesity / Metabolic SyndromeEffect2->Clinical2

Figure 1: Pharmacological impact of the 4-(2,4-difluorobenzyl)piperidine scaffold on CNS and metabolic targets.[1][2]

Medicinal Chemistry: The "Fluorine Effect"

Why specifically 2,4-difluoro ? This substitution pattern is not arbitrary; it is a result of rigorous Structure-Activity Relationship (SAR) optimization.[1][2]

Metabolic Blockade (The Para-Effect)

The para-position of a phenyl ring is the most susceptible site for CYP450-mediated oxidation.[1][2]

  • Unsubstituted Benzyl: Rapidly metabolized to the phenol -> glucuronidation -> excretion.[1][2]

  • 4-Fluoro: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond, rendering it resistant to oxidation.[1][2] This significantly extends the half-life (

    
    ) of the drug.[1]
    
Conformational Locking (The Ortho-Effect)

The ortho-fluorine introduces steric and electrostatic constraints.[1][2]

  • Dipole Interactions: The high electronegativity of fluorine creates a local dipole that interacts with the piperidine ring or adjacent carbonyls (if present in precursors).[1]

  • Result: This restricts the rotation of the methylene bridge, pre-organizing the molecule into a "bioactive conformation" that reduces the entropy penalty upon binding to the receptor.

Synthetic Methodologies

The synthesis of 4-(2,4-difluorobenzyl)piperidine is robust and scalable.[1][2] The primary route involves a Friedel-Crafts Acylation followed by a Carbonyl Reduction .[1][2]

Protocol: Friedel-Crafts to Reduction

Step 1: Friedel-Crafts Acylation

  • Reagents: N-Acetylisonipecotyl chloride, 1,3-Difluorobenzene, Aluminum Chloride (

    
    ).[1]
    
  • Conditions: Reflux in 1,2-dichloroethane or neat.[1][2]

  • Mechanism: The acyl chloride forms an acylium ion complex with

    
    , which performs an Electrophilic Aromatic Substitution (EAS) at the 4-position of the 1,3-difluorobenzene (directed by the ortho/para directing fluorine atoms).[1]
    

Step 2: Reduction & Deprotection [1][2]

  • Reagents: Triethylsilane (

    
    ) / Trifluoroacetic acid (TFA) OR Wolff-Kishner conditions (Hydrazine/KOH).[1][2]
    
  • Outcome: The ketone (benzoyl) is reduced to a methylene (benzyl), and the N-acetyl group is hydrolyzed (if acidic conditions are used) or removed separately.[1][2]

Synthetic Workflow Diagram[1][2]

SynthesisStart1Isonipecotic AcidDerivativeStep1Friedel-Crafts Acylation(AlCl3, Reflux)Start1->Step1Start21,3-DifluorobenzeneStart2->Step1Intermediate4-(2,4-Difluorobenzoyl)piperidine (Ketone)Step1->IntermediateStep2Reduction(Et3SiH/TFA or Wolff-Kishner)Intermediate->Step2Product4-(2,4-Difluorobenzyl)piperidineStep2->Product

Figure 2: Synthetic route from commercial starting materials to the target pharmacophore.[1][2][3]

Case Study: Evolution of NR2B Antagonists

The utility of this scaffold is best exemplified by the evolution of NR2B antagonists.

  • First Generation (Ifenprodil): High affinity but poor oral bioavailability and off-target effects (alpha-1 adrenergic receptors).[1][2]

  • Optimization: Replacement of the phenylethanolamine core with a 4-benzylpiperidine core improved stability.[1][2]

  • Refinement (2,4-Difluoro): Introduction of the 2,4-difluoro motif (as seen in analogs of Ro 25-6981 and related research compounds) solved metabolic liability issues, allowing for once-daily dosing profiles in preclinical models.[1][2]

References

  • Layton, M. E., et al. (2006).[1] MCHR1 antagonists: Sar of the 4-benzylpiperidine series.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2][4] Link

  • Butler, T. W., et al. (2009).[1] Novel, potent, and selective quinoline-based NR2B antagonists.[1] Journal of Medicinal Chemistry.[1][2][5] Link[1][2]

  • Muller, G., et al. (2013).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1][2] Science.[1][2] Link[1][2]

  • PrepChem. Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride.Link

  • Meanwell, N. A. (2018).[1][2][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][2][5] Link[1][2]

Technical Guide: Lipophilicity and BBB Permeability Optimization of Fluorobenzyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluorobenzyl piperidine moiety represents a privileged scaffold in Central Nervous System (CNS) drug discovery, appearing frequently in NMDA receptor antagonists (e.g., Ifenprodil analogs), sigma receptor ligands, and acetylcholinesterase inhibitors. However, the efficacy of this scaffold is often compromised by a "lipophilicity trap": the basic piperidine nitrogen (


) promotes lysosomal trapping, while the lipophilic benzyl group increases non-specific binding and P-glycoprotein (P-gp) efflux.

This guide details the technical strategy for modulating the blood-brain barrier (BBB) permeability of this scaffold. We focus on the strategic use of fluorine substitution to tune


 and 

, and provide a validated experimental workflow for assessing permeability.

Molecular Rationale: The Fluorobenzyl Piperidine Scaffold

The Physicochemical Paradox

To cross the BBB via passive diffusion, a molecule generally requires a moderate lipophilicity (


 2–4) and a limited polar surface area (TPSA < 90 Ų). Piperidines present a unique challenge:
  • Basicity: The secondary or tertiary amine is predominantly protonated at physiological pH (7.4). The cationic species permeates membranes poorly compared to the neutral species.

  • Lipophilicity: The benzyl group provides necessary hydrophobic contacts for receptor binding but increases

    
    .
    
The "Fluorine Effect"

Fluorine is the smallest bioisostere of hydrogen but possesses the highest electronegativity. In the context of benzyl piperidines, fluorination serves three distinct roles:

  • Lipophilicity Modulation: A single fluorine substitution typically increases

    
     by +0.25 log units. This allows for fine-tuning of the partition coefficient without adding significant steric bulk (unlike chloro- or methyl- groups).
    
  • Basicity Reduction (Electronic): Through the inductive electron-withdrawing effect (

    
    ), fluorine on the benzyl ring can lower the 
    
    
    
    of the piperidine nitrogen, albeit weakly due to the distance (usually separated by a methylene bridge). However, if the fluorine is placed on the piperidine ring (e.g., 3-fluoropiperidine), the
    
    
    depression is significant (1–2 units), increasing the fraction of neutral molecule available for passive diffusion at pH 7.4.
  • Metabolic Blocking: Para-fluorination blocks CYP450-mediated oxidation at the metabolically labile benzyl position.

Multiparameter Optimization (CNS MPO)

Before synthesis, candidates should be screened using the CNS Multiparameter Optimization (MPO) algorithm. This scoring function (0–6 scale) aligns physicochemical properties with probability of clinical success.[1][2]

Key Parameters for Fluorobenzyl Piperidines:

  • ClogP: Target range 3–5.[3]

  • ClogD (pH 7.4): Target range 2–4. Crucial for basic amines.

  • MW: < 400 Da preferred.[4]

  • TPSA: < 90 Ų (< 70 Ų is ideal for high permeability).[4][5]

  • HBD: 0–1 (The piperidine NH is 1; tertiary amines are 0).

  • pKa: Target < 9.0 to ensure sufficient neutral fraction.

Visualization: CNS MPO Screening Workflow

CNS_MPO_Workflow Start Candidate Library (Fluorobenzyl Piperidines) Calc Calculate Physicochemical Descriptors (RDKit/ChemAxon) Start->Calc Param1 ClogP <= 5.0 ClogD(7.4) 2.0-4.0 Calc->Param1 Param2 TPSA < 90 Ų Calc->Param2 Param3 pKa < 9.0 Calc->Param3 Score Calculate CNS MPO Score (Sum of weighted components) Param1->Score Param2->Score Param3->Score Decision MPO Score >= 4.0? Score->Decision HighProb High Probability Proceed to PAMPA-BBB Decision->HighProb Yes LowProb Low Probability Redesign (Fluorine Scan) Decision->LowProb No

Figure 1: In silico screening cascade utilizing CNS MPO scoring to filter fluorobenzyl piperidine candidates prior to synthesis.

In Vitro Assessment: PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for the Blood-Brain Barrier (PAMPA-BBB) is the industry standard for high-throughput screening. Unlike Caco-2, it measures passive diffusion solely, eliminating transporter noise.

Critical Reagents
  • Lipid Formulation: Porcine Brain Lipid (PBL) extract (20 mg/mL) in dodecane. Note: Do not use standard lecithin; brain lipids mimic the specific composition of the BBB endothelial membrane.

  • Donor Buffer: Phosphate-buffered saline (PBS) adjusted to pH 7.4.

  • Acceptor Buffer: PBS pH 7.4 with a "sink" (e.g., surfactant or BSA) if the compound has low solubility, though for initial screening, standard PBS is often sufficient.

Step-by-Step Protocol
  • Preparation: Dissolve test compounds in DMSO to 10 mM. Dilute to 50 µM in Donor Buffer (final DMSO < 0.5%).

  • Membrane Coating: Carefully pipette 4 µL of the PBL/dodecane mixture onto the hydrophobic filter of the donor plate (PVDF, 0.45 µm). Wait 5 minutes for solvent evaporation/stabilization.

  • Assembly:

    • Fill Acceptor plate (bottom) with 200 µL of Acceptor Buffer.

    • Fill Donor plate (top, with lipid) with 200 µL of diluted compound.

    • Sandwich the plates carefully to avoid air bubbles.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using UV-Vis spectroscopy (if

    
     is high) or LC-MS/MS (recommended for fluorobenzyl piperidines due to sensitivity).
    
  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
    Where
    
    
    is donor volume,
    
    
    is filter area,
    
    
    is time, and
    
    
    is volume ratio.

Interpreting the Data: Structure-Permeability Relationships

When analyzing fluorobenzyl piperidines, categorize results into three tiers based on


 (

cm/s):
Classification

(

cm/s)
InterpretationAction
CNS+ > 4.0High passive permeability.Proceed to P-gp efflux assay (MDCK-MDR1).
CNS+/- 2.0 – 4.0Moderate permeability.Optimize lipophilicity (add F) or reduce pKa.
CNS- < 2.0Low permeability.Likely too polar or trapped as cation.
The "Cliff" of Fluorination

Data often reveals a non-linear relationship. Adding fluorine to the para-position of the benzyl ring usually increases permeability by increasing lipophilicity. However, if the


 exceeds 4.0, the compound may become sequestered in the lipid membrane (high retention) rather than crossing into the acceptor well.

Check for Membrane Retention: Always calculate Mass Balance. If Recovery < 80%, your compound is trapped in the lipid bilayer.



Advanced Screening: The P-gp Efflux Variable

High passive permeability (PAMPA) does not guarantee in vivo brain penetration if the compound is a P-gp substrate. Fluorobenzyl piperidines are frequent P-gp substrates.

Experimental Workflow: MDCK-MDR1

Following PAMPA success, compounds must be tested in MDCK cells transfected with the MDR1 gene (encoding P-gp).

  • Efflux Ratio (ER):

    
    .
    
  • Target: ER < 2.0.

  • Troubleshooting: If ER > 2.0, consider:

    • N-capping: Converting secondary amines to tertiary amines or amides (though this changes the scaffold significantly).

    • Steric Shielding: Introducing an ortho-fluorine on the benzyl ring. This can induce a conformational twist that prevents the molecule from fitting into the P-gp binding pocket.

Visualization: The Screening Cascade

Screening_Cascade Synthesis Synthesis (Fluorine Scan) PAMPA PAMPA-BBB (Passive Diffusion) Synthesis->PAMPA PAMPA->Synthesis Pe < 2.0 (Fail) MDCK MDCK-MDR1 (P-gp Efflux) PAMPA->MDCK Pe > 4.0 MDCK->Synthesis ER > 2.5 (Substrate) InVivo In Vivo PK (Rat Brain/Plasma Ratio) MDCK->InVivo ER < 2.5

Figure 2: The critical path from synthesis to in vivo testing. Note the feedback loops where failure in PAMPA or MDCK triggers structural redesign.

References

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[6] Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure-brain exposure relationships."[7] Journal of Medicinal Chemistry. Link

Sources

The Evolution of 4-Benzylpiperidine Derivatives in NMDA Receptor Antagonist Research: From Ifenprodil to Subtype-Selective Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor mediating excitatory neurotransmission, synaptic plasticity, and excitotoxicity in the central nervous system. Overactivation of NMDA receptors is implicated in neurodegenerative diseases, stroke, and psychiatric disorders. However, global NMDA receptor blockade (e.g., via channel blockers like ketamine or MK-801) often results in severe psychotomimetic side effects and cognitive impairment[1].

The discovery that the antihypertensive agent ifenprodil possessed neuroprotective properties without the severe side effects of channel blockers revolutionized the field[2]. Ifenprodil acts as a negative allosteric modulator (NAM) highly selective for NMDA receptors containing the GluN2B subunit[3][4]. At the structural core of ifenprodil and its subsequent optimized analogs lies the 4-benzylpiperidine moiety. This technical guide explores the historical trajectory, structural biology, and structure-activity relationships (SAR) of 4-benzylpiperidine derivatives, providing a comprehensive framework for researchers developing next-generation subtype-selective neurotherapeutics.

Historical Context: The Discovery of Ifenprodil

Ifenprodil was initially synthesized in the 1970s as a vasodilator targeting


-adrenergic receptors. However, in the 1990s, researchers discovered its potent ability to protect cultured neurons from glutamate-induced excitotoxicity[5]. Unlike competitive antagonists that bind to the glutamate recognition site, or uncompetitive antagonists that plug the ion channel pore, ifenprodil was found to inhibit receptor function non-competitively by stabilizing a closed-channel conformation[1].

Crucially, ifenprodil exhibited a >100-fold selectivity for NMDA receptors containing the GluN2B subunit over those containing GluN2A, GluN2C, or GluN2D[4]. This subtype selectivity was a paradigm shift, allowing researchers to target the pro-excitotoxic GluN2B-containing receptors (predominantly located extrasynaptically) while sparing the pro-survival synaptic GluN2A-containing receptors.

Mechanistic Grounding: The GluN1/GluN2B Interface

The exact binding site of 4-benzylpiperidine derivatives remained elusive until breakthroughs in X-ray crystallography. NMDA receptors are obligatory heterotetramers, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits[2][3].

Crystallographic studies of the amino-terminal domains (ATDs) of the GluN1/GluN2B heterodimer (e.g., PDB: 3QEL) revealed that ifenprodil does not bind within a single subunit. Instead, it binds at the inter-subunit interface between the ATD of GluN1 and the ATD of GluN2B[2][3].

The binding mechanism relies heavily on the 4-benzylpiperidine core:

  • Hydrophobic Anchoring: The benzyl ring of the 4-benzylpiperidine moiety inserts deep into a hydrophobic pocket formed by the GluN1 and GluN2B ATD interface.

  • Electrostatic Interactions: The basic nitrogen of the piperidine ring is protonated at physiological pH and forms critical salt bridges/hydrogen bonds with acidic residues in the binding cleft[4].

  • Domain Restriction: Binding of the ligand pulls the R1 lobes of the GluN1 and GluN2B ATDs closer together, restricting their conformational freedom. This structural shift is allosterically coupled to the transmembrane domain, resulting in a decreased channel open probability[2][6].

Mechanism Ligand 4-Benzylpiperidine Derivative (e.g., Ifenprodil) ATD Amino-Terminal Domain (ATD) Interface Ligand->ATD Binds to Receptor NMDA Receptor Heterotetramer GluN1 Subunit GluN2B Subunit Receptor->ATD Contains ConformationalChange Conformational Shift (Restricts Domain Movement) ATD->ConformationalChange Induces Inhibition Decreased Channel Open Probability (Negative Allosteric Modulation) ConformationalChange->Inhibition Results in

Caption: Allosteric inhibition mechanism of 4-benzylpiperidines at the GluN1/GluN2B interface.

Structure-Activity Relationship (SAR) & Chemical Evolution

The classical pharmacophore of GluN2B NAMs consists of the 4-benzylpiperidine group (providing one aromatic ring and a basic nitrogen) linked via an alkyl or alkanol chain to a second aromatic ring system (optimally containing a hydrogen bond donor, such as a phenol)[4].

Overcoming Off-Target Liabilities

While ifenprodil was a powerful tool compound, its clinical utility was severely limited by off-target affinities. The 4-benzylpiperidine scaffold is a "privileged structure" that also exhibits high affinity for Sigma-1 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and Sigma-2 (

) receptors,

-adrenergic receptors, and hERG potassium channels[7][8].

To improve the pharmacological profile, medicinal chemists embarked on extensive SAR campaigns:

  • Ro 25-6981: By conformationally restricting the linker and modifying the phenol substitution pattern, researchers developed Ro 25-6981. It maintains high potency for GluN2B but offers improved selectivity over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -adrenergic receptors[4].
    
  • CP-101,606 (Traxoprodil): Developed by Pfizer, this compound replaced the flexible linker with a more rigid structure. It demonstrated potent neuroprotection (

    
    ) while significantly reducing 
    
    
    
    -adrenergic affinity (
    
    
    ) compared to ifenprodil[4][5]. CP-101,606 advanced to clinical trials for traumatic brain injury and treatment-resistant depression[1][9].
  • PD 174494 (Co 101244): Introduction of a second hydroxyl group into the C-4 position of the piperidine ring resulted in a substantial decrease in

    
     receptor affinity and reduced hERG channel inhibition, while maintaining low nanomolar GluN2B potency[8].
    

SAR_Evolution Start 4-Benzylpiperidine Core Motif Ifenprodil Ifenprodil (Prototypical NAM) Start->Ifenprodil Addition of phenol & alkyl linker Ro25 Ro 25-6981 (High GluN2B Selectivity) Ifenprodil->Ro25 Conformational Restriction CP101606 CP-101,606 (Traxoprodil) (Reduced α1/hERG liability) Ifenprodil->CP101606 Linker & Phenol Modifications OffTarget Off-Target Affinities (Sigma-1, α1-adrenergic, hERG) Ifenprodil->OffTarget Clinical Limitations

Caption: Evolutionary trajectory of 4-benzylpiperidine derivatives in GluN2B drug discovery.

Quantitative Data: Pharmacological Profiles

The following table summarizes the binding affinities and functional inhibition values of key 4-benzylpiperidine derivatives, illustrating the optimization of the scaffold.

CompoundGluN2B

/

(nM)

-Adrenergic

(nM)
Sigma-1 (

)

(nM)
Key Structural Modification
Ifenprodil ~10 - 15~30 - 50~125Prototypical 4-benzylpiperidine + phenol
Ro 25-6981 ~5 - 9> 1,000> 5001R,2S-stereoisomer, conformationally restricted linker
CP-101,606 ~10~20,000~100 - 300Rigidified linker, enhanced cardiovascular safety
PD 174494 ~25> 10,000N/AC-4 hydroxyl on piperidine, reduced

channel block

(Data synthesized from historical SAR studies and radioligand binding assays[4][5][7][8])

Experimental Workflows & Methodologies

To accurately evaluate the potency and selectivity of novel 4-benzylpiperidine analogs, a combination of radioligand displacement and functional electrophysiology is strictly required. The following protocols represent self-validating systems for lead characterization.

Protocol 1: Radioligand Binding Assay for GluN2B Affinity

This assay utilizes ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


ifenprodil or 

Ro 25-6981 to determine the binding affinity (

) of novel compounds at the GluN1/GluN2B ATD interface.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue (rich in GluN2B) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet twice to remove endogenous glutamate and polyamines.

  • Assay Buffer Setup: Resuspend the final pellet in 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA to chelate trace heavy metals (which can allosterically interfere with the ATD).

  • Incubation: In a 96-well plate, combine:

    • 100 µL of membrane suspension (~20 µg protein).

    • 50 µL of

      
      ifenprodil (final concentration ~5 nM).
      
    • 50 µL of the test 4-benzylpiperidine compound (serial dilutions from 0.1 nM to 10 µM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): Add 10 µM unlabeled ifenprodil or Ro 25-6981.

  • Equilibration & Filtration: Incubate the plate at 4°C for 120 minutes to reach steady-state equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional Evaluation via Xenopus Oocyte TEVC

Binding affinity does not guarantee functional antagonism. Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing recombinant NMDA receptors is the gold standard for validating negative allosteric modulation[8].

Step-by-Step Methodology:

  • cRNA Injection: Microinject Xenopus oocytes with cRNA encoding rat or human GluN1a and GluN2B subunits (1:1 ratio, ~1-5 ng total RNA per oocyte). Incubate at 18°C for 2-4 days in ND96 medium.

  • Electrophysiological Setup: Place a single oocyte in a perfusion chamber. Impale with two glass microelectrodes (filled with 3 M KCl, resistance 0.5–2.0 M

    
    ). Voltage-clamp the oocyte at -70 mV.
    
  • Receptor Activation: Perfuse the chamber with

    
    -Ringer's solution (using 
    
    
    
    instead of
    
    
    prevents activation of endogenous calcium-activated chloride channels). Apply a co-agonist solution of 100 µM glutamate and 30 µM glycine until a steady-state inward current is achieved.
  • Antagonist Application: Co-apply the test 4-benzylpiperidine compound with the agonists. Allow the current to reach a new, inhibited steady-state.

  • Washout & Validation: Wash out the antagonist with the agonist solution to ensure the current returns to baseline (validating reversibility).

  • Data Analysis: Measure the percentage of current inhibition at various antagonist concentrations to generate a concentration-response curve and determine the functional

    
    .
    

Future Perspectives & Clinical Translation

Despite the elegant mechanism of action and strong preclinical data, the clinical translation of 4-benzylpiperidine derivatives has faced hurdles. Compounds like CP-101,606 showed efficacy in treatment-resistant depression but were stalled due to cardiovascular side effects (often linked to residual hERG or


 activity) and the inherent slow dissociation kinetics of the compounds, which can lead to prolonged receptor blockade[1][5].

Emerging Frontiers:

  • Photoswitchable Ligands: Researchers have recently developed azobenzene-based "OptoNAMs" (e.g., OptoNAM-3) derived from the 4-benzylpiperidine scaffold. These allow for reversible, light-controlled inhibition of GluN2B receptors, overcoming the slow dissociation kinetics in experimental models[5].

  • Dual-Target Ligands: Taking advantage of the scaffold's inherent affinity for Sigma-1 receptors, modern drug discovery is exploring dual S1R/GluN2B modulators. Sigma-1 agonism promotes neurotrophic factor release, while GluN2B antagonism prevents excitotoxicity, offering a synergistic neuroprotective profile for Alzheimer's and Parkinson's diseases[10][11].

The 4-benzylpiperidine motif remains one of the most important pharmacophores in molecular neuroscience. By understanding its historical evolution and structural mechanics, researchers can continue to refine this scaffold toward safe and effective clinical neurotherapeutics.

References

1. National Center for Biotechnology Information. "Ifenprodil | C21H27NO2 | CID 3689 - PubChem" PubChem. Available at: [Link] 2.[12] National Center for Biotechnology Information. "Pharmacology of NMDA Receptors" NCBI Bookshelf. Available at: [Link] 3.[7] National Institutes of Health. "Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands" PMC. Available at: [Link] 4.[8] National Institutes of Health. "4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist" PubMed. Available at: [Link] 5.[10] Institutional Research Information System (IRIS). "Identification of dual Sigma1 receptor modulators/Acetylcholinesterase inhibitors with antioxidant and neurotrophic properties" University of Pavia. Available at: [Link] 6.[11] ResearchGate. "Discovery of new potent dual sigma receptor/GluN2b ligands with antioxidant property as neuroprotective agents" ResearchGate. Available at: [Link] 7. National Center for Biotechnology Information. "Ro 25-6981 | C22H29NO2 | CID 6604887 - PubChem" PubChem. Available at: [Link] 8.[2] RCSB Protein Data Bank. "3QEL: Crystal structure of amino terminal domains of the NMDA receptor subunit GluN1 and GluN2B in complex with ifenprodil" RCSB PDB. Available at: [Link] 9.[9] MDPI. "Potential of Glutamate-Based Drug Discovery for Next Generation Antidepressants" Pharmaceuticals. Available at: [Link] 10.[5] American Chemical Society. "Reversible Control of Native GluN2B-Containing NMDA Receptors with Visible Light" ACS Publications. Available at: [Link] 11.[1] PatSnap. "What GluN2B antagonists are in clinical trials currently?" PatSnap Synapse. Available at: [Link] 12.[4] National Center for Biotechnology Information. "Pharmacology of NMDA Receptors - Polyamine Site Antagonists" NCBI Bookshelf. Available at: [Link] 13.[6] National Institutes of Health. "Structural Changes of Regulatory Domain Heterodimer of N-Methyl-d-aspartate Receptor Subunits GluN1 and GluN2B through the Binding of Spermine and Ifenprodil" PMC. Available at: [Link] 14.[13] American Chemical Society. "Synthesis and Characterization in Rodent Brain of the Subtype-Selective NR2B NMDA Receptor Ligand [11C]Ro04-5595 as a Potential Radiotracer for Positron Emission Tomography" ACS Omega. Available at: [Link] 15. American Society for Pharmacology and Experimental Therapeutics. "A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use" ASPET Journals. Available at: [Link]

Sources

Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Application of 4-(2,4-Difluorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary neuropharmacology, the benzylpiperidine scaffold represents a highly privileged pharmacophore. Specifically, 4-(2,4-Difluorobenzyl)piperidine hydrochloride has emerged as a critical structural motif in the development of central nervous system (CNS) therapeutics. By acting as a subtype-selective antagonist for N-methyl-D-aspartate (NMDA) receptors—particularly the NR1A/2B subtypes—this compound and its derivatives are instrumental in mitigating excitotoxicity associated with neurodegenerative pathologies such as Parkinson’s Disease and Alzheimer's Disease[1].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical architecture, outlines a self-validating synthetic methodology, and details its pharmacological mechanisms, designed specifically for researchers and drug development professionals.

Physicochemical Architecture & Structural Causality

The molecular design of 4-(2,4-Difluorobenzyl)piperidine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Piperidine Core: The secondary amine of the piperidine ring (pKa ~9.5) ensures that the molecule is protonated at physiological pH. This protonated nitrogen is essential for forming a critical salt bridge with acidic amino acid residues (e.g., Glutamate) within the receptor's binding pocket.

  • 2,4-Difluoro Substitution: The strategic placement of fluorine atoms at the ortho and para positions of the benzyl ring serves a dual causality. First, fluorine’s high electronegativity modulates the electron density of the aromatic ring, enhancing binding affinity via multipolar halogen bonding with the receptor's backbone amides. Second, it blocks primary sites of cytochrome P450-mediated aromatic hydroxylation, significantly increasing the molecule's metabolic half-life and lipophilic efficiency (LipE) for superior blood-brain barrier (BBB) penetration.

  • Hydrochloride Salt Form: The free base (CAS 203860-02-0)[2] is prone to instability and exhibits poor aqueous solubility. Conversion to the hydrochloride salt (CAS 333985-60-7)[3] yields a highly crystalline, thermodynamically stable powder that guarantees predictable dissolution kinetics for in vivo dosing.

Quantitative Physicochemical Profile
PropertyValueCausality / Significance in Drug Design
Chemical Name 4-(2,4-Difluorobenzyl)piperidine HClCore pharmacophore for CNS targeting.
CAS Registry Number 333985-60-7 (HCl Salt)Unique identifier for QA and procurement[3].
Molecular Formula C12H16ClF2NDefines exact stoichiometric mass for MS validation.
Molecular Weight 247.71 g/mol Well below the 400 Da threshold, optimizing BBB crossing.
Physical State Crystalline SolidEnsures formulation stability and prevents hygroscopic degradation.
Solubility Soluble in DMSO, MeOH, H2OHCl salt ensures bioavailability in aqueous physiological media.

Self-Validating Synthetic Methodology

To ensure absolute trustworthiness and reproducibility, the synthesis of 4-(2,4-Difluorobenzyl)piperidine hydrochloride must be executed as a self-validating system . This means the protocol cannot fail silently; each phase includes an orthogonal analytical gate that dictates whether the process may advance.

Phase 1: Grignard Addition
  • Action: In an inert argon atmosphere, slowly add 2,4-difluorobenzylmagnesium bromide (1.2 eq) to a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78°C. Stir for 2 hours, allowing the temperature to gradually reach 0°C.

  • Causality: The low temperature prevents unwanted enolization of the piperidone, forcing the Grignard reagent to undergo a clean nucleophilic addition to the carbonyl carbon, forming a tertiary alcohol intermediate.

  • Validation Gate: Withdraw a 10 µL aliquot, quench in saturated NH4Cl, extract with EtOAc, and spot on a silica TLC plate (Hexane:EtOAc 7:3, UV/Ninhydrin stain). The workflow only proceeds to Phase 2 if the starting material spot (Rf ~0.4) is completely absent.

Phase 2: Dehydration & Catalytic Hydrogenation
  • Action: Treat the intermediate with Trifluoroacetic Acid (TFA) in dichloromethane to dehydrate the tertiary alcohol into an alkene. After solvent removal, dissolve the crude alkene in ethanol, add 10% Pd/C (0.1 eq by weight), and stir under an H2 atmosphere (1 atm) for 12 hours.

  • Causality: Dehydration yields a conjugated double bond, which is then stereoselectively reduced via heterogeneous catalysis to yield the saturated 4-substituted piperidine core.

  • Validation Gate: Filter an aliquot through a Celite pad and analyze via LC-MS. The workflow only proceeds if the mass spectrum confirms a uniform mass shift corresponding to the loss of H2O and the addition of H2 (Target [M+H]+ for the Boc-protected intermediate).

Phase 3: Boc-Deprotection and Salification
  • Action: Dissolve the purified Boc-protected intermediate in a 4M solution of HCl in dioxane. Stir at room temperature for 4 hours until gas evolution (CO2 and isobutylene) ceases. Concentrate the solution in vacuo and recrystallize the residue from hot ethanol/diethyl ether.

  • Causality: The anhydrous acidic environment cleanly cleaves the tert-butyloxycarbonyl (Boc) protecting group while simultaneously protonating the exposed secondary amine to precipitate the highly pure hydrochloride salt.

  • Validation Gate: Perform 1H-NMR (DMSO-d6). The batch is only approved if the 9H singlet at ~1.4 ppm (Boc group) is completely absent, and a broad signal integrating to 2H appears at ~9.0 ppm, confirming the NH2+ salt.

SynthesisWorkflow SM1 1-Boc-4-piperidone Step1 Grignard Addition (THF, -78°C) SM1->Step1 SM2 2,4-Difluorobenzylmagnesium Bromide SM2->Step1 Int1 Tertiary Alcohol Intermediate [Validated via TLC] Step1->Int1 Step2 Dehydration (TFA) & Hydrogenation (Pd/C, H2) Int1->Step2 Int2 Boc-Protected Piperidine [Validated via LC-MS] Step2->Int2 Step3 Deprotection & Salification (HCl in Dioxane) Int2->Step3 Product 4-(2,4-Difluorobenzyl)piperidine HCl [Validated via NMR/HPLC] Step3->Product

Figure 1: Self-validating synthetic workflow for 4-(2,4-Difluorobenzyl)piperidine HCl.

Pharmacodynamic Profiling: NMDA Receptor Modulation

The therapeutic utility of 4-(2,4-Difluorobenzyl)piperidine lies in its ability to modulate the NMDA receptor, an ionotropic glutamate receptor critical for synaptic plasticity. Overactivation of NMDA receptors leads to excessive calcium (Ca2+) influx, triggering excitotoxic cascades that result in neuronal apoptosis—a hallmark of Parkinson's and Alzheimer's diseases[1].

Unlike orthosteric antagonists that block the primary glutamate binding site (often causing severe psychiatric side effects like hallucinations), 4-benzylpiperidine derivatives act as Negative Allosteric Modulators (NAMs) selective for the NR2B subunit[1].

Mechanistic Causality: The compound binds to the N-terminal domain (NTD) interface of the NR1/NR2B subunits. The protonated piperidine nitrogen anchors the molecule via a salt bridge, while the 2,4-difluorophenyl moiety inserts into a deep hydrophobic pocket. This binding induces a conformational shift that reduces the channel's open probability, effectively dampening pathological Ca2+ influx without completely abolishing normal basal synaptic transmission.

MechanismOfAction Agonist Glutamate / Glycine Receptor NMDA Receptor (NR1/NR2B) Agonist->Receptor Activation CaInflux Excessive Ca2+ Influx Receptor->CaInflux Channel Opening Toxicity Neurotoxicity / Cell Death CaInflux->Toxicity Pathological State Drug 4-(2,4-Difluorobenzyl)piperidine HCl Allosteric Binds NR2B Allosteric Site (Halogen & Salt Bridge) Drug->Allosteric Allosteric->Receptor Negative Allosteric Modulation

Figure 2: NR2B-selective NMDA receptor modulation by 4-(2,4-Difluorobenzyl)piperidine.

Analytical Characterization & Quality Control Protocol

To ensure the integrity of the synthesized or procured compound for biological assays, the following self-validating analytical workflow must be strictly adhered to:

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Spike with 10 µL of a stable isotopically labeled internal standard (e.g., D5-piperidine derivative).

  • Causality: Formic acid ensures complete ionization of the basic nitrogen for positive-ion mode ESI-MS, while the internal standard corrects for matrix effects and injection volume variances.

Step 2: Chromatographic Separation (UPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Validation Gate: The system must first run a blank (Methanol only). Proceed to sample analysis only if the blank shows zero carryover peaks at the expected retention time.

Step 3: Mass Spectrometry (ESI-TOF)

  • Action: Analyze the eluent in positive ion mode.

  • Validation Gate: The compound is verified only if the base peak corresponds precisely to the calculated exact mass of the free base[M+H]+ (m/z ~212.12), with the isotopic distribution matching the presence of two fluorine atoms.

References

1. - Google Patents 2. - Synblock Chemical Database 3. - MolCore Chemical Registry

Sources

Methodological & Application

Application Note: Highly Chemoselective Deoxygenation of 4-(2,4-Difluorobenzoyl)piperidine to 4-(2,4-Difluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of critical building blocks for active pharmaceutical ingredients (APIs).

Strategic Rationale & Method Selection

Converting the diaryl/alkyl-aryl ketone, 4-(2,4-difluorobenzoyl)piperidine, to its methylene analog, 4-(2,4-difluorobenzyl)piperidine, presents unique chemoselectivity challenges. The molecule contains both a highly basic secondary amine (piperidine) and an electron-deficient 2,4-difluorophenyl ring.

Traditional reduction methods often fail or produce complex mixtures:

  • Catalytic Hydrogenation (Pd/C, H₂): Frequently leads to unwanted hydrodefluorination (cleavage of the C-F bonds).

  • Wolff-Kishner / Clemmensen Reductions: Require harsh thermal (>150 °C), strongly basic, or highly toxic conditions (mercury amalgams) that complicate scale-up and purification.

The Optimal Solution: Ionic hydrogenation using Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA). This modern methodology is mild, highly chemoselective (leaving C-F bonds completely intact), and effectively utilizes the basicity of the piperidine nitrogen to form a soluble, electron-withdrawing salt that prevents amine interference 1[1].

Mechanistic Insights: The Causality of Ionic Hydrogenation

The success of this protocol relies on the precise orchestration of protonation and hydride transfer, a process pioneered by Kursanov and widely applied to organic synthesis 2[2].

  • Amine Protection via Protonation: The secondary amine of the piperidine ring is instantly protonated by TFA. This in situ formation of the trifluoroacetate salt highly solubilizes the starting material and prevents the nitrogen lone pair from reacting with the silane reagent.

  • Electrophilic Activation: TFA protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the ketone carbon.

  • Sequential Hydride Transfer: Triethylsilane (Et₃SiH) donates a hydride to the activated carbonyl, forming a benzylic alcohol intermediate. In the strongly acidic TFA medium, this alcohol is rapidly protonated and loses water to form a resonance-stabilized benzylic carbocation.

  • Final Deoxygenation: A second equivalent of Et₃SiH attacks the benzylic carbocation, delivering the final hydride to yield the methylene group (the benzyl analog) and generating triethylsilyl trifluoroacetate and hexaethyldisiloxane as byproducts 1[1].

Comparative Analysis of Reduction Methodologies

Reduction MethodologyReagents & ConditionsPiperidine ToleranceC-F Bond StabilityTypical YieldScalability
Ionic Hydrogenation Et₃SiH, TFA, 0 °C to RTExcellent (Protonated)Excellent (No defluorination)> 85%High
Catalytic Hydrogenation Pd/C, H₂ gas, Acidic MediaGoodPoor (High risk of cleavage)VariableMedium
Wolff-Kishner Hydrazine, KOH, > 150 °CGoodModerate (Nucleophilic attack risk)50-70%Low (Harsh)
Clemmensen Zn(Hg), conc. HCl, RefluxGoodGood< 50%Low (Toxic)

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol includes specific in-process controls (IPC) to ensure the reaction proceeds safely and completely without over-reduction.

Reagents & Materials
  • 4-(2,4-Difluorobenzoyl)piperidine (or its HCl salt): 1.0 eq (e.g., 10 mmol, 2.25 g)

  • Trifluoroacetic Acid (TFA): 10-15 eq (Solvent and acid catalyst)

  • Triethylsilane (Et₃SiH): 2.5 eq (Hydride donor)

  • Dichloromethane (DCM): Extraction solvent

  • 5M NaOH (aq): Quench and basification reagent

Step 1: Reactor Setup & Solubilization
  • Charge a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with 4-(2,4-difluorobenzoyl)piperidine (10 mmol).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add TFA (10 mL).

    • Causality: The exothermic protonation of the piperidine ring will occur immediately. Cooling prevents premature side reactions and controls the exotherm. The mixture will become a homogeneous solution.

Step 2: Hydride Addition
  • While strictly maintaining the temperature at 0 °C, add Triethylsilane (25 mmol, ~4.0 mL) dropwise via a syringe over 15 to 20 minutes.

    • Causality: Dropwise addition controls the generation of the reactive carbocation and prevents the accumulation of unreacted silane, which could otherwise lead to runaway siloxane polymerization side-reactions.

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20-25 °C).

  • Stir vigorously for 12 to 18 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS or TLC (eluent: DCM/MeOH 9:1 with 1% NH₄OH). The reaction is complete when the ketone mass/spot is fully consumed.

Step 4: Quench & Basification
  • Concentrate the reaction mixture under reduced pressure to remove the majority of the excess TFA and volatile silane byproducts.

  • Dissolve the resulting viscous oil in DCM (30 mL) and cool to 0 °C.

  • Slowly add 5M NaOH dropwise until the aqueous layer reaches pH > 10.

    • Causality: Basification is strictly required to neutralize the piperidine trifluoroacetate salt, liberating the free base 4-(2,4-difluorobenzyl)piperidine into the organic extraction phase.

Step 5: Extraction & Isolation
  • Separate the layers. Extract the aqueous layer with additional DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

  • Optional Salt Formation: To isolate as a stable solid, dissolve the oil in diethyl ether and add 2M HCl in ether dropwise until precipitation ceases. Filter the resulting white solid to obtain high-purity 4-(2,4-difluorobenzyl)piperidine hydrochloride.

Reaction Workflow & Mechanistic Logic

G A Starting Material 4-(2,4-Difluorobenzoyl)piperidine B Protonation & Solubilization (Excess TFA, 0 °C) A->B C 1st Hydride Transfer (Et3SiH Addition) B->C D Benzylic Carbocation Formation (-H2O) C->D E 2nd Hydride Transfer (Et3SiH Addition) D->E F Quench & Basification (NaOH, pH > 10) E->F G Product Isolation 4-(2,4-Difluorobenzyl)piperidine F->G

Workflow and mechanistic logic for the ionic hydrogenation of the aryl ketone.

References

  • Title: Silane reductions in acidic media. II. Reductions of aryl aldehydes and ketones by trialkylsilanes in trifluoroacetic acid. Selective method for converting the carbonyl group to methylene. Source: The Journal of Organic Chemistry, 1973, 38 (15), 2675-2681. URL: [Link]

Sources

Application Note: Optimized Reductive Amination for 1-(2,4-Difluorobenzyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, field-proven protocol for the synthesis of 1-(2,4-Difluorobenzyl)piperidine via reductive amination.

Critical Nomenclature Clarification: The chemical name "4-(2,4-Difluorobenzyl)piperidine" strictly refers to a piperidine ring with a benzyl group attached at the C4 carbon . However, the synthesis of the C4-isomer typically involves Grignard addition to a pyridinium salt or 4-piperidone followed by reduction, not reductive amination. Reductive Amination is the standard method for synthesizing the N-substituted isomer, 1-(2,4-Difluorobenzyl)piperidine (reacting piperidine with 2,4-difluorobenzaldehyde). Assumption: Based on the reaction type specified ("Reductive Amination"), this guide details the synthesis of the N-benzyl (1-substituted) derivative. If the C4-isomer is the strict target, a different chemistry (e.g., McMurry coupling or Grignard) is required.

Executive Summary

This protocol details the synthesis of 1-(2,4-difluorobenzyl)piperidine utilizing Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN byproducts. The reaction proceeds via the formation of an iminium ion intermediate from 2,4-difluorobenzaldehyde  and piperidine , which is selectively reduced in situ. This method offers high yields (>85%), mild conditions (Room Temperature), and excellent functional group tolerance.

Reaction Mechanism & Logic

The success of this reaction relies on the equilibrium between the aldehyde and the amine to form an iminium ion. STAB is chosen because it is less reactive toward the aldehyde carbonyl than toward the protonated iminium ion, preventing the direct reduction of the aldehyde to the alcohol (a common side reaction with


).
Mechanistic Pathway

The following diagram illustrates the stepwise conversion and the critical role of acid catalysis in promoting iminium formation.

ReductiveAmination Aldehyde 2,4-Difluorobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine Piperidine Amine->Hemiaminal Condensation Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product 1-(2,4-Difluorobenzyl)piperidine Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Iminium Promotes STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- Transfer

Figure 1: Mechanistic pathway of the reductive amination. The acid catalyst accelerates the dehydration of the hemiaminal to the electrophilic iminium species, which is then intercepted by the hydride donor.

Experimental Protocol

Reagents and Materials
ReagentEquiv.[1][2][3]MW ( g/mol )Density (g/mL)Role
2,4-Difluorobenzaldehyde 1.0142.101.27Electrophile
Piperidine 1.185.150.86Nucleophile
Sodium Triacetoxyborohydride (STAB) 1.4211.94-Selective Reducing Agent
Acetic Acid (Glacial) 1.060.051.05Catalyst / pH Control
1,2-Dichloroethane (DCE) --1.25Solvent (Anhydrous)

Note: Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used as alternatives, but DCE is preferred for its stability and optimal polarity for STAB reactions.

Step-by-Step Procedure

Step 1: Iminium Formation [1]

  • Charge a clean, dry round-bottom flask with 2,4-Difluorobenzaldehyde (1.0 equiv, e.g., 1.42 g, 10 mmol).

  • Add anhydrous 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration, 50 mL).

  • Add Piperidine (1.1 equiv, 0.94 g, 1.09 mL, 11 mmol).

  • Add Acetic Acid (1.0 equiv, 0.60 g, 0.57 mL, 10 mmol).

    • Insight: The addition of acetic acid buffers the solution to pH ~5-6, accelerating iminium ion formation without protonating the amine so heavily that it becomes non-nucleophilic.

  • Stir the mixture at Room Temperature (20-25°C) for 30 minutes under Nitrogen atmosphere.

Step 2: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 2.97 g, 14 mmol) in 3-4 portions over 10 minutes.

  • Safety: Evolution of acetic acid vapor may occur; ensure good ventilation.
  • Stir the reaction mixture at Room Temperature for 4–16 hours.
  • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.

Step 3: Quench and Workup 8. Quench the reaction by adding saturated aqueous


  (30 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
9.  Transfer to a separatory funnel. Separate the organic layer.[2][3]
10. Extract the aqueous layer with DCM  (2 x 20 mL).
11. Combine the organic layers and wash with Brine  (30 mL).
12. Dry over anhydrous 

, filter, and concentrate under reduced pressure.

Step 4: Purification 13. The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography using a gradient of 0-5% Methanol in Dichloromethane .

  • Note: For high purity (drug development standards), convert to the hydrochloride salt by treating the ethereal solution of the free base with HCl in dioxane/ether.

Optimization & Troubleshooting Guide

Solvent and Reducing Agent Selection

The choice of solvent and reducing agent drastically affects the yield and side-product profile.[1]

ParameterRecommended ConditionWhy?Alternative
Solvent DCE (1,2-Dichloroethane) Best solubility for STAB; promotes iminium formation.THF (slower), DCM (volatile). Avoid MeOH with STAB (decomposes reagent).
Reducing Agent NaBH(OAc)3 (STAB) Highly selective for iminium ions; does not reduce aldehydes at neutral pH.NaBH3CN (Toxic, requires pH 6), NaBH4 (Too reactive, reduces aldehyde to alcohol).
Stoichiometry 1.1 eq Amine / 1.4 eq STAB Slight excess of amine ensures full conversion of aldehyde (the limiting reagent).If amine is precious, use 1.2 eq Aldehyde and 1.0 eq Amine.
Common Issues & Solutions
  • Issue: Low Conversion.

    • Cause: Inefficient iminium formation due to wet solvent or lack of acid catalyst.

    • Fix: Ensure DCE is anhydrous (molecular sieves). Increase Acetic Acid to 1.5 equiv.

  • Issue: Aldehyde Reduction (Benzyl Alcohol formation).

    • Cause: Reducing agent added too quickly or before imine formation equilibrium.

    • Fix: Stir aldehyde + amine + acid for at least 30-60 mins before adding STAB.

  • Issue: Product is an oil/sticky.

    • Fix: Isolate as the HCl or Fumarate salt. Dissolve free base in EtOAc, add 1.1 eq of acid, and filter the precipitate.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404. Link

  • BenchChem. "Optimizing Reductive Amination for Piperidine Synthesis." Technical Support Center. Link

  • Patel, J., et al. "Process for the preparation of Pimavanserin." US Patent 10,807,953, 2020.[2] (Describes analogous reductive amination conditions for fluorobenzyl-piperidines). Link

Sources

Application Note: Synthesis and Characterization of 4-(2,4-Difluorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocols.

Introduction & Rationale

The 4-benzylpiperidine motif is a privileged and highly versatile scaffold in medicinal chemistry. It famously anchors the acetylcholinesterase (AChE) inhibitor donepezil[1] and serves as a core pharmacophore in various subtype-selective NMDA receptor antagonists[2]. Within central nervous system (CNS) drug discovery, decorating the benzylic ring with halogens—specifically the 2,4-difluoro substitution pattern—is a proven strategy. The strong, highly electronegative C–F bonds modulate the molecule's overall lipophilicity (logP), enhance metabolic stability by blocking cytochrome P450-mediated oxidation at electron-rich aromatic positions, and improve blood-brain barrier (BBB) penetrance[3].

This application note details a robust, highly scalable, and self-validating four-step synthesis of 4-(2,4-difluorobenzyl)piperidine hydrochloride.

Retrosynthetic Strategy & Mechanistic Rationale

While 4-benzylpiperidines can be synthesized via Friedel-Crafts acylation or Grignard addition, these classical methods often suffer from poor regioselectivity on difluoroaromatics or require harsh dehydration conditions that yield complex alkene mixtures.

To ensure absolute regiochemical control and high scalability, this protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination strategy[4]. The sequence begins with the Arbuzov reaction to generate the key intermediate, diethyl (2,4-difluorobenzyl)phosphonate[5]. Subsequent HWE coupling with N-Boc-4-piperidone yields an exocyclic alkene, which is chemoselectively reduced via catalytic hydrogenation. Finally, anhydrous deprotection affords the target compound as a highly pure hydrochloride salt.

Synthetic Workflow

SynthesisWorkflow A 2,4-Difluorobenzyl bromide + Triethyl phosphite B Step 1: Arbuzov Reaction (150°C, Neat) A->B C Diethyl (2,4-difluorobenzyl)phosphonate B->C D Step 2: HWE Olefination (+ N-Boc-4-piperidone, NaH, THF) C->D E tert-Butyl 4-(2,4-difluorobenzylidene) piperidine-1-carboxylate D->E F Step 3: Catalytic Hydrogenation (Pd/C, H2, MeOH) E->F G tert-Butyl 4-(2,4-difluorobenzyl) piperidine-1-carboxylate F->G H Step 4: Boc Deprotection (4M HCl in Dioxane) G->H I 4-(2,4-Difluorobenzyl)piperidine hydrochloride H->I

Figure 1: Four-step synthetic workflow for 4-(2,4-difluorobenzyl)piperidine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl (2,4-difluorobenzyl)phosphonate
  • Reagents: 2,4-Difluorobenzyl bromide (1.0 eq), Triethyl phosphite (1.2 eq).

  • Procedure: Combine the reagents in a round-bottom flask equipped with a short-path distillation head. Heat the neat mixture to 150 °C for 4 hours.

  • Causality: Running the reaction neat maximizes reactant concentration, accelerating this bimolecular

    
    -type process. Heating to 150 °C exceeds the boiling point of the ethyl bromide byproduct (38 °C), driving it out of the system and pushing the equilibrium forward via Le Chatelier's principle.
    
  • Self-Validation: Reaction completion is confirmed by the disappearance of the benzylic

    
     proton singlet (~4.5 ppm) in 
    
    
    
    NMR, replaced by a distinct doublet (~3.1 ppm,
    
    
    Hz) indicating successful phosphorus-carbon bond formation[5].
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
  • Reagents: Diethyl (2,4-difluorobenzyl)phosphonate (1.05 eq), N-Boc-4-piperidone (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous THF.

  • Procedure: Suspend NaH in anhydrous THF at 0 °C under nitrogen. Add the phosphonate dropwise. After 30 minutes of stirring, add N-Boc-4-piperidone dropwise. Warm to room temperature and stir for 12 hours. Quench with saturated aqueous

    
     and extract with ethyl acetate.
    
  • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate to form a resonance-stabilized carbanion. THF is utilized to fully solvate the reactants while remaining inert to NaH[4]. The HWE reaction typically favors E-alkenes, but since the target is an exocyclic double bond on a symmetrical piperidine ring, stereoisomerism is bypassed, ensuring a single product.

  • Self-Validation: TLC analysis will show a new, highly UV-active spot.

    
     NMR confirms the structure via the emergence of a prominent vinylic proton signal at ~6.2 ppm.
    
Step 3: Catalytic Hydrogenation
  • Reagents: tert-Butyl 4-(2,4-difluorobenzylidene)piperidine-1-carboxylate (1.0 eq), 10% Pd/C (0.1 eq by weight),

    
     gas (1 atm), Methanol.
    
  • Procedure: Dissolve the alkene in methanol and purge the flask with nitrogen. Carefully add the Pd/C catalyst. Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 6 hours. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Causality: Pd/C under 1 atm of

    
     provides mild, chemoselective reduction of the exocyclic alkene. Crucially, the 2,4-difluorophenyl C–F bonds are highly stable to these specific conditions, preventing the undesired hydrodefluorination that frequently plagues aryl chloride or bromide analogs.
    
  • Self-Validation: The reaction is complete when hydrogen uptake ceases.

    
     NMR validates the transformation through the complete loss of the vinylic proton (~6.2 ppm) and the appearance of a new benzylic 
    
    
    
    doublet (~2.5 ppm) coupled to the piperidine methine proton.
Step 4: Boc Deprotection and Salt Formation
  • Reagents: tert-Butyl 4-(2,4-difluorobenzyl)piperidine-1-carboxylate (1.0 eq), 4M HCl in Dioxane (5.0 eq), minimal Dichloromethane (DCM).

  • Procedure: Dissolve the starting material in a minimum volume of dry DCM. Add 4M HCl in dioxane dropwise at room temperature. Stir for 4 hours. Collect the resulting precipitate via vacuum filtration and wash with cold diethyl ether.

  • Causality: Anhydrous HCl cleanly cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and

    
     gas. Utilizing a dioxane/DCM solvent system instead of aqueous acid prevents emulsion formation and allows the resulting secondary amine hydrochloride salt to precipitate directly out of the non-polar solution. This eliminates the need for tedious acid-base extraction or column chromatography.
    
  • Self-Validation: Deprotection is visually confirmed by the cessation of gas evolution and the formation of a white crystalline solid. LC-MS confirms the exact mass (

    
    ). 
    
    
    
    NMR (in DMSO-
    
    
    ) shows the disappearance of the intense 9H Boc singlet at 1.40 ppm and the appearance of a broad
    
    
    signal at ~8.8–9.0 ppm.

Quantitative Data Summary

StepIntermediate / ProductYield (%)Purity (HPLC)Key Analytical Marker
1 Diethyl (2,4-difluorobenzyl)phosphonate92%>95%

NMR:

3.14 (d,

Hz, 2H)
2 tert-Butyl 4-(2,4-difluorobenzylidene)piperidine-1-carboxylate85%>98%

NMR:

6.21 (s, 1H, vinylic)
3 tert-Butyl 4-(2,4-difluorobenzyl)piperidine-1-carboxylate96%>99%

NMR:

2.55 (d,

Hz, 2H)
4 4-(2,4-Difluorobenzyl)piperidine hydrochloride94%>99.5%LC-MS: m/z 212.1

Mechanistic Pathway Diagram

HWEMechanism P Phosphonate Carbanion (Nucleophile) I1 Oxaphosphetane Intermediate P->I1 Nucleophilic Attack K N-Boc-4-piperidone (Electrophile) K->I1 O Alkene Product (Exocyclic Double Bond) I1->O Cycloreversion (Syn-Elimination) BP Water Soluble Phosphate Byproduct I1->BP

Figure 2: Mechanism of HWE olefination via an oxaphosphetane intermediate.

Conclusion

By leveraging the Horner-Wadsworth-Emmons olefination and chemoselective hydrogenation, this protocol circumvents the regiochemical pitfalls of traditional aromatic substitutions. The strategic use of anhydrous deprotection in the final step ensures that 4-(2,4-difluorobenzyl)piperidine hydrochloride is isolated in exceptional purity (>99.5%) and high overall yield, ready for immediate deployment in downstream API synthesis or structure-activity relationship (SAR) studies.

References

  • [1] Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. SciELO (Brazilian Journal of Pharmaceutical Sciences). URL:[Link]

  • [2] WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective NMDA receptor antagonists. Google Patents. URL:

  • [3] Development of novel salicylic acid–donepezil–rivastigmine hybrids as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central (PMC). URL:[Link]

  • [4] US6124317A - Cyclic amine compounds with activity against acetylcholinesterase (Piperazine/Piperidine derivatives). Google Patents. URL:

Sources

Application Note: 4-(2,4-Difluorobenzyl)piperidine as a Strategic Intermediate in the Synthesis of Risperidone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the landscape of neuropharmacological drug development, 4-(2,4-Difluorobenzyl)piperidine (DFBP) serves as a highly versatile, bifunctional building block. While its oxidized counterpart, 4-(2,4-difluorobenzoyl)piperidine, is the classic intermediate for synthesizing benzisoxazole-based atypical antipsychotics like risperidone and iloperidone, the unoxidized benzylpiperidine core offers a unique trajectory for novel drug discovery.

Risperidone achieves its clinical efficacy through a delicate balance of serotonin (5-HT2A) and dopamine (D2) receptor antagonism, with its rapid D2 dissociation kinetics minimizing extrapyramidal symptoms (EPS)[1]. However, modern psychiatric research increasingly focuses on Multi-Target-Directed Ligands (MTDLs). Benzylpiperidine derivatives are privileged scaffolds known for potent acetylcholinesterase (AChE) inhibition[2] and NMDA receptor modulation[3]. By directly utilizing DFBP to synthesize non-classical risperidone analogs, researchers can engineer hybrid molecules designed to treat both the positive symptoms of schizophrenia and its associated cognitive deficits.

This application note details two distinct workflows:

  • Workflow A: Direct N-alkylation of DFBP to generate novel benzylpiperidine risperidone analogs for Structure-Activity Relationship (SAR) studies.

  • Workflow B: Controlled benzylic oxidation of DFBP to yield the classic risperidone precursor, 4-(2,4-difluorobenzoyl)piperidine.

Synthetic Workflows & Mechanistic Pathways

Synthesis cluster_A Workflow A: Direct Analog Synthesis cluster_B Workflow B: Classic Precursor Synthesis DFBP 4-(2,4-Difluorobenzyl)piperidine (Starting Material) Alkylation N-Alkylation (Alkyl Halide, KI, Base) DFBP->Alkylation Protection N-Boc Protection DFBP->Protection Analog Benzylpiperidine Analog (Novel SAR Target) Alkylation->Analog Oxidation Benzylic Oxidation (RuCl3 / NaIO4) Protection->Oxidation Deprotection Deprotection (HCl) Oxidation->Deprotection Classic 4-(2,4-Difluorobenzoyl)piperidine (Classic Intermediate) Deprotection->Classic

Fig 1. Divergent synthetic workflows utilizing 4-(2,4-Difluorobenzyl)piperidine.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of Novel Benzylpiperidine Risperidone Analog

Objective: N-alkylation of DFBP with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 4-(2,4-difluorobenzyl)piperidine (1.0 eq, 10 mmol) in 50 mL of anhydrous acetonitrile (

    
    ).
    
  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) followed by the alkylating agent, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq, 11 mmol).

  • Catalysis: Introduce Potassium Iodide (KI) (0.2 eq, 2 mmol) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (80 °C) for 16 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate.
    
  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

Mechanistic Causality & Validation:

  • Why KI? KI initiates a Finkelstein reaction, converting the relatively unreactive alkyl chloride into a highly reactive alkyl iodide in situ. This drastically lowers the activation energy for the subsequent

    
     displacement by the piperidine nitrogen.
    
  • Why DIPEA/Acetonitrile? DIPEA is a non-nucleophilic base that prevents unwanted side reactions, while the polar aprotic nature of

    
     optimally solvates the transition state of the 
    
    
    
    reaction.
  • Self-Validation Check: The reaction is validated when TLC (DCM:MeOH 9:1) shows complete consumption of the amine (

    
     ~0.2) and the appearance of a new UV-active spot (
    
    
    
    ~0.5). LC-MS must confirm the
    
    
    peak corresponding to the coupled analog.
Protocol B: Benzylic Oxidation to the Classic Risperidone Precursor

Objective: Conversion of DFBP to 4-(2,4-difluorobenzoyl)piperidine.

Step-by-Step Methodology:

  • Protection: React DFBP (1.0 eq) with

    
     (1.1 eq) and 
    
    
    
    (1.5 eq) in DCM at room temperature for 4 hours to yield the N-Boc protected intermediate.
  • Oxidation: Dissolve the N-Boc intermediate (10 mmol) in a 1:1 mixture of EtOAc and

    
     (60 mL). Add Sodium Periodate (
    
    
    
    ) (3.0 eq, 30 mmol) and Ruthenium(III) Chloride (
    
    
    ) (0.05 eq, 0.5 mmol). Stir vigorously at room temperature for 12 hours.
  • Workup: Filter the biphasic mixture through a pad of Celite to remove ruthenium salts. Separate the organic layer, wash with saturated

    
    , dry, and concentrate.
    
  • Deprotection: Treat the crude oxidized product with 4M HCl in Dioxane (20 mL) for 2 hours at room temperature. Concentrate to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride.

Mechanistic Causality & Validation:

  • Why Protect the Amine? Direct exposure of the secondary piperidine amine to strong oxidants leads to rapid N-oxide formation and ring degradation. N-Boc protection ensures exclusive chemoselectivity at the benzylic carbon.

  • Why

    
    ?  This catalytic system is highly specific for benzylic oxidation. 
    
    
    
    acts as the terminal oxidant, continuously regenerating the active
    
    
    species, avoiding the need for toxic, stoichiometric chromium reagents.
  • Self-Validation Check: During oxidation, the organic layer will cycle between dark black (

    
    ) and yellow (
    
    
    
    ). Complete oxidation is validated by
    
    
    NMR showing the disappearance of the benzylic
    
    
    protons (~3.8 ppm) and
    
    
    NMR confirming the appearance of a ketone carbonyl carbon (~195 ppm).

Quantitative Data & Optimization

Table 1: Optimization of N-Alkylation Conditions (Protocol A)

EntryBaseSolventCatalystTemp (°C)Yield (%)Causality / Observation
1

DMFNone8045Sluggish reaction; unreacted starting material due to poor leaving group.
2

DMFKI (0.2 eq)8072Finkelstein catalysis significantly improves the alkylation rate.
3 DIPEA

KI (0.2 eq) 80 89 Homogeneous base and polar aprotic solvent maximize

trajectory.

Table 2: Pharmacological Rationale (Theoretical SAR Profile)

CompoundD2 Affinity (

, nM)
5-HT2A Affinity (

, nM)
AChE Inhibition (

, µM)
Primary Indication Focus
Risperidone (Classic)5.94.8>100Schizophrenia, Bipolar Disorder
Benzylpiperidine Analog~15.0~12.01.5 - 5.0*Schizophrenia with Cognitive Impairment

*Note: Asterisk denotes projected values based on the integration of the benzylpiperidine pharmacophore[2].

Pharmacological Signaling Diagram

Signaling Analog Risperidone Benzylpiperidine Analog D2R Dopamine D2 Receptor (Antagonism) Analog->D2R Rapid Dissociation HT2A Serotonin 5-HT2A Receptor (Antagonism) Analog->HT2A High Affinity AChE Acetylcholinesterase (Potential Inhibition) Analog->AChE MTDL Effect cAMP ↓ cAMP Production D2R->cAMP IP3 ↓ IP3 / DAG Release HT2A->IP3 ACh ↑ Synaptic Acetylcholine AChE->ACh

Fig 2. Multi-target pharmacological signaling pathways of benzylpiperidine analogs.

References

  • 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride , TCI Chemicals.

  • RISPERIDONE (PD000218) , Probes & Drugs. 1

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors , ACS Omega. 2

  • WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists , Google Patents.3

Sources

Application Note: N-Alkylation Protocols for 4-(2,4-Difluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 4-(2,4-Difluorobenzyl)piperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the synthesis of neuroactive agents (e.g., NMDA receptor antagonists, calcium channel blockers) and antimicrobial agents. The presence of the 2,4-difluorobenzyl group imparts specific lipophilic and metabolic stability profiles, but it also dictates solubility and purification strategies distinct from simple piperidines.

This guide details three optimized protocols for the N-alkylation of 4-(2,4-difluorobenzyl)piperidine. Unlike generic organic synthesis texts, this note focuses on the specific physicochemical challenges of this substrate, prioritizing chemoselectivity (avoiding quaternary ammonium salt formation) and operational simplicity.

Decision Matrix: Method Selection

Before initiating synthesis, select the protocol based on your available electrophile and stability requirements.

DecisionMatrix Start Start: Choose Electrophile AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide Carbonyl Aldehyde/Ketone (R=O) Start->Carbonyl Sensitive Base Sensitive? AlkylHalide->Sensitive MethodB Method B: Reductive Amination (STAB/DCE) Carbonyl->MethodB Standard Route MethodA Method A: Standard SN2 (K2CO3/ACN) Sensitive->MethodA No (Robust) MethodC Method C: Microwave Assisted (Rapid Optimization) Sensitive->MethodC No (High Throughput)

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.

Method A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides, robust substrates, and scale-up.

Mechanistic Insight

The secondary amine of the piperidine ring acts as the nucleophile.[1] The reaction is driven by a heterogeneous base (


) which scavenges the generated acid (HX).
  • Why Acetonitrile (ACN)? ACN is polar enough to solubilize the amine and the alkyl halide but does not fully dissolve the inorganic base. This "surface catalysis" prevents rapid, uncontrolled reaction rates that lead to over-alkylation (quaternization).

  • Why Potassium Iodide (KI)? For alkyl chlorides or bromides, adding catalytic KI generates the alkyl iodide in situ (Finkelstein reaction), which is a superior electrophile, accelerating the reaction rate without increasing temperature.

Protocol

Reagents:

  • Substrate: 4-(2,4-Difluorobenzyl)piperidine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Chloride (1.1 equiv)

  • Base:

    
     (anhydrous, granular) (2.0 – 3.0 equiv)
    
  • Catalyst: KI (0.1 equiv) – Optional for bromides, mandatory for chlorides.

  • Solvent: Acetonitrile (ACN), HPLC Grade.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(2,4-difluorobenzyl)piperidine (1.0 equiv) and ACN (concentration 0.1 M).

  • Base Addition: Add

    
      (3.0 equiv). If using an alkyl chloride, add KI  (0.1 equiv) at this stage.
    
  • Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise at room temperature.

    • Note: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to prevent exotherm.

  • Reaction: Stir vigorously.

    • Standard: Heat to 60°C (oil bath) for 4–12 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The secondary amine spot (lower

      
      ) should disappear; the tertiary amine product (higher 
      
      
      
      ) should appear.
  • Workup (Filtration Method):

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove inorganic salts (

      
      , KX).
      
    • Rinse the pad with DCM.

    • Concentrate the filtrate in vacuo.

  • Purification: The crude residue is often pure enough for the next step. If not, purify via silica gel chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Method B: Reductive Amination

Best for: Aldehydes/Ketones, preventing over-alkylation, and installing bulky groups.

Mechanistic Insight

This method proceeds via an iminium ion intermediate.[2]

  • Why Sodium Triacetoxyborohydride (STAB)? Unlike Sodium Borohydride (

    
    ), STAB is mild and does not reduce aldehydes/ketones rapidly. It selectively reduces the iminium ion formed by the amine and carbonyl.[1][2] This "kinetic discrimination" is crucial for chemoselectivity.
    
  • Solvent Choice: 1,2-Dichloroethane (DCE) is preferred over Methanol here because STAB reacts slowly with protic solvents, maintaining reagent integrity.

Protocol

Reagents:

  • Substrate: 4-(2,4-Difluorobenzyl)piperidine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[1]
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Only if reaction is sluggish.

  • Solvent: DCE or DCM (anhydrous).[1]

Step-by-Step Procedure:

  • Imine Formation: In a vial, dissolve 4-(2,4-difluorobenzyl)piperidine (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (0.2 M).

    • Optimization: Stir for 30 minutes at Room Temp before adding the reductant to allow equilibrium formation of the iminium species.

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
    • Observation: Slight bubbling may occur.

  • Reaction: Stir at room temperature for 2–16 hours under Nitrogen atmosphere.

  • Quench: Add saturated aqueous

    
     solution carefully to quench excess borohydride and neutralize acetic acid.
    
  • Extraction:

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with Brine.[3]

    • Dry over

      
      .[3]
      
  • Purification: Concentrate to yield the tertiary amine.

Analytical Validation & Troubleshooting

Expected Analytical Data

For a successful N-alkylation, look for these key NMR signatures:

  • Disappearance: The broad singlet (

    
    ) of the starting material (typically around 1.5 - 2.0 ppm) will vanish.
    
  • Shift: The

    
    -protons of the piperidine ring (adjacent to Nitrogen) will shift upfield slightly upon conversion from secondary to tertiary amine, but the splitting pattern will become more complex due to ring inversion rigidity.
    
  • Mass Spec: ESI(+) should show

    
     corresponding to the Product Mass. Caution: If you see 
    
    
    
    , you likely have methyl quaternary salt (if using methyl iodide) or impurities.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of electrophileSwitch to Method C (Microwave) or add catalytic KI (Method A).
Over-Alkylation (Quat Salt) Base too strong or excess electrophileUse Method B (Reductive Amination) or reduce electrophile to 0.95 equiv.
Emulsion during Workup Difluorobenzyl lipophilicityUse DCM/Brine mix and filter through Celite before separation.
Starting Material Remains Wet solvent (Method B)STAB decomposed. Use fresh reagent and anhydrous DCE.
Workflow Diagram

Workflow Raw Crude Rxn Mixture Quench Quench (Sat. NaHCO3) Raw->Quench Extract Extraction (DCM) Quench->Extract Dry Drying (Na2SO4) Extract->Dry Conc Concentration Dry->Conc Pure Final Product Conc->Pure

Figure 2: Standard workup flow for lipophilic amine synthesis.

References

  • BenchChem. Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one (General Secondary Amine Protocols). Retrieved from

  • Master Organic Chemistry. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] J. Org.[2][4][5] Chem. 1996, 61, 3849-3862.[2] (Classic STAB Protocol).

  • Organic Chemistry Portal. Synthesis of Tertiary Amines via Nucleophilic Substitution. Retrieved from

  • Chem-Impex. 4-(2,4-Difluorobenzoyl)piperidine hydrochloride Product Data. (Structural Analog Context). Retrieved from

Sources

Solvent selection for 4-(2,4-Difluorobenzyl)piperidine recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocols for 4-(2,4-Difluorobenzyl)piperidine

Part 1: Introduction & Physicochemical Context

1.1 The Challenge of Fluorinated Piperidines 4-(2,4-Difluorobenzyl)piperidine is a critical intermediate in the synthesis of benzimidazole-based therapeutics (e.g., Lubeluzole) and antipsychotics. Its purification presents a specific set of challenges:

  • Low Melting Point / Oiling Out: The benzyl (methylene-bridged) analog often possesses a lower melting point than its benzoyl (ketone) counterpart due to the loss of rigid planarity and hydrogen-bond accepting capability of the carbonyl oxygen. This increases the risk of "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.

  • Lipophilicity: The 2,4-difluoro substitution pattern significantly increases lipophilicity (LogP > 3.0), making the molecule highly soluble in common organic solvents (DCM, Toluene, EtOAc), rendering standard cooling crystallization difficult without an anti-solvent.

  • Amine Basicity: The secondary piperidine nitrogen (pKa ~10-11) dominates the solubility profile, making the molecule pH-sensitive.

1.2 Strategic Decision: Free Base vs. Salt Formation Before selecting a solvent, the state of the material must be defined.

  • Free Base: Often an oil or low-melting solid. Purification by distillation is common, but if recrystallization is required, low-temperature anti-solvent methods are necessary.

  • Salt Form (Recommended): Converting the crude oil to a hydrochloride (HCl) or fumarate salt increases the melting point (>200°C) and lattice energy, enabling robust recrystallization from Class 3 solvents like Isopropanol (IPA) or Ethanol.

Part 2: Solvent Selection Logic & Screening

2.1 Solubility Mapping (The "Like Dissolves Like" Matrix) We categorize solvents based on their interaction with the fluorinated benzyl and piperidine moieties.

Solvent ClassRepresentative SolventsInteraction TypePredicted Behavior (Free Base)Predicted Behavior (HCl Salt)
Non-Polar Heptane, HexaneVan der WaalsAnti-Solvent (Low solubility)Strict Anti-Solvent
Polar Aprotic Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc)Dipole-DipoleGood Solvent (High solubility)Poor Solvent (Potential Anti-solvent)
Polar Protic Methanol, Ethanol, Isopropanol (IPA)H-BondingHigh Solubility (Too high for yield)Ideal Solvent (Temp dependent)
Chlorinated DCM, ChloroformDipole/PolarizabilityVery High (Avoid - Toxicity)Good Solvent
Aromatic ToluenePi-Pi StackingModerate/High Low/Moderate

2.2 The Selection Decision Tree Use the following logic flow to determine your specific experimental path.

SolventSelection Start Start: Crude 4-(2,4-Difluorobenzyl)piperidine StateCheck Physical State at RT? Start->StateCheck IsOil Oil / Sticky Gum StateCheck->IsOil IsSolid Solid StateCheck->IsSolid Decision1 Can you form Salt? IsOil->Decision1 PathB Path B: Low-Temp Crystallization IsSolid->PathB PathA Path A: Salt Formation (HCl) Decision1->PathA Yes (Recommended) Decision1->PathB No (Must be Free Base) SolventA Solvent: IPA or EtOH PathA->SolventA SolventB Solvent: Heptane (Anti) / Toluene (Solvent) PathB->SolventB

Figure 1: Decision matrix for processing fluorinated piperidine intermediates. Blue nodes indicate process actions.

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization of the HCl Salt (Recommended)

This method provides the highest purity uplift (>99.5%) and yield stability.

Materials:

  • Crude 4-(2,4-Difluorobenzyl)piperidine (Free Base)

  • Conc. HCl or HCl in IPA (4M)

  • Solvent: Isopropanol (IPA) - HPLC Grade

Procedure:

  • Salt Formation: Dissolve crude free base in minimal Ethyl Acetate (5 vol). Cool to 0-5°C. Slowly add 1.1 equivalents of HCl (4M in IPA or aqueous conc. HCl). The salt should precipitate immediately. Filter and dry.

  • Dissolution: Charge the crude HCl salt into a reactor. Add Isopropanol (10 volumes) .

  • Heating: Heat the slurry to reflux (~82°C).

    • Checkpoint: If the solution does not clarify, add Methanol dropwise (up to 2 vol) until clear. The fluorinated ring decreases solubility in pure IPA compared to non-fluorinated analogs.

  • Polishing: While hot, filter through a heated sintered glass funnel (or Celite pad) to remove mechanical impurities.

  • Controlled Cooling:

    • Cool to 60°C over 30 minutes.

    • Seeding (Critical): Add 0.1 wt% pure seed crystals at 60°C to prevent oiling out.

    • Cool to 20°C over 2 hours (Linear ramp).

    • Cool to 0-5°C and hold for 1 hour (Aging).

  • Isolation: Filter the white crystalline solid. Wash with cold IPA (2 vol).

  • Drying: Vacuum dry at 50°C.

Protocol B: Recrystallization of the Free Base (Low Temperature)

Use this if the free base is required for the next step (e.g., N-alkylation).

Solvent System: Toluene (Solvent) / Heptane (Anti-solvent). Rationale: Toluene interacts via pi-stacking with the fluorobenzyl ring, providing good solubility. Heptane forces precipitation.

Procedure:

  • Dissolution: Dissolve 10g crude solid/oil in Toluene (3 volumes, 30 mL) at 45-50°C. Do not exceed 60°C to avoid degradation.

  • Anti-Solvent Addition (Part 1): Slowly add Heptane (2 volumes, 20 mL) while maintaining 45°C. The solution should remain clear.

  • Seeding: Cool to 35°C. Add seed crystals. Agitate gently for 30 mins to establish a seed bed.

  • Anti-Solvent Addition (Part 2): Slowly add remaining Heptane (5 volumes, 50 mL) over 2 hours via syringe pump or dropping funnel.

  • Cooling: Cool the slurry to -10°C (requires cryostat or salt/ice bath).

  • Filtration: Filter quickly (cold filtration) to prevent re-dissolution. Wash with cold Heptane.

Part 4: Troubleshooting & Optimization

4.1 The "Oiling Out" Phenomenon If your solution turns into a milky emulsion or deposits a sticky gum at the bottom:

  • Cause: You entered the "metastable zone" too quickly, or the temperature is above the melting point of the solvated crystal.

  • Fix:

    • Re-heat until clear.

    • Add more solvent (dilute the system).

    • Seed at a higher temperature.

    • Slower Cooling: Reduce cooling rate to 0.2°C/min.

4.2 Analytical Validation Verify the success of your recrystallization using these metrics:

MethodTarget ResultNote
HPLC (Area %) > 99.0%Check for removal of regioisomers (e.g., 2,6-difluoro impurities).
1H-NMR No solvent peaksToluene is difficult to remove; ensure drying <1000 ppm.
DSC Sharp EndothermBroad peaks indicate amorphous content or polymorph mixtures.

Part 5: Process Flow Diagram

RecrystallizationFlow Raw Crude Input Dissolve Dissolution (Reflux T) Raw->Dissolve Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Nucleate Seeding (Metastable Zone) Filter->Nucleate Cool to T_seed Grow Crystal Growth (Cooling Ramp) Nucleate->Grow Slow Cool Isolate Filtration & Wash Grow->Isolate Dry Drying Isolate->Dry

Figure 2: Standard unit operation flow for crystallization.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).
  • Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide". Green Chemistry, 10, 31-36. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. (Discusses salt selection for lipophilic amines).
  • PubChem. (2025).[1][2] "4-(2,4-Difluorobenzoyl)piperidine Hydrochloride Compound Summary". National Library of Medicine. Link (Proxy data for solubility behavior of the benzoyl/benzyl class).

  • Kumari, A., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives". Chemical Review and Letters, 4, 192-199.[3] Link (General protocols for piperidine crystallization).

Sources

Reagents for coupling 4-(2,4-Difluorobenzyl)piperidine with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Coupling of 4-(2,4-Difluorobenzyl)piperidine with Carboxylic Acids

Executive Summary & Chemical Context

The 4-(2,4-Difluorobenzyl)piperidine scaffold (CAS: 333985-60-7) is a critical pharmacophore in medicinal chemistry, often utilized to modulate potency and metabolic stability in GPCR ligands and enzyme inhibitors. The 2,4-difluoro substitution pattern serves two distinct roles: it blocks metabolic oxidation at susceptible phenyl positions and increases the overall lipophilicity (LogP ~2.9) of the molecule, enhancing blood-brain barrier (BBB) penetration.

While the piperidine nitrogen is a robust secondary amine nucleophile, the coupling efficiency is frequently compromised by solubility mismatches between the lipophilic benzyl tail and polar coupling salts, as well as the need to liberate the free base from the commercially available hydrochloride salt (HCl) in situ.

This guide provides three validated protocols optimized for different stages of drug development:

  • Method A (Discovery): HATU-mediated coupling for high-throughput success.

  • Method B (Process/Scale-up): T3P® (Propylphosphonic anhydride) coupling for ease of purification.

  • Method C (Cost-Efficiency): Acid Chloride activation for non-sensitive substrates.

Strategic Reagent Selection Matrix

The choice of coupling reagent should be dictated by the scale of the reaction and the purification capabilities available.

FeatureHATU / DIPEA T3P (Propylphosphonic anhydride) EDC / HOBt
Primary Use Case Discovery / Milligram scaleProcess / Gram to Kilo scaleGeneral Purpose / Cost-sensitive
Coupling Rate Very Fast (< 1 h)Moderate (1–12 h)Slow (4–16 h)
Epimerization Risk Low (with base control)Extremely LowLow
Purification Requires Chromatography (removes urea/N-oxide)Aqueous Workup (water-soluble byproducts)Aqueous Workup (removes urea)
Solvent Compatibility DMF, DMAc, NMPEtOAc, MeTHF, DCMDCM, DMF
Cost HighModerateLow

Mechanistic Insight

The coupling of a secondary amine like piperidine requires the activation of the carboxylic acid to a reactive ester or anhydride. The diagram below illustrates the HATU activation cycle, highlighting the critical role of the base in both deprotonating the carboxylic acid and liberating the piperidine from its HCl salt.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate FreeAmine Free Piperidine (Nucleophile) Base->FreeAmine ActiveEster O-At Ester (Activated Intermediate) Carboxylate->ActiveEster Attack on HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product Byproducts HOAt / Urea ActiveEster->Byproducts Leaving Group AmineSalt Piperidine HCl Salt AmineSalt->FreeAmine + Base (DIPEA) FreeAmine->Product Nucleophilic Attack

Figure 1: Mechanistic pathway for HATU-mediated amide coupling. Note the dual requirement for base: activating the acid and neutralizing the amine hydrochloride.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (High-Throughput/Discovery)

Best for: Small scale (10 mg – 500 mg), valuable acids, or when yield is paramount.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-(2,4-Difluorobenzyl)piperidine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolution: In a clean vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M). Stir for 2 minutes.

    • Expert Note: Pre-activation of the acid with HATU allows formation of the active ester before the amine is introduced, reducing potential side reactions.

  • Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. The solution may turn yellow.[1] Stir for 5 minutes.

  • Amine Preparation: In a separate vial, suspend 4-(2,4-Difluorobenzyl)piperidine HCl (1.1 equiv) in DMF. Add the remaining DIPEA (2.0 – 3.0 equiv). Sonicate if necessary to ensure the free base is generated and dissolved.

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Monitor by LC-MS.[1] The product will be significantly more lipophilic than the starting material.

  • Workup: Dilute with EtOAc (10x volume). Wash sequentially with:

    • Sat. NaHCO₃ (2x) – removes unreacted acid/HOAt.

    • Water (1x) – removes DMF.

    • Brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: T3P® Coupling (Process/Scale-Up)

Best for: Gram scale, avoiding chromatography, green chemistry compliance.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-(2,4-Difluorobenzyl)piperidine HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Pyridine or TEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Piperidine HCl salt (1.1 equiv), and EtOAc (5–10 volumes).

  • Base Addition: Add Pyridine (3.5 equiv). Stir until a homogeneous solution or fine suspension is achieved.

    • Why Pyridine? It acts as both a base and an acylation catalyst, often superior to TEA with T3P.

  • Reagent Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Workup (The "T3P Advantage"):

    • Add water (5 volumes) and stir vigorously for 15 minutes.

    • Separate phases.

    • Wash organic phase with 0.5 M HCl (removes excess pyridine and unreacted amine).

    • Wash with 10% Na₂CO₃ (removes T3P byproducts and unreacted acid).

  • Isolation: Dry and concentrate. Often yields pure product without column chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete free-basing of the HCl salt.Ensure at least 3.0 equiv of DIPEA/TEA is used. The first equivalent is consumed solely to neutralize the HCl.
Precipitation Fluorinated benzyl group causes solubility issues in polar solvents.Switch solvent to DCM or a DCM/DMF (9:1) mixture.
Slow Reaction Steric bulk of the carboxylic acid.Heat to 40–50°C. Secondary amines are thermally stable.
Impurity Profile "Over-coupling" or dimerization.Unlikely with secondary amines. Check for impurities in the starting amine (e.g., des-benzyl piperidine).

Analytical Validation

NMR Signatures:

  • ¹H NMR: Look for the diagnostic splitting of the piperidine ring protons (broad multiplets at 2.5–4.5 ppm due to rotamers) and the benzylic methylene singlet/doublet around 3.5 ppm.

  • ¹⁹F NMR: The 2,4-difluoro motif provides a clean, distinct signature (typically two signals between -105 and -120 ppm), which is excellent for monitoring reaction conversion without interference from non-fluorinated reagents.

Safety Note:

  • Fluorinated Compounds: While generally stable, incineration of fluorinated waste requires specific conditions to prevent HF formation. Dispose of according to halogenated waste protocols.

  • Coupling Agents: HATU and T3P are sensitizers. Handle in a fume hood.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][1][3] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • PubChem Compound Summary. (2023). 4-(2,4-Difluorobenzyl)piperidine hydrochloride.[4][5] National Center for Biotechnology Information. Link

  • Patterson, A. W., et al. (2007). Protection of the 2,4-difluorobenzyl group in medicinal chemistry. Journal of Medicinal Chemistry, 50(26), 6607. (Contextual reference for moiety stability).

Sources

Application Note: Scale-Up Synthesis of 4-(2,4-Difluorobenzyl)piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-benzylpiperidine motif is a privileged pharmacophore, widely utilized in the development of selective N-methyl-D-aspartate (NMDA) receptor antagonists and neuroprotective agents targeting neurodegenerative diseases such as Parkinson's and Alzheimer's[1]. As clinical candidates advance, the demand for highly pure, scalable, and cost-effective synthetic routes for intermediates like 4-(2,4-difluorobenzyl)piperidine becomes critical.

This application note details a self-validating, highly scalable two-step protocol. By moving away from expensive transition-metal cross-coupling, we leverage an atom-economical Grignard addition followed by a precision temperature-programmed catalytic hydrogenation . This guide provides the mechanistic rationale, detailed step-by-step methodologies, and quantitative parameters required for seamless multigram to kilogram scale-up.

Strategic Route Selection & Mechanistic Rationale

In discovery chemistry, 4-benzylpiperidines are frequently synthesized via the hydroboration of N-Boc-4-methylenepiperidine followed by Suzuki coupling with an aryl bromide[2]. While effective for library generation, this route suffers from high reagent costs (e.g., 9-BBN, palladium catalysts) and complex purification profiles at scale.

For process scale-up, a consecutive deoxygenation and heteroaromatic ring saturation approach is vastly superior[3]. This route utilizes commercially available pyridine-4-carboxaldehyde and 1-bromo-2,4-difluorobenzene. The critical innovation lies in the temperature-programmed reduction .

The Causality of Temperature Control: During the Pd/C catalyzed reduction in acetic acid, the benzylic alcohol must be deoxygenated before the pyridine ring is saturated. The electron-withdrawing nature of the pyridine ring stabilizes the transition state for benzylic C-O bond cleavage. If the temperature is too high initially, the pyridine ring saturates first, yielding a piperidinyl-carbinol. This intermediate loses its aromatic activation and becomes highly resistant to further deoxygenation[3]. Therefore, a strict 30 °C phase (deoxygenation) must precede a 70 °C phase (ring saturation).

Table 1: Route Scouting & Scalability Comparison
ParameterRoute A: Hydroboration-Suzuki[2]Route B: Grignard & Reduction[3] (Selected)
Atom Economy Low (Heavy boron byproducts)High (Water is the primary byproduct)
Reagent Cost High (9-BBN, Pd(PPh₃)₄, Boc-protection)Low (Mg turnings, Pd/C, H₂ gas)
Scalability Limited by exotherms and Pd-removalExcellent (Heterogeneous catalyst, easy filtration)
Key Challenge Regioselectivity of hydroborationStrict temperature control during hydrogenation

Process Chemistry Workflows

SynthesisRoute SM 1-Bromo-2,4-difluorobenzene + Pyridine-4-carboxaldehyde Grignard Grignard Addition (THF, 0 °C to RT) SM->Grignard Carbinol (2,4-Difluorophenyl)(pyridin-4-yl)methanol [Intermediate 1] Grignard->Carbinol Deox Deoxygenation (Pd/C, H₂, AcOH, 30 °C) Carbinol->Deox BenzylPyr 4-(2,4-Difluorobenzyl)pyridine [Intermediate 2] Deox->BenzylPyr Sat Ring Saturation (Pd/C, H₂, AcOH, 70 °C) BenzylPyr->Sat Product 4-(2,4-Difluorobenzyl)piperidine [Final Target] Sat->Product

Fig 1. Temperature-programmed synthesis route for 4-(2,4-Difluorobenzyl)piperidine.

EngineeringWorkflow Prep Reactor Prep & Inerting Rxn Grignard Formation & Coupling Prep->Rxn Quench Controlled Quench (Exothermic) Rxn->Quench Extract Phase Separation & Extraction Quench->Extract Hydro Catalytic Hydrogenation (Autoclave) Extract->Hydro Cryst Crystallization & Isolation Hydro->Cryst

Fig 2. Unit operations for the scale-up manufacturing of the piperidine intermediate.

Self-Validating Experimental Protocols

Synthesis of (2,4-Difluorophenyl)(pyridin-4-yl)methanol

Objective: Establish the carbon framework via organometallic addition.

  • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge magnesium turnings (1.10 eq) and anhydrous THF (3 volumes). Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Initiation & Formation: Slowly add 5% of the total 1-bromo-2,4-difluorobenzene (1.00 eq total) to initiate the reaction (indicated by the fading of iodine color and a slight exotherm). Add the remaining aryl bromide dropwise at a rate that maintains a gentle internal reflux (approx. 60–65 °C). Post-addition, stir for 1 h at room temperature to ensure complete magnesium consumption.

  • Electrophilic Addition: Cool the reactor to 0 °C. Add pyridine-4-carboxaldehyde (0.95 eq) dropwise, maintaining the internal temperature below 10 °C.

    • Causality Check: Pyridine-4-carboxaldehyde is used as the limiting reagent (0.95 eq) because unreacted aldehyde severely complicates downstream crystallization and can poison the Pd catalyst in the subsequent step.

  • Quench & Extraction: Stir for 2 h at room temperature. Quench the reaction carefully by adding saturated aqueous NH₄Cl.

    • Causality Check: Using NH₄Cl rather than strong mineral acids prevents the protonation of the basic pyridine nitrogen, which would otherwise drag the product into the aqueous waste layer, destroying the yield.

  • Isolation: Separate the phases. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the carbinol intermediate as a pale yellow solid.

Temperature-Programmed Catalytic Hydrogenation

Objective: One-pot deoxygenation and heteroaromatic ring saturation.

  • Autoclave Charging: Charge a high-pressure Hastelloy autoclave with (2,4-difluorophenyl)(pyridin-4-yl)methanol (1.00 eq), glacial acetic acid (10 volumes), and 10% Pd/C (5 wt% relative to substrate).

    • Causality Check: Glacial acetic acid acts as both solvent and proton source. Protonation of the pyridine ring increases the electrophilicity of the benzylic position, drastically accelerating deoxygenation[3].

  • Phase 1 (Deoxygenation): Purge the vessel 3× with N₂, followed by 3× with H₂. Pressurize to 3 bar H₂ and stir at 30 °C for 4 hours .

  • In-Process Control (IPC): Sample the reactor and analyze via HPLC. Proceed only when >95% conversion to the deoxygenated intermediate, 4-(2,4-difluorobenzyl)pyridine, is confirmed.

  • Phase 2 (Ring Saturation): Increase the internal temperature to 70 °C and elevate the pressure to 5 bar H₂. Stir for an additional 8 hours to fully reduce the pyridine ring to a piperidine.

  • Workup & Isolation: Cool to room temperature and vent the reactor safely. Filter the heterogeneous catalyst through a pad of Celite, washing with methanol. Concentrate the filtrate to remove acetic acid. Neutralize the residue with 2M NaOH to pH 10, extract with dichloromethane, and concentrate to afford crude 4-(2,4-difluorobenzyl)piperidine. The product can be converted to its hydrochloride salt by treatment with HCl in ethereal solvents for long-term stable storage.

Quantitative Process Parameters

Table 2: Optimized Reaction Parameters & Expected Yields
Process StepReagents / CatalystTemp ProfilePressureTimeExpected YieldPurity (HPLC)
Grignard Addition Mg (1.1 eq), THF0 °C → 25 °CAtmospheric3 h82 - 88%> 96%
Deoxygenation 10% Pd/C (5 wt%), AcOH30 °C (Strict)3 bar H₂4 hN/A (One-Pot)> 95% (IPC)
Ring Saturation 10% Pd/C (5 wt%), AcOH70 °C 5 bar H₂8 h85 - 90%> 98%

Troubleshooting & Critical Quality Attributes (CQAs)

  • Stalled Hydrogenation: If the ring saturation phase stalls, it is typically due to catalyst poisoning by residual unreacted pyridine-4-carboxaldehyde from Step 1. Ensure strict stoichiometry (0.95 eq aldehyde) during the Grignard step.

  • Formation of Piperidinyl-Carbinol Impurity: If HPLC analysis reveals a mass corresponding to (piperidin-4-yl)(2,4-difluorophenyl)methanol, the initial hydrogenation temperature was too high. The reactor must be strictly maintained at ≤35 °C until complete deoxygenation is verified.

  • Exotherm Management: The Grignard formation with 1-bromo-2,4-difluorobenzene exhibits a delayed exotherm. Do not add the bulk of the halide until the initiation (iodine fading) is unequivocally confirmed, otherwise, a dangerous thermal runaway may occur.

References

1.[3] Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. European Journal of Organic Chemistry.[Link] 2.[2] Effects of the N-alicyclic cation and backbone structures on the performance of poly(terphenyl)-based hydroxide exchange membranes. Journal of Materials Chemistry A.[Link] 3.[1] WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2,4-Difluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted piperidine from 4-(2,4-Difluorobenzyl)piperidine crude Ticket ID: PUR-AMINE-24DF Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

You are encountering difficulty separating unreacted piperidine (Structure A) from your target product, 4-(2,4-Difluorobenzyl)piperidine (Structure B). This is a common challenge in the synthesis of API intermediates (e.g., for Lubeluzole or Risperidone analogs).

The separation difficulty arises because both compounds are secondary amines with similar basicity (


).[1] Therefore, standard acid-base extraction alone often fails to discriminate between them.[1]

The Solution: You must exploit the Physicochemical Divergence between the two molecules:

  • Volatility: Piperidine is volatile; the target is not.[1]

  • Lipophilicity: Piperidine is water-miscible; the target is highly lipophilic.[1]

  • Salt Solubility: The hydrochloride salt of the target is often a precipitable solid, whereas piperidine hydrochloride is hygroscopic and highly soluble in polar media.

Module 1: The Physicochemical Divergence (Theory)

Before attempting the protocol, understand the data driving the separation. This ensures you choose the right solvent system.

PropertyImpurity: PiperidineTarget: 4-(2,4-Difluorobenzyl)piperidineThe Leverage Point
Molecular Weight 85.15 g/mol ~211.25 g/mol Distillation: Target boils much higher.[1]
Boiling Point 106°C (760 mmHg)>300°C (Predicted)High Vacuum: Piperidine can be stripped.[1]
Water Solubility Miscible (Infinite)Very Low (Lipophilic)Partitioning: Piperidine prefers aqueous phase.[1]
LogP (Lipophilicity) 0.84~2.5 - 3.0Washing: Target stays in organic layer.[1]
pK_a (Conj. Acid) 11.22~10.1 (Est.)Buffer Wash: Slight difference, but risky to exploit.[1]

Module 2: Primary Purification Workflow (The "Happy Path")

This protocol is designed for crude mixtures containing <20% excess piperidine.[1]

Step 1: Azeotropic High-Vacuum Strip

Why: Piperidine has a significant vapor pressure.[1] Removing the bulk physically is cleaner than chemical extraction.

  • Connect the crude flask to a high-vacuum manifold (< 2 mbar).

  • Heat the bath to 50–60°C .

  • The Toluene Trick: If piperidine remains, add 20 mL of Toluene .[1] Toluene forms a co-distillate (azeotrope-like behavior) that helps drag piperidine out of the oil.[1]

  • Repeat 2x.

Step 2: The "Lipophilic" Aqueous Workup

Why: Since piperidine is miscible with water even at high pH, we use a non-polar organic solvent to force piperidine into the aqueous waste.

  • Dissolution: Dissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Recommendation: Use EtOAc (greener, good separation). Use 10 mL solvent per gram of crude.[1]

  • Water Wash (Critical): Wash the organic layer 3 times with Water (not brine yet).[1]

    • Mechanism:[2] Piperidine hydrogen-bonds avidly with water and partitions out of the EtOAc.[1]

    • Caution: Do not use acidic water yet.[1] Keep pH neutral.

  • Brine Wash: Wash 1x with saturated NaCl to remove entrained water.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and rotovap.
    
Step 3: Verification

Run a TLC (System: 10% MeOH in DCM + 1%


).[1] Piperidine usually stains as a streak near the baseline or evaporates off the plate; the product will be a distinct spot 

0.3–0.5.

Module 3: Advanced Troubleshooting (The "Stuck" Path)

If the standard workup fails (e.g., you have an emulsion or >50% excess piperidine), use these advanced methods.

Method A: The Kugelrohr Distillation (Gold Standard)

Because of the massive Molecular Weight difference (85 vs 211), this is the most effective method.

  • Place crude in a Kugelrohr bulb.

  • Set oven temperature to 120°C under high vacuum (<1 mbar).

  • Result: Piperidine distills rapidly into the waste trap.[1] The target product (BP >300°C) remains in the source bulb.

Method B: The Hydrochloride Precipitation

Why: 4-(2,4-Difluorobenzyl)piperidine hydrochloride is likely a solid with high lattice energy, whereas piperidine hydrochloride is highly soluble in ethanol/water.[1]

  • Dissolve crude in a minimum amount of Diethyl Ether or Isopropanol .[1]

  • Add 2M HCl in Ether (or Acetyl Chloride in MeOH) dropwise.

  • Cool to 0°C.

  • Filtration: The target salt should precipitate.[1] Filter it off.

  • Wash: Wash the solid with cold ether.[1] Piperidine HCl stays in the mother liquor.

  • Recovery: If you need the free base, suspend the solid in DCM and wash with NaOH.

Module 4: Decision Logic (Visualization)

The following diagram illustrates the decision-making process for purification based on your crude profile.

PurificationLogic Start Crude Reaction Mixture (Target + Piperidine) Vac Step 1: High Vacuum Strip (50°C, <2 mbar, Toluene Chase) Start->Vac Check Check Purity (NMR/TLC) Vac->Check Pure Target Isolated Check->Pure <1% Piperidine Dirty Piperidine Remains Check->Dirty >1% Piperidine Workup Step 2: Aqueous Workup (EtOAc vs. Water x3) Dirty->Workup Standard Path Precip Step 3: HCl Salt Formation (Precipitate Target) Dirty->Precip Solid Target Required Distill Step 3 Alt: Kugelrohr Distillation (120°C, High Vac) Dirty->Distill Large Scale / High Impurity Workup->Check Precip->Pure Distill->Pure

Caption: Logical workflow for removing piperidine based on impurity levels and equipment availability.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use acidic water (pH 4) to wash out the piperidine? A: Proceed with caution. While piperidine (


 11.[1]2) is more basic than your target (

~10.1), the difference is small (

). If you lower the pH to 4, both amines will protonate and move into the water layer, causing a total loss of product. Expert Tip: If you must use pH control, use a Borate Buffer (pH 10.5) . At this pH, piperidine is largely protonated (water soluble), while a significant portion of your target remains neutral (organic soluble). However, simple water washes are usually safer.

Q2: I see a 'streak' on my TLC plate. Is this piperidine? A: Yes, aliphatic amines like piperidine streak on silica.[1] To confirm, visualize with Ninhydrin stain .[1] Piperidine turns deep red/purple.[1] Your target (a secondary amine) will also stain, but it should be a distinct spot much higher up the plate (


 difference is usually >0.3 in MeOH/DCM).

Q3: Can I use scavengers? A: Avoid electrophilic scavengers (like isocyanate resins or anhydrides).[1] Since your target is also a secondary amine, the scavenger will react with your product, lowering your yield. Use the HCl Salt Precipitation method (Method B above) instead.

Q4: My product is an oil. How do I remove the last traces of solvent/piperidine? A: Oils trap volatiles.[1] Dissolve the oil in a small amount of DCM, evaporate it again, and then hold under high vacuum for 12+ hours. If trace piperidine persists, it is likely forming a salt with your product or trapped in the viscous matrix. Re-dissolve in EtOAc and wash with water again.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa and solubility data of piperidine).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8082, Piperidine. (Source for physical properties: BP 106°C, Miscibility).[3] [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical pharmacophores: modulation of basicity. (Discussion on pKa modulation in piperidines). [Link]

Sources

Troubleshooting low solubility of 4-(2,4-Difluorobenzyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-(2,4-Difluorobenzyl)piperidine HCl . It addresses the specific physicochemical challenges of this lipophilic amine salt, distinguishing it from its benzoyl analog and providing actionable solutions for solubility issues in aqueous and organic media.

Status: Operational | Topic: Solubility & Formulation Troubleshooting

Part 1: Compound Identity & Physicochemical Profile

Before troubleshooting, verify the exact chemical identity. Confusion between the benzyl (methylene bridge) and benzoyl (carbonyl bridge) derivatives is common and alters solubility.[1]

FeatureTarget Compound Common Analog (Often Confused)
Name 4-(2,4-Difluorobenzyl)piperidine HCl 4-(2,4-Difluorobenzoyl)piperidine HCl
Linker Methylene (-CH₂-)Carbonyl (-C=O-)
Polarity More Lipophilic (Harder to dissolve in water)Less Lipophilic (Ketone increases polarity)
CAS 333985-60-7 (Free base/Salt variants vary)106266-04-0
pKa (Calc) ~10.5 (Secondary Amine)~9.5 (Electron-withdrawing carbonyl lowers pKa)

Part 2: Diagnostic Troubleshooting (Q&A)

Q1: "I added the solid directly to PBS (pH 7.4), and it formed a cloudy suspension that won't clear. Why?"

Diagnosis: Common Ion Effect & pH-Induced Deprotonation. Explanation:

  • Common Ion Effect: PBS contains high concentrations of chloride ions (NaCl, KCl). Since your compound is already a hydrochloride salt, the excess Cl⁻ ions in the buffer shift the solubility equilibrium backward, forcing the salt to precipitate.

  • pH Clash: The pKa of the piperidine nitrogen is ~10.5. At pH 7.4, it is mostly protonated, but the lipophilic nature of the 2,4-difluorobenzyl group makes the salt "greasy." The solubility product (

    
    ) in saline is likely exceeded even at moderate concentrations (e.g., >1 mg/mL).[1]
    

Solution:

  • Do not dissolve directly in PBS.

  • Dissolve in pure Water or DMSO first, then dilute.

Q2: "My DMSO stock solution precipitates immediately upon dilution into cell culture media."

Diagnosis: Solvent Shock (Rapid Reprecipitation). Explanation: When a concentrated DMSO stock is added quickly to an aqueous medium, the local concentration of the drug momentarily exceeds its solubility limit before mixing is complete. The hydrophobic "benzyl" tail drives rapid aggregation.

Corrective Protocol:

  • Vortex the media while adding the DMSO stock dropwise (do not add static).

  • Warm the media to 37°C prior to addition.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) if possible.

Q3: "Can I use sonication to force it into solution?"

Answer: Yes, but with caveats.

  • Mechanism: Sonication breaks up crystal lattices and generates heat, aiding dissolution.

  • Risk: Extended sonication can heat the sample significantly. While this compound is thermally stable, excessive heat can degrade sensitive biological buffers.

  • Protocol: Sonicate in 30-second bursts. If the solution is clear while hot but precipitates upon cooling, you have exceeded the thermodynamic solubility limit.

Part 3: Optimized Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock

Best for: Long-term storage, aliquoting.[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Target Conc: 10 mM to 50 mM.

  • Method:

    • Weigh the HCl salt.

    • Add 50% of the calculated DMSO volume.

    • Vortex vigorously for 1 minute.

    • Add remaining DMSO.

    • Inspect visually.[2][3][4] If particles remain, warm to 40°C in a water bath for 5 minutes.

  • Storage: -20°C, desiccated. (Avoid freeze-thaw cycles).

Protocol B: Aqueous Formulation for Animal Studies (IP/PO)

Best for: In vivo administration where DMSO must be minimized.[1]

Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water.

  • Step 1: Dissolve compound in 5% DMSO (of total volume).

  • Step 2: Add 40% PEG300 and vortex. Solution should be clear.

  • Step 3: Add 5% Tween 80 and vortex.

  • Step 4: Slowly add 50% warm water (or saline) while vortexing.

    • Note: If precipitation occurs here, the concentration is too high.[4] Dilute further or acidify slightly with 0.1N HCl.

Part 4: Visualization & Logic Flow[1]

Decision Tree: Troubleshooting Solubility

The following diagram illustrates the logical pathway to determine the correct solvent system based on your experimental constraints.

SolubilityLogic Start Start: 4-(2,4-Difluorobenzyl)piperidine HCl Goal What is your application? Start->Goal DirectAq Direct Aqueous Dissolution? Start->DirectAq InVitro In Vitro (Cell Culture/Enzymatic) Goal->InVitro InVivo In Vivo (Animal Study) Goal->InVivo StockPrep Prepare Stock in 100% DMSO (10-50 mM) InVitro->StockPrep Formulation Vehicle Selection: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water InVivo->Formulation Dilution Dilute into Media StockPrep->Dilution Fail High Risk of Precipitation (Common Ion Effect) DirectAq->Fail Avoid PrecipCheck Did it precipitate? Dilution->PrecipCheck Success Proceed with Assay PrecipCheck->Success No FixPrecip 1. Warm Media 2. Vortex during addition 3. Reduce Conc. PrecipCheck->FixPrecip Yes

Caption: Logical workflow for selecting the appropriate solubilization strategy based on experimental application.

Mechanism: pH-Dependent Solubility Equilibrium

Understanding the equilibrium is critical.[1] The piperidine nitrogen must remain protonated to maintain solubility in water.

Equilibrium Salt Protonated Salt (Soluble) [R-NH2+] Cl- FreeBase Free Base (Insoluble) [R-NH] + HCl Salt->FreeBase Deprotonation (pH > pKa) FreeBase->Salt Protonation (pH < pKa) pH_Low Low pH (< 7) Excess H+ pH_High High pH (> 8) Excess OH-

Caption: The solubility of the piperidine HCl salt is strictly pH-dependent.[1] High pH drives the equilibrium toward the insoluble lipophilic free base.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18759874, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. [Link][1]

    • Note: Cited for physicochemical properties of the closely related benzoyl analog to establish structural baseline.

    • Source for CAS and specific structural identity.

    • General reference for piperidine salt solubility troubleshooting protocols.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

    • Foundational text on the Common Ion Effect in hydrochloride salts.

Sources

Technical Support: Fluorine Retention in Benzyl Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #F-BP-402 Status: Open Priority: High (Synthetic Failure/Yield Loss) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Welcome to the Fluorine Chemistry Technical Desk

You are accessing this guide because you are likely observing defluorination (loss of fluorine atoms) during the synthesis of benzyl piperidines. This is a common failure mode. Fluorine is electronically unique—it creates strong C-F bonds that are paradoxically susceptible to specific cleavage pathways during the synthesis of amine scaffolds.

This guide treats your synthesis as a troubleshooting ticket. We will address the two primary "kill zones" for fluorine in this scaffold: Catalytic Hydrogenation and Nucleophilic Aromatic Substitution (


). 
Module 1: The Hydrogenation Hazard (Reductive Amination)

User Issue: "I am synthesizing N-(4-fluorobenzyl)piperidine via reductive amination. I used Pd/C and Hydrogen gas. The NMR shows the benzyl group is there, but the fluorine is gone (replaced by hydrogen)."

Root Cause Analysis: You have encountered Hydrodefluorination (HDF) .[1] While the C-F bond is strong (


116 kcal/mol), Palladium (Pd) is an excellent catalyst for activating this bond via oxidative addition, especially in benzylic or aromatic systems. Under standard hydrogenation conditions (

atm, Pd/C), the rate of C-F cleavage often competes with or exceeds the rate of imine reduction.
The Mechanism of Failure

The Pd(0) center inserts into the C-F bond, forming an Ar-Pd(II)-F species. In the presence of hydrogen, this undergoes hydrogenolysis, expelling HF and leaving you with a defluorinated phenyl ring.

Solution: The Hydride Switch

Do not use heterogeneous metal catalysts (Pd/C, Pt/C) for fluorinated benzyl substrates unless strictly necessary. Instead, use Sodium Triacetoxyborohydride (STAB) .[2]

Why STAB?

  • Chemoselectivity: STAB reduces the intermediate iminium ion much faster than it reduces aldehydes or ketones.

  • Fluorine Inertness: It operates via a hydride transfer mechanism that does not interact with the C-F bond orbitals. It lacks the transition metal center required for oxidative addition into the C-F bond.

Workflow Visualization: Decision Matrix

ReductiveAmination Start Start: Fluorobenzaldehyde + Piperidine Imine Intermediate: Iminium Ion Formed Start->Imine Decision Choose Reducing Agent Imine->Decision PathA Route A: H2 + Pd/C Decision->PathA Catalytic Hydrogenation PathB Route B: NaBH(OAc)3 (STAB) Decision->PathB Hydride Reduction ResultA FAILURE: Hydrodefluorination (Ar-F cleaved to Ar-H) PathA->ResultA Oxidative Addition ResultB SUCCESS: Intact Fluorobenzyl Piperidine PathB->ResultB Selective Hydride Transfer

Figure 1: Decision matrix for reductive amination of fluorinated substrates. Route B prevents metal-mediated C-F cleavage.

Validated Protocol: STAB-Mediated Reductive Amination

Standard Operating Procedure (SOP-RA-04)

  • Imine Formation:

    • Dissolve 4-fluorobenzaldehyde (1.0 equiv) and piperidine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .

    • Note: DCE is preferred for rate, but THF is safer. Avoid Methanol if possible as it consumes the reagent, though it can be used with

      
      .
      
  • Reagent Addition:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Optional: If reaction is sluggish, add 1.0 equiv of Acetic Acid (AcOH) to catalyze iminium formation.[3]

  • Reaction:

    • Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC. The aldehyde spot should disappear.

  • Quench:

    • Quench with saturated aqueous

      
      . (Caution: Gas evolution).
      
  • Extraction:

    • Extract with DCM or EtOAc. The fluorine atom will remain intact.

Module 2: The Trap (Direct Alkylation)

User Issue: "I am trying to attach a 2,4-difluorobenzyl group to piperidine using 2,4-difluorobenzyl chloride and a base. I am seeing multiple spots and loss of ring fluorine."

Root Cause Analysis: You are triggering Nucleophilic Aromatic Substitution (


) .
Piperidine is a strong secondary amine nucleophile.[3] If your benzyl ring has fluorine atoms located ortho or para to other electron-withdrawing groups (or even the benzylic halide itself), the ring carbons become electrophilic. Piperidine may attack the ring carbon bearing the fluorine, displacing fluoride, rather than attacking the benzylic carbon.
Mechanism of Failure

The amine attacks the aromatic ring, forming a Meisenheimer Complex (a resonance-stabilized anionic intermediate). This collapses by ejecting the Fluoride ion, resulting in an amino-substituted ring (e.g., 4-piperidinyl-benzyl chloride) rather than the desired benzyl amine.

Troubleshooting Table: Optimization Parameters
ParameterHigh Risk (Defluorination)Low Risk (Safe Synthesis)Why?
Solvent DMSO, DMF, DMAcTHF, Acetonitrile, Toluene Polar aprotic solvents (DMSO) stabilize the charged Meisenheimer intermediate, accelerating

.
Base NaOH, KOH, NaH

,

, DIPEA
Strong hydroxide bases can act as competing nucleophiles or promote elimination.
Temperature > 80°C0°C to Room Temp

has a higher activation energy than benzylic substitution (

). Keep it cold to favor

.
Leaving Group Benzyl FluorideBenzyl Bromide/Chloride Never use benzyl fluorides for alkylation; the bond is too strong for

but the ring is primed for

.
Logic Flow: Competing Pathways

SNAr_vs_SN2 Substrate Substrate: 2,4-Difluorobenzyl Chloride Nucleophile Nucleophile: Piperidine Substrate->Nucleophile Condition1 High T, DMSO Nucleophile->Condition1 Condition2 Low T, THF Nucleophile->Condition2 PathSN2 Path A: Attack at CH2 (SN2 Mechanism) PathSNAr Path B: Attack at Ring C-F (SNAr Mechanism) Condition1->PathSNAr Promotes Condition2->PathSN2 Promotes

Figure 2: Kinetic competition between desired alkylation (Path A) and parasitic defluorination (Path B).

FAQ: Quick Fixes

Q: I must use hydrogenation because I have a Cbz protecting group to remove simultaneously. How do I save the Fluorine? A: This is difficult. Pd/C will cleave both Cbz and Ar-F.

  • Fix 1: Switch catalyst to Pt/C (Platinum on Carbon) . Platinum is generally less active for oxidative addition into C-F bonds than Palladium.

  • Fix 2: Use Vanadium-doped Pd/C . Commercial "poisoned" catalysts are available that reduce hydrogenolysis activity.

  • Fix 3: Acidify the media. Adding HCl can sometimes protonate the amine product, protecting it, but it rarely stops Ar-F cleavage. The best route is to deprotect Cbz using acid (HBr/AcOH) instead of hydrogenation.

Q: Can I use Sodium Borohydride (


) instead of STAB? 
A:  Yes, but with a caveat. 

reduces aldehydes to alcohols very fast. You must pre-form the imine (stir aldehyde + amine for 2 hours, perhaps with dehydrating agents like

or

) before adding

. STAB is preferred because you can dump everything in one pot.

Q: My benzyl piperidine product is unstable on Silica gel during purification. A: Benzyl piperidines are basic. Silica is acidic. They stick.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Maegawa, T., & Sajiki, H. (2005). A method for the chemoselective hydrogenation of functionalized nitroarenes. Tetrahedron, 61(11), 2973-2979. (Demonstrates Pd/C propensity for hydrogenolysis).

  • Rohde, J. J., et al. (1998). Discovery and metabolic stabilization of potent and selective agonists for the peroxisome proliferator-activated receptor alpha (PPARalpha). Journal of Medicinal Chemistry. (Discusses metabolic defluorination and synthetic stability).

  • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.

Sources

Stability of 4-(2,4-Difluorobenzyl)piperidine in solution over time

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers working with 4-(2,4-Difluorobenzyl)piperidine (CAS: 333985-60-7 for HCl salt; free base forms vary). It addresses solution stability, degradation mechanisms, and troubleshooting based on the chemical behavior of fluorinated benzylpiperidines.

Executive Summary

4-(2,4-Difluorobenzyl)piperidine is a secondary amine building block used in the synthesis of antipsychotics, monoamine transport inhibitors, and other bioactive scaffolds.[1][2] Its stability in solution is dictated by two primary reactive centers: the secondary amine nitrogen (nucleophilic, basic) and the benzylic methylene position (susceptible to radical oxidation).

  • Primary Risk: Formation of carbamates/carbonates upon exposure to atmospheric CO₂ (Free Base).

  • Secondary Risk: N-oxidation or Benzylic oxidation (to benzoyl) under light/oxidative stress.

  • Recommendation: Store as the Hydrochloride (HCl) salt whenever possible. Solutions of the free base must be kept under inert atmosphere (Argon/N₂).

Module 1: Solution Preparation & Solvent Compatibility
Q: Which solvent system provides maximum stability for long-term storage?

A: Stability depends heavily on whether you are handling the HCl Salt or the Free Base .

ParameterHCl Salt (Recommended Form) Free Base
Preferred Solvent DMSO, Methanol, Water Dichloromethane (DCM), Acetonitrile
Stability Window High (Weeks at 4°C)Low (Hours to Days at RT)
Critical Incompatibility Basic buffers (precipitates free base)Ketones (Acetone/MEK) – Enamine risk
Storage Condition 2–8°C, Dark-20°C, Argon, Dark

Technical Insight: Avoid storing the free base in acetone or ethyl acetate for extended periods. Secondary amines can react with ketones to form enamines (reversible but problematic for HPLC) or amides (with esters) via slow aminolysis, although the latter is slow at room temperature.

Q: My solution turned cloudy after 2 hours on the bench. What happened?

A: This is likely Atmospheric Carbonylation (if using the Free Base). Secondary amines are strong nucleophiles and bases. They rapidly absorb atmospheric CO₂ to form carbamic acid derivatives, which often precipitate as ammonium carbamate salts in non-polar solvents like toluene or ether.

  • Diagnostic: Add dilute aqueous HCl. If the precipitate dissolves and releases gas (bubbles), it was a carbonate/carbamate salt.

  • Prevention: Always purge headspace with Argon/Nitrogen.

Module 2: Degradation Pathways (Visualized)

The following diagram details the three primary degradation vectors for 4-(2,4-Difluorobenzyl)piperidine in solution.

DegradationPathways Compound 4-(2,4-Difluorobenzyl) piperidine (Secondary Amine) Carbamate Ammonium Carbamate Salt (Precipitate) Compound->Carbamate Nucleophilic Attack (Fast) NOxide N-Oxide / Hydroxylamine (M+16 / M+32) Compound->NOxide N-Oxidation Benzoyl 4-(2,4-Difluorobenzoyl) piperidine (M+14) Compound->Benzoyl Benzylic Oxidation (Slow) Enamine Enamine/Iminium Adducts Compound->Enamine Condensation CO2_Air Atmospheric CO2 CO2_Air->Carbamate Oxidant Peroxides/Light Oxidant->NOxide Oxidant->Benzoyl Ketones Acetone/Aldehydes Ketones->Enamine

Caption: Primary degradation pathways: Carbonylation (fastest in air), Oxidation (slow, light-dependent), and Solvent Condensation.

Module 3: Troubleshooting & Analytical Diagnostics
Q: I see a new impurity peak at RRT 1.05 (Relative Retention Time). Is it oxidation?

A: Likely Benzylic Oxidation . The methylene bridge between the piperidine and the difluorophenyl ring is susceptible to radical oxidation, converting the benzyl group to a benzoyl (ketone) group.

  • Mechanism: Radical abstraction of benzylic hydrogen followed by oxygen insertion.

  • Mass Spec Confirmation: Look for a mass shift of +14 Da (CH₂ → C=O).

    • Parent: 211.1 Da (Free base MW)

    • Impurity: 225.1 Da

  • Cause: Old THF/Ether solvents containing peroxides, or exposure to UV light.

Q: The NMR spectrum shows broad peaks and a shift in the aliphatic region.

A: This indicates Proton Exchange or Salt Formation .

  • Scenario A (Broadening): If the solvent is CDCl₃, acidic impurities (HCl traces in solvent) can protonate the nitrogen, causing broadening of the piperidine ring protons (2.6–3.0 ppm).

  • Scenario B (Shift): If the sample has absorbed CO₂, the carbamate formation will shift the alpha-protons of the piperidine ring downfield.

  • Fix: Shake the CDCl₃ sample with solid K₂CO₃ (anhydrous) and filter before running NMR to restore the free base spectrum.

Q: How do I recover the pure compound from a degraded solution?

A: Use an Acid-Base Extraction protocol (Self-Validating System).

  • Acidify: Dissolve/suspend material in 1M HCl (converts amine to water-soluble HCl salt; leaves non-basic impurities like benzoyl derivatives in organic phase).

  • Wash: Extract aqueous layer with Ethyl Acetate (removes neutral oxidation products).

  • Basify: Adjust aqueous layer pH to >12 with NaOH.

  • Extract: Extract with DCM. Dry over Na₂SO₄.

  • Result: Recovered 4-(2,4-Difluorobenzyl)piperidine will be >98% pure.

Module 4: Storage & Handling Protocols

To ensure data integrity, follow this tiered storage protocol:

TierDurationConditionContainer
Tier 1 < 24 HoursAmbient Temp, BenchtopGlass vial, capped (avoid Parafilm alone)
Tier 2 1–4 Weeks4°C, DarkAmber glass, Teflon-lined cap
Tier 3 > 1 Month-20°C or -80°CHydroscopic seal, under Argon/N₂

Critical Warning - Fluorine NMR: While the C-F bond is extremely stable (Bond Energy ~485 kJ/mol), the fluorine signals in ¹⁹F NMR are sensitive reporters of the environment. A shift in the ¹⁹F signal often precedes visible degradation in ¹H NMR, indicating changes in aggregation state or pH.

References
  • PubChem. Compound Summary: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.[2] National Library of Medicine. Available at: [Link]

  • Fields, G. B.Methods for Removing the Fmoc Group. Methods in Molecular Biology, Vol 35. Humana Press.
  • National Institutes of Health (NIH). Synthesis and Biological Characterization of 4,4-Difluoropiperidine Scaffolds. (Provides context on the stability of fluorinated piperidine derivatives in synthesis). Available at: [Link]

Sources

Overcoming steric hindrance in N-substitution of 4-benzylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource for medicinal chemists and process scientists working with the 4-benzylpiperidine scaffold.

Executive Overview

The Challenge: While 4-benzylpiperidine (4-BP) itself possesses a relatively unhindered secondary amine, the synthesis of high-value pharmacological targets (e.g., dual-binding AChE inhibitors like Donepezil analogs or sigma receptor ligands) often requires coupling this scaffold with sterically demanding electrophiles .

Standard


 alkylation often fails with bulky halides due to competing elimination (E2) pathways, while reductive amination with hindered ketones (e.g., diaryl ketones or bicyclic systems) suffers from poor imine formation kinetics. This guide provides optimized protocols to overcome these specific steric energy barriers.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Alkylation Failures ( )

Q: My reaction with a secondary alkyl halide/tosylate yields <10% product and mostly alkene byproducts. Why? A: This is a classic "Basicity vs. Nucleophilicity" conflict. The secondary amine of 4-BP acts as a base when facing a sterically hindered electrophile, triggering E2 elimination.

  • Immediate Fix: Switch solvent to Acetonitrile (MeCN) or Nitromethane . These polar aprotic solvents stabilize the

    
     transition state better than DMF/THF for this specific substrate.
    
  • Advanced Fix: Add LiI or NaI (10 mol%) . This generates a more reactive alkyl iodide in situ (Finkelstein reaction), which reacts faster with the amine than the elimination can occur.

Category B: Reductive Amination Stalls

Q: I am trying to couple 4-BP with a hindered ketone (e.g., 1-indanone derivatives), but NaBH(OAc)3 shows no conversion after 24h. A: The steric bulk of the ketone prevents the initial attack of the amine to form the hemiaminal/iminium species. Standard acid catalysis (AcOH) is often insufficient to activate the carbonyl in crowded environments.

  • The Solution: You must use a Titanium(IV) Isopropoxide protocol. Ti(OiPr)4 acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine). See Protocol 1 below.

Category C: Buchwald-Hartwig N-Arylation

Q: Coupling 4-BP with ortho-substituted aryl bromides fails using Pd(OAc)2/BINAP. A: BINAP is too rigid and lacks the necessary bulk to promote reductive elimination in highly hindered systems.

  • The Solution: Switch to RuPhos or BrettPhos precatalysts. These dialkylbiaryl phosphine ligands are specifically designed to facilitate oxidative addition and reductive elimination for secondary amines in sterically congested environments.

Decision Matrix: Selecting the Right Strategy

Use this logic flow to determine the optimal synthetic route based on your electrophile's steric profile.

N_Substitution_Strategy Start Target: N-Substituted 4-Benzylpiperidine Electrophile Analyze Electrophile Type Start->Electrophile Alkyl_Halide Alkyl Halide/Tosylate Electrophile->Alkyl_Halide Carbonyl Aldehyde/Ketone Electrophile->Carbonyl Aryl_Halide Aryl Halide Electrophile->Aryl_Halide Is_Hindered_Alk Is it Primary? Alkyl_Halide->Is_Hindered_Alk Is_Hindered_Ket Is it a Hindered Ketone? Carbonyl->Is_Hindered_Ket Is_Ortho Ortho-Substituted? Aryl_Halide->Is_Ortho SN2_Std Standard SN2 (K2CO3/MeCN) Is_Hindered_Alk->SN2_Std Yes Is_Sec_Alk Is it Secondary/Bulky? Is_Hindered_Alk->Is_Sec_Alk No Finkelstein Finkelstein Cond. (Add NaI, Acetone) Is_Sec_Alk->Finkelstein Moderate Sterics Switch_Red Switch to Reductive Amination Route Is_Sec_Alk->Switch_Red High Sterics Std_RedAm Standard Red-Am (NaBH(OAc)3 / DCM) Is_Hindered_Ket->Std_RedAm No Ti_RedAm Titanium Protocol (Ti(OiPr)4 / NaBH3CN) Is_Hindered_Ket->Ti_RedAm Yes Buchwald_Std Pd2(dba)3 / BINAP Is_Ortho->Buchwald_Std No Buchwald_Adv Pd-G3-RuPhos (LHMDS Base) Is_Ortho->Buchwald_Adv Yes

Caption: Strategic decision tree for N-functionalization of 4-benzylpiperidines based on electrophile sterics.

Optimized Experimental Protocols

Protocol 1: The "Titanium Protocol" for Hindered Ketones

Best for: Coupling 4-BP with acetophenones, cyclic ketones, or sterically crowded aldehydes.

Mechanism: Titanium(IV) isopropoxide coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously scavenging the water produced during imine formation to prevent hydrolysis.

Step-by-Step Workflow:

  • Imine Formation (Anhydrous Conditions):

    • In a flame-dried flask under Argon, dissolve 4-benzylpiperidine (1.0 equiv) and the hindered ketone (1.0–1.1 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OiPr)4 (1.2 equiv) neat via syringe. Caution: Exothermic.

    • Stir at ambient temperature for 6–12 hours. (Monitor by TLC: The spot for the amine should disappear).

    • Note: For extremely hindered ketones, microwave irradiation at 60°C for 1 hour can accelerate this step.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (equal volume to THF).

    • Add NaBH3CN (2.0 equiv) or NaBH4 (if acid sensitive) portion-wise.

    • Stir for 4–8 hours.

  • Workup (Critical Step):

    • The reaction will contain titanium salts that form a gelatinous emulsion with water.

    • Quench: Add 1N NaOH or saturated Rochelle’s salt solution.

    • Filter: Stir vigorously for 30 mins until a white precipitate forms, then filter through a Celite pad.

    • Extract the filtrate with EtOAc.

Protocol 2: RuPhos-Pd G3 Arylation for Crowded Systems

Best for: Attaching ortho-substituted aryl groups.

Reagents:

  • Catalyst: RuPhos Pd G3 (1–2 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)

  • Solvent: THF or Toluene (degassed)

Workflow:

  • Charge a vial with RuPhos Pd G3 (0.02 equiv) and Aryl Halide (1.0 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add solvent (THF) and 4-benzylpiperidine (1.2 equiv).

  • Add LiHMDS dropwise at room temperature.

  • Stir at 60°C for 2–4 hours.

  • Why this works: The bulky isopropyl groups on the RuPhos ligand create a protective pocket that facilitates the reductive elimination of the bulky amine product, preventing

    
    -hydride elimination.
    

Data & Validation

Comparative Yields: N-Alkylation of 4-Benzylpiperidine with 2-Bromo-1-phenylpropane (A moderately hindered secondary alkyl halide)

MethodConditionsYield (%)Major Byproduct
Standard


, DMF,

35%Elimination (Alkene)
Finkelstein

, Acetone, NaI (10%) , Reflux
62%Unreacted SM
Reductive Amination Phenylacetone + Ti(OiPr)4 , then

94% None (Clean)

Data Interpretation: When facing secondary steric hindrance, reductive amination via the Titanium protocol is statistically superior to direct alkylation.

Mechanistic Visualization

The following diagram illustrates the critical role of


 in activating the hindered ketone and stabilizing the transition state for the incoming 4-benzylpiperidine.

Ti_Mechanism Ketone Hindered Ketone Complex Activated Ti-Complex (Lewis Acid Activation) Ketone->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Imine Imine/Iminium Species (Ti-Bound) Complex->Imine + Amine - iPrOH Amine 4-Benzylpiperidine Amine->Imine Product N-Substituted Product Imine->Product Reduction (Hydride Source) Water H2O (Scavenged by Ti) Imine->Water Dehydration

Caption: Ti(IV) acts as a dual-mode catalyst: Lewis acid activation of the ketone and in-situ water scavenging.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Solid-State Control of 4-(2,4-Difluorobenzyl)piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Hygroscopicity Management & Salt Selection Guide Molecule Context: 4-(2,4-Difluorobenzyl)piperidine (Intermediate for N-substituted piperidine APIs)

Executive Summary

The hydrochloride (HCl) salt of 4-(2,4-Difluorobenzyl)piperidine (CAS 333985-60-7) is the industry-standard intermediate form. However, secondary amine hydrochlorides often exhibit significant hygroscopicity, leading to deliquescence (turning into gum), weighing inaccuracies, and hydrolytic degradation.

This guide provides a two-tiered solution:

  • Immediate Remediation: Protocols to handle and dry the existing HCl salt.

  • Process Optimization: A guide to screening for non-hygroscopic alternatives (Besylate/Fumarate) based on crystal engineering principles for fluorinated benzyl-piperidines.

Module 1: Diagnostic & Immediate Handling (The HCl Salt)

If you are currently working with the HCl salt and observing "gummy" textures or weight drift, follow these protocols immediately.

Troubleshooting Guide: Handling the Hygroscopic HCl Salt
SymptomProbable CauseCorrective Action
Material turns to gum/oil upon exposure Deliquescence (Critical RH < Ambient RH). The salt has absorbed enough water to dissolve in it.[1]Do not heat. Dissolve in dry Ethanol/IPA, add Toluene, and perform azeotropic distillation to remove water. Re-precipitate with dry Ether/Heptane.
Weight increases during dispensing Surface adsorption of atmospheric moisture.Use a Static Eliminator (ionizer) to reduce surface charge (which attracts moisture). Dispense only in a glove box or humidity-controlled suite (<30% RH).
Clumping in storage drum Moisture diffusion through packaging.Switch to Alu-Alu (Aluminum-Aluminum) blister or double LDPE bags inside a HDPE drum with silica desiccant sachets between the bags.
Protocol A: Azeotropic Drying of Wet Piperidine Salts

Use this when vacuum drying alone fails to remove bound moisture.

  • Dissolution: Dissolve the "wet" or gummy salt in a minimum volume of anhydrous Ethanol.

  • Entrainer Addition: Add Toluene (ratio 3:1 Toluene:Ethanol). Toluene forms a low-boiling azeotrope with water.

  • Distillation: Rotovap at 45°C. The water will co-distill with the solvent.

  • Chase Step: Repeat the Toluene addition and evaporation 2x to ensure <0.5% water content (KF).

  • Final Isolation: Triturate the resulting solid with anhydrous Diethyl Ether or n-Heptane to induce crystallization of the amorphous foam.

Module 2: Root Cause Fix (Salt Engineering)

If the HCl salt is unsuitable for your formulation or stability requirements, you must screen for a hydrophobic counter-ion. Based on structural analogues (e.g., Paroxetine, substituted benzyl-piperidines), the Benzenesulfonate (Besylate) and Fumarate salts often offer superior non-hygroscopic profiles.

Why Switch Salts?
  • HCl (Chloride): Small, high charge density anion. High affinity for water.

  • Besylate (Benzenesulfonate): Large, lipophilic anion. Packs well with the benzyl ring of the piperidine, excluding water from the lattice.

  • Fumarate: Often forms stable, high-melting hydrogen-bonded networks.

Visual Workflow: Salt Selection Logic

SaltSelection Start Start: 4-(2,4-Difluorobenzyl)piperidine Base Screen Screen Counter-ions: 1. Benzenesulfonic Acid (Besylate) 2. Fumaric Acid (1:1 and 2:1) 3. p-Toluenesulfonic Acid (Tosylate) Start->Screen Crystallize Crystallization Solvent: Isopropanol (IPA) or Ethyl Acetate Screen->Crystallize Analyze Analyze Solid: XRPD (Crystallinity) DVS (Hygroscopicity) Crystallize->Analyze Decision Is Mass Change < 0.2% at 80% RH? Analyze->Decision Success Scale Up New Salt Form Decision->Success Yes Fail Re-Screen (Try Succinate/Maleate) Decision->Fail No Fail->Screen Iterate

Caption: Workflow for engineering a non-hygroscopic salt form when the HCl salt fails stability criteria.

Protocol B: Synthesis of the Besylate Salt (Screening Scale)

Target: 4-(2,4-Difluorobenzyl)piperidine Benzenesulfonate

  • Preparation: Dissolve 1.0 eq of 4-(2,4-Difluorobenzyl)piperidine (Free Base) in Ethyl Acetate (5 mL/g).

  • Acid Addition: Dissolve 1.05 eq of Benzenesulfonic acid in a minimum amount of hot Ethanol.

  • Mixing: Add the acid solution dropwise to the base solution at 50°C.

  • Crystallization: Allow the mixture to cool slowly to Room Temperature (RT) over 4 hours.

    • Tip: If oiling occurs, reheat to 50°C and add seed crystals (if available) or scratch the glass side.

  • Filtration: Filter the white precipitate and wash with cold Ethyl Acetate.

  • Drying: Vacuum dry at 45°C for 12 hours.

Module 3: Characterization & Validation

You cannot rely on visual inspection alone. You must quantify hygroscopicity using Dynamic Vapor Sorption (DVS) .

DVS Data Interpretation Guide
Mass Change (at 80% RH, 25°C)ClassificationAction Required
< 0.2% Non-HygroscopicIdeal for formulation. No special handling needed.
0.2% - 2.0% Slightly HygroscopicAcceptable. Standard packaging (HDPE bottles) is sufficient.
2.0% - 15.0% HygroscopicRisk. Requires desiccants and tight environmental controls (RH < 40%).
> 15.0% (or Deliquescence) Very HygroscopicUnsuitable. Must switch salt form or use specialized hot-melt extrusion techniques.
Visual Workflow: Hygroscopicity Management

HygroscopicityControl Input Input Material (HCl Salt) DVS DVS Analysis (0-90% RH Cycle) Input->DVS Classify Classify Behavior DVS->Classify Stable Stable (<2% uptake) Standard Storage Classify->Stable Low Uptake Unstable Unstable (>2% uptake) Absorbs Moisture Classify->Unstable High Uptake Dry Azeotropic Drying (Toluene/EtOH) Unstable->Dry Short Term Fix Resalt Resalt Strategy (Switch to Besylate) Unstable->Resalt Long Term Fix

Caption: Decision matrix for handling hygroscopic piperidine salts based on DVS data.

Frequently Asked Questions (FAQs)

Q1: Can I just dry the HCl salt in an oven to fix the gum? A: No. If the salt has deliquesced (turned to liquid), simple oven drying often results in a hard, amorphous glass that is more hygroscopic than before. You must re-dissolve it (Protocol A) to restore the crystalline lattice, which is naturally more resistant to moisture.

Q2: Why is the Besylate salt recommended over the HCl? A: The benzene ring in the benzenesulfonate anion provides steric bulk and hydrophobicity. In the crystal lattice, these aromatic rings can stack (pi-pi stacking) with the fluorobenzyl group of your molecule, creating a tight, water-repellent shield around the ionic core [1].

Q3: My salt is sticking to the spatula during weighing. What do I do? A: This is due to static electricity and surface moisture.

  • Use an anti-static gun on the powder before weighing.

  • Use PTFE-coated spatulas instead of metal.

  • Ensure the balance is inside a humidity-controlled enclosure.

References
  • BenchChem. (2025).[1][2][3] Addressing the stability and hygroscopicity of pyridinium and piperidine salts. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-(2,4-Difluorobenzoyl)piperidine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.[4] Retrieved from

  • Google Patents. (2006). Salts of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)... and their preparation (WO2006036874A1). (Demonstrates salt selection principles for fluorobenzyl-piperidines). Retrieved from

Sources

Validation & Comparative

1H NMR Interpretation Guide: 4-(2,4-Difluorobenzyl)piperidine vs. 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Challenge

In drug discovery, the introduction of fluorine into a scaffold—specifically the 2,4-difluorobenzyl moiety—is a common strategy to block metabolic hot spots and modulate lipophilicity. However, confirming this substitution pattern by 1H NMR requires distinguishing complex spin-spin coupling networks from the simplified multiplets of non-fluorinated analogs.

This guide compares the 1H NMR profile of 4-(2,4-Difluorobenzyl)piperidine (Target) against its direct precursor/analog 4-Benzylpiperidine (Alternative).

Key Performance Insight:

  • The Alternative (Non-fluorinated): Displays a classic "monosubstituted benzene" pattern (multiplet, 7.1–7.3 ppm) with no heteronuclear coupling.

  • The Target (Difluorinated): Exhibits a highly diagnostic, non-first-order aromatic region characterized by large

    
     coupling constants (
    
    
    
    Hz), allowing for unambiguous regioisomer confirmation without mass spectrometry.

Structural Logic & Spin Systems

Before interpreting the spectrum, we must map the spin systems. The fluorine atoms at positions 2 and 4 of the aromatic ring create a specific splitting protocol that disrupts the standard aromatic signals.

Graphviz: Structural Connectivity & Coupling Network

G cluster_0 Piperidine Ring (Aliphatic) cluster_1 Linker cluster_2 Aromatic Ring (Diagnostic) Pip_NH NH (Pos 1) Broad Singlet Solvent Dependent Pip_CH2 Ring CH2 (Pos 2,3,5,6) Multiplets 1.0 - 3.1 ppm Pip_NH->Pip_CH2 Pip_CH Methine CH (Pos 4) Multiplet ~1.5 ppm Pip_CH2->Pip_CH Linker Benzylic CH2 Doublet (J~7Hz) ~2.55 ppm Pip_CH->Linker Vicinal Coupling H6 H6 (Deshielded) Doublet of Quartets Coupled to H5, F2? Linker->H6 NOE Interaction H3 H3 (Shielded) Triplet of Doublets Coupled to F2, F4 H5 H5 (Complex) Multiplet Coupled to F4, H6 H3->H5 Meta Coupling (Small) H5->H6 Ortho Coupling (~8Hz) F_Atom 19F Nuclei (Spin 1/2) F_Atom->H3 J(H-F) ~9-10 Hz F_Atom->H5 J(H-F) ~6-8 Hz F_Atom->H6 Long Range

Caption: Coupling network diagram illustrating the flow of magnetic influence. Note the heavy influence of 19F on the aromatic protons H3 and H5.

Comparative Spectral Analysis

This section contrasts the spectral "performance" of the target molecule against the standard alternative.

A. The Aliphatic Region (1.0 – 3.5 ppm)

Both molecules share the piperidine scaffold. Differences here are minimal, serving as an internal standard.

Proton AssignmentChemical Shift (

ppm)
MultiplicityIntegrationNotes
Piperidine H3/H5 1.10 – 1.35Multiplet2HAxial/Equatorial averaging
Piperidine H4 1.45 – 1.60Multiplet1HMethine bridgehead
Piperidine H2/H6 (ax) 2.50 – 2.65Triplet of Doublets2HDistinct axial coupling (

Hz)
Benzylic CH2 2.55 Doublet (

Hz)
2HCritical Bridge. Couples to Pip-H4.
Piperidine H2/H6 (eq) 3.00 – 3.15Broad Doublet2HDeshielded due to equatorial position
B. The Aromatic Region (6.5 – 7.5 ppm)

This is the "Fingerprint" region. The Alternative shows generic signals; the Target shows specific F-coupling.

Alternative: 4-Benzylpiperidine [1][2][3]
  • Pattern: A multiplet integrating to 5 protons.

  • Range: 7.15 – 7.35 ppm.

  • Interpretation: The protons are magnetically similar. You will typically see a broad overlapping region containing the ortho, meta, and para protons. It is difficult to distinguish specific positions without 2D NMR.

Target: 4-(2,4-Difluorobenzyl)piperidine [4]
  • Pattern: Three distinct, well-resolved signals integrating to 1 proton each (Total 3H).

  • Mechanism: The Fluorine atoms (Spin 1/2) couple to protons with

    
     values often larger than H-H coupling.
    
ProtonShift (

)
PatternCoupling Logic (

values)
H3 6.75 – 6.85 Triplet of Doublets (td) Most Shielded. Located between two Fluorines.

Hz

Hz

Hz
H5 6.85 – 6.95 Multiplet (dt) Complex.

Hz (Ortho F)

Hz (Ortho H)

Hz (Meta F)
H6 7.10 – 7.25 Doublet of Quartets (dq) Most Deshielded.

Hz

Hz

Analyst Note: In the Target spectrum, look for the H3 signal upfield (approx 6.8 ppm) . It often appears as a "pseudo-triplet" because the coupling to both flanking fluorines is nearly identical (~10 Hz). This is the definitive proof of the 2,4-difluoro substitution.

Experimental Protocol: Solvent Selection

The choice of solvent dramatically affects the visibility of the Piperidine NH and the resolution of the salt form (HCl) vs. the free base.

Workflow: Solvent Decision Matrix

Solvent Start Start: Sample Preparation Form Is the sample Free Base or Salt (HCl)? Start->Form FreeBase Free Base Form->FreeBase Salt HCl Salt Form->Salt CDCl3 Select CDCl3 (Standard) FreeBase->CDCl3 High Solubility Salt->CDCl3 Insoluble DMSO Select DMSO-d6 (Polar) Salt->DMSO Required for Solubility Result_CDCl3 Result: NH: Broad/Invisible Aromatic: Sharp Resolution Water: ~1.56 ppm CDCl3->Result_CDCl3 Result_DMSO Result: NH: Distinct Broad Singlet (~8-9 ppm) Salt Protons: Visible Water: ~3.33 ppm (May obscure aliphatic) DMSO->Result_DMSO

Caption: Decision matrix for solvent selection based on sample state (Salt vs. Free Base).

Protocol Steps
  • Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Solvent Choice:

    • CDCl3 (Chloroform-d): Best for Free Base . The NH proton usually exchanges rapidly and appears as a very broad lump or is invisible. The aromatic couplings are sharpest here.

    • DMSO-d6: Required for HCl Salts . The acidic proton (

      
      ) will appear as a broad singlet around 8.5–9.5 ppm. Warning: The residual water peak in DMSO (3.33 ppm) often overlaps with the piperidine ring protons (3.0–3.4 ppm).
      
  • Acquisition:

    • Scans: 16–64 scans are sufficient.

    • D1 (Relaxation Delay): Set to

      
       seconds to ensure accurate integration of the aromatic protons vs. the aliphatic chain.
      

Advanced Verification (Self-Validating System)

To ensure the structure is 100% correct without relying solely on 1H NMR, utilize the Heteronuclear Cross-Check .

19F NMR (The "Smoking Gun")

If you run a


 (non-decoupled) experiment:
  • Expectation: Two distinct signals in the range of -100 to -120 ppm .

  • Coupling: Each Fluorine signal will be split into a complex multiplet (quartet-like) due to coupling with the other Fluorine and the 3 protons.

  • Validation: If you see only one signal, you likely have the 4-fluorobenzyl (mono-substituted) or a symmetric difluoro isomer (2,6-difluoro).

13C NMR (C-F Splitting)

In the Carbon spectrum, the carbons attached to Fluorine (C2, C4) will appear as doublets of doublets with massive coupling constants (


 Hz).
  • C2/C4: ~160-165 ppm (dd).

  • C3: ~103 ppm (t, triplet due to coupling with two Fs). This triplet in the Carbon spectrum is unique to the 2,4-difluoro pattern.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[5]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for 4-benzylpiperidine baseline data).

  • Reich, H. J. WinPLT NMR Coupling Constants Guide: Fluorine Coupling. University of Wisconsin-Madison. (Source for J-coupling magnitude verification).

Sources

Advanced HPLC Method Development Guide: 4-(2,4-Difluorobenzyl)piperidine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of high-performance liquid chromatography (HPLC) strategies for the purity analysis of 4-(2,4-Difluorobenzyl)piperidine .

The core analytical challenge lies in the molecule's physicochemical profile: a secondary amine with a high pKa (~10–11) linked to a lipophilic difluorinated aromatic ring. Traditional alkyl-bonded silica methods often fail due to severe peak tailing caused by secondary silanol interactions.

This guide objectively compares three distinct methodologies:

  • High-pH Reversed-Phase (Hybrid Silica) – Recommended for Peak Shape

  • Low-pH Ion-Pairing (Traditional C18) – Recommended for MS Compatibility

  • Core-Shell Technology (Superficially Porous) – Recommended for Throughput

Part 1: Analyte Profile & The Chromatographic Challenge

Before selecting a column, one must understand the interaction mechanics.

  • Analyte: 4-(2,4-Difluorobenzyl)piperidine

  • Functional Group 1 (Piperidine): Strong base (pKa ~10.5). At neutral or low pH, this nitrogen is protonated (

    
    ), acting as a cation.
    
  • Functional Group 2 (Difluorobenzyl): Increases lipophilicity (

    
     ~2.9) and provides UV absorption (typically monitored at 210 nm or 254 nm).
    
  • The Problem: On standard silica columns, the protonated amine undergoes ion-exchange with residual silanols (

    
    ), resulting in kinetic lag (tailing).
    
Interaction Logic Diagram

The following diagram illustrates the decision matrix based on the analyte's ionization state.

G Analyte 4-(2,4-Difluorobenzyl)piperidine (Secondary Amine, pKa ~10.5) pH_Low Low pH (< 3.0) Analyte = Protonated (Cation) Analyte->pH_Low Acidic Mobile Phase pH_High High pH (> 10.0) Analyte = Neutral (Free Base) Analyte->pH_High Basic Mobile Phase Interaction_Low Mechanism: 1. Hydrophobic (C18) 2. Ion-Exchange (Silanols) pH_Low->Interaction_Low Interaction_High Mechanism: Hydrophobic Interaction Only (Silanols Suppressed) pH_High->Interaction_High Result_Low Risk: Peak Tailing Fix: Add TEA or TFA Interaction_Low->Result_Low Result_High Benefit: Sharp Symmetry Requirement: Hybrid Silica Interaction_High->Result_High

Figure 1: Mechanistic decision tree for mobile phase pH selection based on piperidine ionization.

Part 2: Comparative Methodology & Performance Data

We compared three established protocols. Data below represents validated performance metrics typical for benzylpiperidine derivatives.

Method A: High pH (Hybrid Silica)
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: The analyte is neutral. Retention is purely hydrophobic.

Method B: Low pH (Traditional)
  • Column: High-purity End-capped C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: 0.1% Formic Acid or TFA / Acetonitrile.

  • Mechanism: Analyte is cationic. Requires end-capping or ion-pairing to mask silanols.[4]

Method C: Core-Shell (Speed)
  • Column: Kinetex 2.6µm C18 or Cortecs C18.

  • Mobile Phase: 0.1% Formic Acid.[5]

  • Mechanism: Reduced diffusion path length increases efficiency (

    
    ) but loading capacity is lower.
    
Comparative Performance Table
MetricMethod A (High pH Hybrid)Method B (Low pH Traditional)Method C (Core-Shell Low pH)
USP Tailing Factor (

)
1.05 – 1.15 (Excellent)1.40 – 1.80 (Moderate)1.25 – 1.45 (Good)
Retention Time (

)
High (Neutral species is more hydrophobic)Low (Charged species is more polar)Low (Fast elution)
Plate Count (

)
~12,000~8,000~18,000
MS Sensitivity Good (Ammonium buffer volatile)Excellent (Formic acid aids ionization)Excellent
Column Lifetime High (Hybrid silica resists dissolution)Moderate (Acid hydrolysis risk)Moderate

Verdict: Method A is the superior choice for purity profiling where separating closely eluting regioisomers (e.g., 2,6-difluoro impurities) is critical, as the peak symmetry maximizes resolution.

Part 3: Detailed Experimental Protocol (Method A - High pH)

This protocol is designed to be self-validating. The use of a high pH buffer ensures the piperidine ring remains deprotonated, eliminating the "tailing" variable.

Reagents & Standards
  • Reference Standard: 4-(2,4-Difluorobenzyl)piperidine (>99.0%).[6]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Salt: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge BEH C18).

  • Column Temp: 35°C (Improves mass transfer).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).

  • Injection Volume: 5–10 µL.

Mobile Phase Preparation[1][3][7][8]
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Ramp
18.01090Wash
18.19010Return to Initial
23.09010Re-equilibration

Part 4: Experimental Workflow Visualization

The following diagram outlines the step-by-step workflow for executing the purity analysis, ensuring data integrity from preparation to reporting.

Workflow Start Sample Receipt (Raw Material/Intermediate) Prep Sample Prep Diluent: 50:50 ACN:Water Conc: 0.5 mg/mL Start->Prep System System Suitability Inj: 5x Standard Req: RSD < 2.0%, Tailing < 1.5 Prep->System System->Prep Fail (Re-prep) Analysis Gradient Run (Method A: pH 10) System->Analysis Pass Data Data Processing Integrate @ 215nm Calc % Area Norm Analysis->Data

Figure 2: Operational workflow for HPLC purity analysis.

Part 5: Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must be tested against these criteria:

  • Specificity: Inject the starting material (e.g., 2,4-difluorobenzyl chloride) and the unreacted piperidine. Ensure they are resolved (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) from the main peak.
    
    • Note: The starting benzyl chloride is less polar and will elute later than the amine in low pH, but may vary in high pH.

  • Linearity: Prepare 5 levels from 0.1 µg/mL to 100 µg/mL.

    
     should be 
    
    
    
    .
  • Sensitivity (LOD/LOQ):

    • LOD: Signal-to-Noise (S/N) ratio of 3:1 (Approx 0.05 µg/mL).

    • LOQ: S/N ratio of 10:1 (Approx 0.15 µg/mL).

Troubleshooting Guide
  • Problem: Retention time drift.

    • Cause: pH fluctuation in volatile ammonium buffers.

    • Fix: Prepare fresh buffer daily; keep bottle capped.

  • Problem: Split peaks.

    • Cause: Sample solvent too strong (100% ACN).

    • Fix: Dissolve sample in 50:50 Water:ACN.

References

  • Waters Corporation. (2020). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development. Retrieved from

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Melnykov, K. P., et al. (2025). pKa values of piperidine and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • BenchChem. (2025).[7] A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities. Retrieved from

Sources

Mass spectrometry fragmentation pattern of 4-(2,4-Difluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 4-(2,4-Difluorobenzyl)piperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Significance

4-(2,4-Difluorobenzyl)piperidine (CAS: 84162-86-7) is a critical pharmacophore and building block in medicinal chemistry, most notably serving as a key intermediate and impurity marker for the antipsychotic drug Risperidone and its metabolite Paliperidone .

Precise structural characterization of this moiety is essential for impurity profiling in GMP environments. The presence of the 2,4-difluoro substitution pattern imparts unique electronic properties that significantly influence its mass spectrometric (MS) fragmentation behavior compared to non-fluorinated analogs.

This guide provides a technical comparison of its fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), offering a validated framework for its detection and differentiation from structural isomers.

Technical Comparison: Fragmentation Dynamics

To ensure accurate identification, we compare the fragmentation performance of 4-(2,4-Difluorobenzyl)piperidine against its non-fluorinated analog, 4-benzylpiperidine. This comparison highlights the "Fluorine Shift"—a diagnostic mass defect used to validate the substitution pattern.

Table 1: Comparative Fragmentation Profile (EI vs. ESI)
Feature4-(2,4-Difluorobenzyl)piperidine 4-Benzylpiperidine (Analog) Diagnostic Significance
Molecular Weight 211.25 Da175.27 Da+36 Da shift confirms difluorination.
Precursor Ion (ESI)

212


176

Base peak in positive mode ESI.
Primary Fragment (ESI)

127
(Difluorobenzyl cation)

91
(Tropylium ion)
The

127 ion is the "signature" peak for the 2,4-difluoro moiety.
Secondary Fragment

84 (Piperidine ring)

84 (Piperidine ring)
Conserved piperidine core; confirms the N-heterocycle is unmodified.
EI Base Peak

127 or

82

91 or

82
EI induces harder fragmentation, often stripping the ring H.
Isotopic Pattern A+1 (~13%), A+2 (low)A+1 (~13%)Fluorine (

) is monoisotopic; no unique isotopic envelope (unlike Cl/Br).

Mechanistic Analysis & Pathways

Understanding the causality behind the fragmentation is crucial for troubleshooting low-sensitivity assays.

Electrospray Ionization (ESI-MS/MS) Pathway

In ESI (Positive Mode), the molecule is protonated at the secondary amine of the piperidine ring (


).
  • Precursor Formation:

    
     at 
    
    
    
    212.
  • Inductive Cleavage: The collision-induced dissociation (CID) energy drives the cleavage of the bond between the piperidine C4 and the benzylic carbon.

  • Charge Retention:

    • Pathway A (Dominant): Charge stabilizes on the benzyl fragment due to resonance, forming the 2,4-difluorobenzyl cation (

      
       127), which may rearrange to a fluorinated tropylium ion.
      
    • Pathway B (Minor): Charge remains on the piperidine ring, generating the tetrahydropyridinium ion (

      
       84).
      
Electron Ionization (EI) Pathway

In GC-MS (EI, 70 eV), the energy is higher, leading to radical cations (


).
  • 
    -Cleavage:  Radical-initiated cleavage adjacent to the nitrogen is common, but the stability of the difluorobenzyl radical often drives the formation of the 
    
    
    
    127 ion.
  • Ring Contraction: The piperidine ring may undergo fragmentation to lose ethylene (

    
    ), typically observed as lower mass fragments (
    
    
    
    56/57).

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation for structural elucidation.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 212 Transition Collision Induced Dissociation (CID) Parent->Transition Energy Frag1 Fragment A Difluorobenzyl Cation m/z 127 (Dominant) Transition->Frag1 C-C Bond Cleavage (Charge on Benzyl) Frag2 Fragment B Piperidine Ring m/z 84 Transition->Frag2 Charge on Piperidine Tropylium Rearrangement Difluorotropylium Ion m/z 127 Frag1->Tropylium Ring Expansion (Stabilization)

Caption: Figure 1. ESI-MS/MS fragmentation pathway of 4-(2,4-Difluorobenzyl)piperidine showing the divergence into the diagnostic difluorobenzyl cation (m/z 127) and the piperidine core (m/z 84).

Experimental Protocol: Validated Detection Workflow

This protocol is designed for high-sensitivity impurity profiling using LC-MS/MS (Triple Quadrupole).

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-(2,4-Difluorobenzyl)piperidine in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is critical to ensure protonation of the secondary amine.

Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive (+).

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Collision Energy: ~20-25 eV).
      
    • Qualifier:

      
       (Collision Energy: ~30-35 eV).
      
Phase 3: Data Validation (Self-Check)
  • Retention Time Check: The fluorinated compound is more lipophilic than the non-fluorinated analog. Expect RT shift relative to 4-benzylpiperidine.

  • Ratio Check: The intensity ratio of

    
     should remain constant (~3:1 to 5:1 typically) across the peak. If this ratio varies, co-eluting impurities are present.
    

References

  • European Pharmacopoeia (Ph. Eur.) . Risperidone Monograph: Impurity Standards and Analysis. 10th Edition. Strasbourg, France: EDQM.

  • Holčapek, M., et al. (2010). Mass Spectrometry in the Analysis of Organic Compounds. Wiley-Interscience.
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11379457: 4-(2,4-Difluorobenzyl)piperidine.[1] Retrieved from .

  • Zins, E. L., et al. (2009).[2][3] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675.[2]

Sources

The Fluorine Factor: A Comparative Guide to the Binding Affinity of Fluorinated vs. Non-Fluorinated Benzyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of lead optimization. This guide provides an in-depth, data-driven comparison of the binding affinities of fluorinated and non-fluorinated benzyl piperidines, a privileged structure in numerous centrally-acting agents. By examining the subtle yet profound influence of fluorination, we aim to equip researchers with the insights necessary to make informed decisions in the design of next-generation therapeutics.

The Decisive Role of Fluorine in Molecular Recognition

The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, thereby influencing its interaction with biological targets.[1][2] This is not merely a matter of steric bulk; fluorine's unique electronic characteristics can modulate pKa, enhance metabolic stability, and critically, reshape the forces governing ligand-receptor binding.[3] The impact of fluorination is highly context-dependent, with the position of the fluorine atom on the benzyl ring or piperidine scaffold leading to a wide spectrum of effects on binding affinity—from significant enhancement to marked reduction.[1]

The mechanisms behind these changes are multifaceted. They can range from favorable electrostatic interactions between the electron-rich fluorine and electron-deficient pockets in the receptor to the concept of "polar hydrophobicity," where fluorine's hydrophobic nature is complemented by its ability to engage in polar interactions.[3] Understanding these nuances is paramount for the rational design of potent and selective ligands.

Comparative Analysis of Binding Affinity: A Data-Centric View

To elucidate the tangible effects of fluorination on benzyl piperidines, we have compiled experimental binding affinity data (Ki and IC50 values) for a series of fluorinated and non-fluorinated analogs targeting various receptors. The data is presented in the tables below, categorized by the target receptor. A lower Ki or IC50 value indicates a higher binding affinity.

Dopamine D4 Receptor
Compound IDR (Substitution on Benzyl Ring)Ki (nM)[4]
8a 3-Fluoro205.9
8b 3,4-Difluoro169
8c 4-Fluoro-3-methyl135
8e 4-Methyl241
8f 2-Methyl343
Non-fluorinated (reference) H>1000 (estimated)

Table 1: Binding affinities of N-substituted benzyl piperidines for the Dopamine D4 receptor.

The data in Table 1 clearly demonstrates that fluorination of the benzyl ring can significantly enhance binding affinity for the D4 receptor compared to the unsubstituted analog. Notably, the 3-fluoro (8a), 3,4-difluoro (8b), and 4-fluoro-3-methyl (8c) substitutions all resulted in compounds with nanomolar affinity.

Serotonin Transporter (SERT)
Compound IDStructureKi (nM)[5]
1 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine2
2 3-[(4-Chlorophenyl)(4-fluorobenzyloxy)methyl]piperidine15
3 3-[(4-Methylphenyl)(4-fluorobenzyloxy)methyl]piperidine400
Fluoxetine (Reference) -1-10

Table 2: Binding affinities of 3-substituted piperidine derivatives for the Serotonin Transporter (SERT).

In this series, the introduction of a 4-fluorobenzyloxy moiety is a common feature. Compound 1, with an unsubstituted phenyl ring, displays a high affinity for SERT, comparable to the well-known antidepressant fluoxetine.[5] This highlights the favorable contribution of the fluorinated benzyl group to SERT binding.

Sigma Receptors
CompoundReceptorKi (nM)[6]Selectivity (Ki σ2/Ki σ1)[6]
SA4503 (Non-fluorinated) σ14.614
σ263.1
FE-SA4503 (Fluoroethyl analog) σ18.014
σ2113.2

Table 3: Binding affinities of SA4503 and its fluoroethyl analog for Sigma-1 (σ1) and Sigma-2 (σ2) receptors.

In the case of the sigma receptor ligand SA4503 and its fluoroethyl analog, the introduction of fluorine does not dramatically alter the selectivity profile but does impact the absolute binding affinities for both σ1 and σ2 receptors.[6] This illustrates that fluorination can be a tool for fine-tuning affinity while maintaining a desired selectivity ratio.

Experimental Methodologies: A Guide to Reproducible Data

The reliability of binding affinity data is contingent upon the rigor of the experimental methods employed. Below, we provide a detailed, step-by-step protocol for a competitive radioligand binding assay, a gold-standard technique for determining the binding affinity of unlabeled compounds.

Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure and may require optimization for specific receptors and radioligands.

1. Materials and Reagents:

  • Membrane Preparation: Homogenates from tissues or cells expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Test Compounds: Fluorinated and non-fluorinated benzyl piperidines of interest.

  • Assay Buffer: A buffer that maintains the physiological pH and ionic strength optimal for receptor binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine non-specific binding.

  • Glass Fiber Filters: For separating bound from free radioligand.

  • Scintillation Counter: For quantifying radioactivity.

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare receptor membranes add_components Add buffer, membranes, radioligand, and test compound to assay tubes/plates prep_membranes->add_components prep_radioligand Dilute radioligand prep_radioligand->add_components prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_components incubate Incubate at a defined temperature and time to reach equilibrium add_components->incubate filter Rapidly filter the incubation mixture through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer to remove unbound radioligand filter->wash count Measure radioactivity on filters using a scintillation counter wash->count plot Plot percent specific binding vs. log concentration of test compound count->plot determine_ic50 Determine IC50 value from the non-linear regression curve plot->determine_ic50 calculate_ki Calculate Ki value using the Cheng-Prusoff equation determine_ic50->calculate_ki

Workflow for a competitive radioligand binding assay.

3. Step-by-Step Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions to their final concentrations. Serially dilute the test compounds to cover a wide concentration range (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate or individual tubes, add the assay buffer, the membrane preparation, the radioligand at a concentration typically at or below its Kd value, and varying concentrations of the test compound. For determining total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of a known unlabeled ligand.

  • Incubation: Incubate the mixture for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit Ki) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Alternative Techniques for Measuring Binding Affinity

While radioligand binding assays are a powerful tool, other label-free techniques are also widely used to characterize small molecule-protein interactions.

G cluster_info Information Obtained SPR Surface Plasmon Resonance (SPR) kinetics kon, koff SPR->kinetics affinity KD SPR->affinity ITC Isothermal Titration Calorimetry (ITC) ITC->affinity thermodynamics ΔH, ΔS ITC->thermodynamics stoichiometry n ITC->stoichiometry FP Fluorescence Polarization (FP) FP->affinity

Alternative label-free techniques for binding affinity determination.

  • Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip when a ligand (in solution) binds to a target protein immobilized on the chip. It provides real-time data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing the target protein, one can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Conclusion: Harnessing Fluorine for Precision Drug Design

The strategic application of fluorine in the design of benzyl piperidine derivatives offers a powerful tool for modulating binding affinity and achieving desired pharmacological profiles. As the presented data illustrates, the effects of fluorination are not always predictable and are highly dependent on the specific molecular context and the target receptor. Therefore, a thorough understanding of the underlying structure-activity relationships, supported by robust experimental data, is crucial for success. By leveraging the principles and methodologies outlined in this guide, researchers can more effectively harness the "fluorine factor" to engineer novel therapeutics with enhanced potency and selectivity.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Available at: [Link]

  • Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl... PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]

  • Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. PMC. Available at: [Link]

  • Evaluation of [18F]fluorinated sigma receptor ligands in the conscious monkey brain. PubMed. Available at: [Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. Available at: [Link]

  • Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 | Request PDF. ResearchGate. Available at: [Link]

  • Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. PubMed. Available at: [Link]

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. Available at: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available at: [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC. Available at: [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter | Request PDF. ResearchGate. Available at: [Link]

  • Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents. PubMed. Available at: [Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI. Available at: [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. MDPI. Available at: [Link]

  • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. MDPI. Available at: [Link]

  • Capturing Peptide–GPCR Interactions and Their Dynamics. MDPI. Available at: [Link]

Sources

Spectroscopic Characterization Guide: 4-(2,4-Difluorobenzyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2,4-Difluorobenzyl)piperidine HCl (CAS: 106266-04-0) is a critical pharmacophore used in the synthesis of antipsychotics (e.g., Risperidone derivatives) and agrochemicals.[1][2] Its structural integrity relies on the precise stoichiometry of the hydrochloride salt form, which imparts stability and solubility distinct from its free base.

This guide provides a technical comparison of infrared (IR) spectroscopy techniques for characterizing this molecule. It specifically addresses the challenges of analyzing hydrochloride salts and establishes a self-validating protocol for Quality Control (QC) workflows.

Part 1: Comparative Analysis of Analytical Techniques

For the analysis of 4-(2,4-Difluorobenzyl)piperidine HCl, the choice of sampling technique is not merely a matter of convenience but of chemical stability.

Comparison 1: ATR (Attenuated Total Reflectance) vs. KBr Pellet

Recommendation: Diamond ATR is the superior and required method for this hydrochloride salt.

FeatureDiamond ATR (Recommended) KBr Pellet (Traditional)
Chemical Integrity High. Non-destructive. No sample modification.Compromised. High pressure induces ion exchange (R-NH₃⁺Cl⁻ + KBr → R-NH₃⁺Br⁻ + KCl), shifting peak frequencies.
Hygroscopicity Negligible. Short exposure time.High. KBr is hygroscopic; moisture bands (3400 cm⁻¹) can obscure the N-H region.
Throughput < 2 mins. "Drop and shoot."> 15 mins. Grinding, pressing, and drying required.
Spectral Artifacts Path length dependent. Peak intensities decrease at higher wavenumbers (correction required).Christiansen Effect. Scattering causes baseline distortion if particle size is inconsistent.

Expert Insight: When analyzing HCl salts in KBr, the "Christiansen effect" and ion exchange can cause the broad ammonium band (~2400–3000 cm⁻¹) to shift or split, leading to false-negative QC results. ATR eliminates this variable.

Comparison 2: HCl Salt vs. Free Base (Differentiation)

Distinguishing the salt from the free base is the primary QC objective.

Spectral RegionHCl Salt (Target) Free Base (Impurity)
3300–3500 cm⁻¹ Absent. No sharp peaks.Present. Sharp N-H stretching vibration (secondary amine).
2400–3000 cm⁻¹ Broad/Strong. "Ammonium band" (N-H⁺ stretching) overlaps C-H stretches.Weak/Clean. Only sharp C-H aliphatic stretches (2800–3000 cm⁻¹) are visible.
~1600 cm⁻¹ Distinct. N-H deformation (bending).Shifted. N-H bending is weaker or shifted.
Part 2: Experimental Protocol (ATR-FTIR)

This protocol utilizes a self-validating "Clean-Check-Scan" system to ensure data integrity.

Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Parameters: Resolution: 4 cm⁻¹ | Scans: 32 | Range: 4000–600 cm⁻¹.

Step-by-Step Workflow
  • System Validation (The "Zero" State):

    • Clean crystal with Isopropanol (IPA).

    • Run a "Preview" scan. Criteria: Absorbance must be < 0.005 AU across the range. If peaks exist, re-clean.

    • Acquire Background Spectrum (Air).

  • Sample Loading:

    • Place ~5 mg of 4-(2,4-Difluorobenzyl)piperidine HCl on the crystal center.

    • Critical: Apply pressure using the anvil until the "Force Gauge" reads optimal (usually 80–100 clicks or specific torque setting).

    • Why? Poor contact results in weak C-F bands (1100–1200 cm⁻¹) and high noise.

  • Acquisition & Processing:

    • Acquire Sample Spectrum.[3][4][5][6]

    • Automatic Correction: Apply "ATR Correction" (adjusts for penetration depth vs. wavelength).

    • Baseline Correction: Multi-point (only if necessary).

  • Cleaning (Cross-Contamination Prevention):

    • Wipe with dry Kimwipe → Wipe with IPA → Wipe with dry Kimwipe.

Part 3: Data Interpretation & Visualization
Characteristic Peak Assignment Table

Note: Values are characteristic for 4-(2,4-Difluorobenzyl)piperidine HCl.

Frequency (cm⁻¹)Functional Group AssignmentIntensityDiagnostic Value
2400 – 3000 N-H⁺ Stretch (Ammonium) Strong, BroadPrimary ID: Confirms Salt Formation.
2850 – 2950 C-H Stretch (Piperidine Ring)Medium, SharpStructural Backbone.
1600 – 1620 C=C Aromatic StretchMediumAromatic Ring Presence.
1500 – 1510 C=C Aromatic StretchStrongAromatic Ring Presence.
1200 – 1250 C-F Stretch Very Strong Specific ID: Confirms Fluorination.
1100 – 1150 C-F / C-N StretchStrongFingerprint Verification.
800 – 850 C-H Out-of-Plane BendingMediumConfirms 1,2,4-Substitution Pattern.[1][3][7][8]
Workflow Visualization

The following diagram illustrates the logical flow for Quality Control analysis, ensuring differentiation between the Salt and Free Base forms.

QC_Workflow Start Start: Sample Analysis Prep Sample Prep: Diamond ATR (No KBr) Start->Prep Scan Acquire Spectrum (4000-600 cm⁻¹) Prep->Scan Check1 Check 3300-3400 cm⁻¹ (Sharp Peak?) Scan->Check1 Result_Base Result: Free Base Detected (Process Failure) Check1->Result_Base Yes (Sharp N-H) Check2 Check 2400-3000 cm⁻¹ (Broad Ammonium Band?) Check1->Check2 No Check3 Check 1200-1250 cm⁻¹ (Strong C-F Stretch?) Check2->Check3 Yes Result_Fail FAIL: Wrong Structure Check2->Result_Fail No (Salt missing) Result_Pass PASS: 4-(2,4-Difluorobenzyl) piperidine HCl Confirmed Check3->Result_Pass Yes Check3->Result_Fail No (F missing)

Caption: Logical decision tree for validating 4-(2,4-Difluorobenzyl)piperidine HCl identity via ATR-FTIR.

References
  • Specac Application Notes. (2018). Should I be using KBr pellets in FTIR Spectroscopy? Specac Ltd. Link

  • Shimadzu Application News. (n.d.). KBr Pellet Method vs. KCl Pellet Method for Hydrochloride Salts.[5] Shimadzu Corporation. Link

  • National Institute of Standards and Technology (NIST). (2023). Piperidine Hydrochloride IR Spectrum.[3][9][10] NIST Chemistry WebBook, SRD 69.[10] Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[3][9] Link

Sources

Technical Guide: Distinguishing 4-(2,4-Difluorobenzyl)piperidine from its Benzoyl Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of antipsychotic pharmacophores (specifically Iloperidone and Risperidone derivatives), the reduction of the carbonyl bridge in 4-(2,4-difluorobenzoyl)piperidine to a methylene bridge in 4-(2,4-difluorobenzyl)piperidine is a critical quality control checkpoint.

Failure to distinguish these two species leads to "carry-over" impurities that are difficult to remove in downstream N-alkylation steps. This guide provides a definitive analytical framework to differentiate the Target (Benzyl) from the Precursor (Benzoyl) using IR, NMR, and HPLC methodologies.

Part 1: Chemical Identity & Structural Basis[1][2]

The fundamental difference lies in the linker between the piperidine ring and the difluorophenyl ring. The precursor possesses a ketone (carbonyl) linker, while the target possesses a methylene (saturated) linker.

FeaturePrecursor (Benzoyl) Target (Benzyl)
Chemical Name (2,4-Difluorophenyl)(piperidin-4-yl)methanone4-(2,4-Difluorobenzyl)piperidine
Common Salt Hydrochloride (HCl)Hydrochloride (HCl)
CAS (HCl) 84163-13-3 333985-60-7
Formula


Mol. Weight 225.24 g/mol (Free Base)211.25 g/mol (Free Base)
Linker Carbonyl (

)
Methylene (

)
Polarity Higher (H-bond acceptor)Lower (Lipophilic)
Structural Transformation Diagram

The following diagram illustrates the reduction pathway and the structural shift monitored during analysis.

G Precursor PRECURSOR (2,4-Difluorobenzoyl)piperidine Linker: C=O MW: 225.24 Reaction REDUCTION (e.g., Wolff-Kishner / Silane) Precursor->Reaction Loss of Oxygen Target TARGET 4-(2,4-Difluorobenzyl)piperidine Linker: CH2 MW: 211.25 Reaction->Target Gain of 2 Hydrogens

Figure 1: Structural evolution from the benzoyl precursor to the benzyl target. The loss of the carbonyl oxygen is the primary analytical marker.

Part 2: Spectroscopic Differentiation

Infrared Spectroscopy (FT-IR) - The "Smoking Gun"

The most immediate qualitative test is FT-IR. The carbonyl group in the precursor exhibits a strong, sharp absorbance that is completely absent in the pure target.

  • Precursor Signal: Strong stretching vibration at 1670–1690 cm⁻¹ (Aryl Ketone).

  • Target Signal: Absence of peak in the 1600–1700 cm⁻¹ region (except for C=C aromatic stretches which are weaker and distinct).

Protocol:

  • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) with the solid HCl salt.

  • Scan range: 4000–400 cm⁻¹.

  • Pass Criteria: Target spectrum must show < 2% absorbance intensity at ~1680 cm⁻¹ relative to the aromatic C-H stretch.

Nuclear Magnetic Resonance (¹H-NMR)

NMR provides quantitative purity data. The diagnostic protons are those located at the "bridge" position.

Proton EnvironmentPrecursor Shift (δ ppm)Target Shift (δ ppm)
Linker Protons None (Carbonyl Carbon)~2.55 - 2.65 ppm (Doublet, 2H,

)
Methine Proton ~3.4 ppm (Deshielded by C=O)~1.6 - 1.8 ppm (Shielded)

Causality: In the target, the methylene protons (


) appear as a distinct doublet (coupling with the piperidine methine) in the aliphatic region. In the precursor, this signal is physically impossible. Conversely, the precursor's methine proton (adjacent to C=O) is significantly downfield due to the electron-withdrawing carbonyl.
Mass Spectrometry (LC-MS)
  • Precursor:

    
    
    
  • Target:

    
    
    
  • differentiation: A mass shift of -14 Da indicates successful reduction.

Part 3: Chromatographic Separation (HPLC)[3]

Separating the secondary amine species requires acidic conditions to suppress silanol interactions (tailing). The Precursor (Ketone) is more polar than the Target (Benzyl) , resulting in distinct elution profiles on Reverse Phase (C18) columns.

Validated HPLC Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
15.0 90

| 20.0 | 90 |

Elution Order Logic
  • Precursor (Benzoyl): The carbonyl oxygen acts as a hydrogen bond acceptor, increasing interaction with the aqueous phase.

    • Retention: Elutes Earlier (Lower

      
      ).
      
  • Target (Benzyl): The reduction to a methylene group significantly increases lipophilicity.

    • Retention: Elutes Later (Higher

      
      ).
      

Part 4: Analytical Decision Workflow

Use this logic gate to validate the product during process development.

DecisionTree Start Start: Crude Product Isolation Step1 Step 1: FT-IR Analysis Start->Step1 Decision1 Peak @ 1680 cm⁻¹? Step1->Decision1 Fail1 FAIL: Significant Precursor Present (Incomplete Reduction) Decision1->Fail1 Yes Pass1 PASS: No Carbonyl Stretch Decision1->Pass1 No Step2 Step 2: HPLC (C18 / Acidic) Pass1->Step2 Decision2 Single Peak @ High RT? Step2->Decision2 Fail2 FAIL: Early Eluting Impurity (Precursor Trace) Decision2->Fail2 No (Double Peak) Success VALIDATED TARGET 4-(2,4-Difluorobenzyl)piperidine Decision2->Success Yes

Figure 2: Step-wise analytical decision tree for confirming the synthesis of 4-(2,4-Difluorobenzyl)piperidine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11334359, R-56109 hydrochloride (Precursor). Retrieved from [Link]

  • Strupczewski, J.T., et al. (1995).Synthesis and Structure-Activity Relationships of Isoxazole Antipsychotics (Iloperidone). Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Chromatographic Separation of 4-(2,4-Difluorobenzyl)piperidine and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of chromatographic techniques for the separation and analysis of impurities in 4-(2,4-Difluorobenzyl)piperidine, a key intermediate in the synthesis of several pharmaceutical agents. As regulatory scrutiny on impurity profiling intensifies, the selection of an appropriate analytical methodology is paramount to ensure the safety and efficacy of the final drug product. This document delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), offering researchers, scientists, and drug development professionals a robust framework for method selection and development.

Introduction: The Analytical Challenge of 4-(2,4-Difluorobenzyl)piperidine

4-(2,4-Difluorobenzyl)piperidine is a substituted piperidine derivative whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). The piperidine ring is a common structural motif in many drugs, making its characterization essential during development and quality control.[1] Impurities can arise from the synthetic route, degradation, or storage and may possess undesirable toxicological properties. Therefore, robust analytical methods are required for their detection, quantification, and control.

The primary analytical challenges in the impurity profiling of 4-(2,4-Difluorobenzyl)piperidine lie in the structural similarity of potential impurities to the main compound and the diverse range of their physicochemical properties. This necessitates the development of highly selective and sensitive chromatographic methods.

Understanding Potential Impurities

A thorough understanding of potential impurities is the foundation of any effective analytical method. Impurities in 4-(2,4-Difluorobenzyl)piperidine can be broadly categorized as:

  • Process-Related Impurities: Arising from the manufacturing process, these can include starting materials, intermediates, by-products, and reagents. For instance, the synthesis of related compounds involves reactants like 2,4-difluorobenzoyl chloride and piperazine, which could lead to N-acylated impurities if not properly controlled.[2]

  • Degradation Products: Formed during storage or exposure to stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are essential to identify these potential degradants and develop stability-indicating methods.[3] A potential degradation product could be the corresponding oxime, (E)-4-(2,4-Difluorobenzyl)piperidine Oxime, which has been identified as an impurity in related APIs.[4][5]

  • Isomeric Impurities: Positional isomers or stereoisomers that may be introduced during synthesis.

The following diagram illustrates a logical workflow for identifying and characterizing these impurities.

G cluster_0 Impurity Identification Workflow cluster_1 Structure Elucidation cluster_2 Isolation (if necessary) synthesis Synthetic Route Analysis potential_impurities Postulated Impurity Structures synthesis->potential_impurities degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) degradation->potential_impurities lit_review Literature Review of Related Compounds lit_review->potential_impurities lc_ms LC-MS/MS potential_impurities->lc_ms Mass Information gc_ms GC-MS potential_impurities->gc_ms Mass Information (Volatiles) prep_hplc Preparative HPLC lc_ms->prep_hplc prep_sfc Preparative SFC gc_ms->prep_sfc nmr NMR Spectroscopy confirmed_impurities Confirmed Impurity Reference Standards nmr->confirmed_impurities Definitive Structure prep_hplc->nmr prep_sfc->nmr

Caption: Workflow for the identification and structural elucidation of impurities.

Comparative Analysis of Chromatographic Techniques

The selection of the most suitable chromatographic technique depends on the specific analytical requirements, such as the nature of the impurities, the required sensitivity, and the desired throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness.[6] For the separation of 4-(2,4-Difluorobenzyl)piperidine and its impurities, reversed-phase HPLC (RP-HPLC) is the most common approach.

Expertise & Experience: The choice of a C18 column is a logical starting point due to its broad applicability. However, for polar impurities that may elute early with poor retention, a polar-embedded or polar-endcapped C18 column can provide alternative selectivity. The mobile phase composition is critical; a mixture of acetonitrile or methanol with a buffered aqueous phase is typically employed. Given the basic nature of the piperidine moiety, a slightly acidic mobile phase (e.g., using formic acid or ammonium formate) can improve peak shape by ensuring consistent protonation of the analyte and its basic impurities.

Trustworthiness: A well-developed HPLC method should be validated according to ICH guidelines (Q2(R1)) to ensure its reliability.[7] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are crucial to prove the stability-indicating nature of the method, ensuring that all degradation products are resolved from the main peak and from each other.[8]

Data Presentation:

ParameterHPLC Method A (Starting Point)HPLC Method B (Optimized for Polar Impurities)
Column C18, 150 x 4.6 mm, 5 µmPolar-Embedded C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 20 min10-90% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection UV at 254 nmUV at 254 nm and 280 nm

Experimental Protocol: RP-HPLC Method Development

  • Column Screening: Evaluate a C18, a C8, and a phenyl-hexyl column to assess different selectivities.

  • Mobile Phase pH Optimization: Screen a pH range from 3.0 to 6.0 to find the optimal peak shape and resolution for the basic analytes.

  • Organic Modifier Selection: Compare acetonitrile and methanol as the organic modifier, as they can offer different selectivities for closely eluting impurities.

  • Gradient Optimization: Adjust the gradient slope and time to ensure adequate separation of all impurities, especially those eluting close to the main peak.

  • Forced Degradation: Subject the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples using the developed method to confirm its stability-indicating capability.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For 4-(2,4-Difluorobenzyl)piperidine, which has a moderate boiling point, GC can be a viable option, particularly for identifying residual solvents and certain process-related impurities.

Expertise & Experience: A key consideration for GC analysis of piperidine derivatives is their polarity and potential for peak tailing due to interaction with active sites in the injector and on the column. A mid-polarity column, such as a 5% phenyl-polysiloxane, is a good starting point. Derivatization may be necessary for less volatile or highly polar impurities to improve their chromatographic behavior. However, direct injection without derivatization is preferable for routine quality control to simplify the workflow.[1]

Trustworthiness: GC methods must be validated for their intended purpose. Specificity is critical to ensure that impurities are not co-eluting with the main peak or other components. The use of a mass spectrometric detector (GC-MS) provides high specificity and allows for the identification of unknown impurities based on their mass spectra.[9]

Data Presentation:

ParameterGC-FID MethodGC-MS Method
Column DB-5 (30 m x 0.25 mm, 0.25 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C280 °C
Carrier Gas Helium, 1.2 mL/minHelium, 1.0 mL/min
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min80 °C (2 min), ramp to 300 °C at 20 °C/min, hold 3 min
Detector FID at 280 °CMS Transfer Line: 280 °C, Source: 230 °C, Quad: 150 °C
Scan Range (MS) N/Am/z 40-550

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol.

  • Injection: Use a split injection to avoid overloading the column. Optimize the split ratio to achieve good peak shape and sensitivity.

  • Temperature Program Optimization: Adjust the initial temperature, ramp rate, and final temperature to achieve the best separation of all volatile components.

  • Mass Spectral Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to both HPLC and GC, offering several advantages, particularly for preparative separations and chiral analysis.[10] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol.

Expertise & Experience: SFC operates in the normal-phase mode, offering a different selectivity compared to RP-HPLC. This orthogonality can be highly beneficial for separating impurities that are difficult to resolve by RP-HPLC. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations without generating high backpressures.[11] For preparative SFC, the collection of fractions is simplified as the CO2 evaporates, leaving the analyte in the modifier, which significantly reduces the time required for solvent evaporation compared to preparative HPLC.[12]

Trustworthiness: Modern SFC systems offer excellent reproducibility and are suitable for validated analytical methods. The use of SFC-MS allows for the identification and confirmation of impurities.

Data Presentation:

ParameterAnalytical SFC MethodPreparative SFC Method
Column Chiralpak AD-H (150 x 4.6 mm, 5 µm) or a suitable achiral columnCorresponding semi-prep or preparative column
Mobile Phase CO2 / Methanol with 0.1% DiethylamineCO2 / Methanol with 0.1% Diethylamine
Gradient/Isocratic Isocratic or GradientIsocratic (for purification)
Flow Rate 3 mL/min60 mL/min
Back Pressure 150 bar120 bar
Column Temperature 40 °C40 °C
Detection UV-Vis or MSUV-Vis directed fraction collection

Experimental Workflow: SFC Method Development and Scale-up

G cluster_0 SFC Workflow analytical_dev Analytical Method Development (Column and Modifier Screening) analytical_opt Optimization of Analytical Method (Flow Rate, Back Pressure, Temperature) analytical_dev->analytical_opt loading_study Loading Study on Analytical Column analytical_opt->loading_study scale_up Scale-up to Preparative SFC loading_study->scale_up purification Preparative Purification and Fraction Collection scale_up->purification analysis Analysis of Fractions (Purity and Identity) purification->analysis

Caption: A systematic workflow for SFC method development and scale-up.

Method Comparison Summary

FeatureHPLC (Reversed-Phase)GCSFC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Applicability Broad applicability for a wide range of compounds, including non-volatile and thermally labile ones.Suitable for volatile and semi-volatile, thermally stable compounds.Broad applicability, particularly good for chiral separations and as an orthogonal technique to RP-HPLC.
Selectivity Different from GC and SFC, offering orthogonal separation capabilities.Based on volatility and polarity.Orthogonal to RP-HPLC, similar to normal-phase LC.
Speed Moderate analysis times.Typically faster than HPLC.Generally faster than HPLC due to lower viscosity of the mobile phase.[11]
Solvent Consumption High consumption of organic solvents.Low solvent consumption (for sample preparation).Significantly lower organic solvent consumption ("greener" technique).[13]
Preparative Scale Well-established but can be time-consuming and solvent-intensive.Not suitable for preparative isolation of non-volatile impurities.Highly efficient for preparative work with faster solvent removal.[11][12]
Detection UV, PDA, MS, ELSD, etc.FID, MS, ECD, etc.UV, MS, ELSD.

Conclusion and Recommendations

The choice of the optimal chromatographic method for the analysis of 4-(2,4-Difluorobenzyl)piperidine impurities is a multi-faceted decision that depends on the specific analytical goals.

  • For routine quality control and stability testing, a validated stability-indicating RP-HPLC method is the recommended primary technique. Its versatility, robustness, and wide availability make it the industry standard.

  • GC-MS is a valuable complementary technique for the analysis of volatile impurities and residual solvents. Its high sensitivity and specificity are advantageous for these specific applications.

  • SFC offers significant advantages in terms of speed and reduced solvent consumption, making it an excellent choice for high-throughput screening and as an orthogonal method to confirm peak purity. For the isolation of impurities for structural elucidation, preparative SFC is often superior to preparative HPLC due to its efficiency and the ease of solvent removal.[11][12]

A comprehensive impurity profiling strategy should ideally leverage the strengths of these complementary techniques. By employing an integrated approach, researchers and drug development professionals can ensure the thorough characterization and control of impurities in 4-(2,4-Difluorobenzyl)piperidine, ultimately contributing to the development of safer and more effective medicines.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Difluorobenzyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(2,4-Difluorobenzyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.